molecular formula C11H10F2O3 B1590632 Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate CAS No. 887267-53-0

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B1590632
CAS No.: 887267-53-0
M. Wt: 228.19 g/mol
InChI Key: FLBIFWLBLQKDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBIFWLBLQKDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543551
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-53-0
Record name Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable synthetic intermediate.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887267-53-0[1]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
Appearance Colorless to light yellow liquid (Predicted)[2]
Boiling Point 275.7 ± 25.0 °C (Predicted)[2]
Density 1.251 ± 0.06 g/cm³ (Predicted)[2]
pKa 10.28 ± 0.50 (Predicted)[2]

Synthesis of this compound

The most common and efficient method for synthesizing β-keto esters like this compound is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base. For the synthesis of the target molecule, a suitable approach is the reaction between 2',5'-difluoroacetophenone and diethyl oxalate.

Experimental Protocol: Crossed Claisen Condensation

Objective: To synthesize this compound.

Materials:

  • 2',5'-Difluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a solution of sodium ethoxide in anhydrous ethanol. The flask is cooled in an ice bath.

  • Addition of Reactants: A mixture of 2',5'-difluoroacetophenone and diethyl oxalate is added dropwise to the cooled ethanolic sodium ethoxide solution with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether and washed with 1M HCl to neutralize any remaining base. The organic layer is then washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

  • Sodium Ethoxide as Base: Sodium ethoxide is a strong base necessary to deprotonate the α-carbon of the 2',5'-difluoroacetophenone, forming the nucleophilic enolate.

  • Diethyl Oxalate as Electrophile: Diethyl oxalate serves as an excellent electrophile and, lacking α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.

  • Acidic Work-up: The addition of HCl neutralizes the basic reaction mixture and protonates the enolate of the product, yielding the final β-keto ester.

Diagram 1: Synthesis Workflow

G reagents 2',5'-Difluoroacetophenone + Diethyl Oxalate reaction Crossed Claisen Condensation reagents->reaction base Sodium Ethoxide in Ethanol base->reaction workup Acidic Work-up (HCl) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The methylene protons (CH₂) alpha to the carbonyl and ester groups would likely appear as a singlet around 3.5-4.0 ppm. The aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling, appearing in the range of 7.0-7.8 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and ester groups in the range of 160-200 ppm. The carbons of the ethyl group will appear around 14 ppm (CH₃) and 61 ppm (CH₂). The methylene carbon adjacent to the carbonyls is expected around 45-55 ppm. The aromatic carbons will show signals between 110 and 165 ppm, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the region of 1680-1750 cm⁻¹. The C-F stretching vibrations will be observed in the fingerprint region, usually between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be present around 2850-3100 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 228. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the C-C bonds adjacent to the carbonyl groups.

Applications in Drug Development

Fluorinated β-keto esters are highly versatile building blocks in the synthesis of various pharmaceuticals. The presence of the difluorophenyl moiety can enhance the pharmacological profile of a drug candidate.

  • Enhanced Lipophilicity: The fluorine atoms can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug.

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.

This compound can be used as a precursor for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyrimidines, and benzodiazepines, many of which are scaffolds for biologically active molecules.

Diagram 2: Applications in Medicinal Chemistry

G start This compound heterocycles Synthesis of Heterocycles start->heterocycles Versatile Building Block pharma Pharmaceutical Scaffolds heterocycles->pharma e.g., Pyrazoles, Pyrimidines drug Drug Candidates pharma->drug Improved Potency & Stability

Caption: Role in the synthesis of pharmaceutical compounds.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Crossed Claisen Condensation is a well-established and efficient method. The presence of the difluorophenyl group imparts unique properties that can be exploited to design novel therapeutic agents with improved pharmacological profiles. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135563309, this compound. Retrieved January 7, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14423850, Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026 from [Link].

  • ChemSrc. (n.d.). Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Retrieved January 7, 2026, from [Link]

  • CP Lab Chemicals. (n.d.). Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenyl ring modifies the electronic properties and metabolic stability of the molecule, making it a valuable building block for a range of pharmaceutical agents. This document will delve into its chemical structure, physicochemical properties, a validated synthetic protocol, detailed analytical characterization, and its applications as a key intermediate in the synthesis of bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a 2,5-difluorobenzoyl group attached to an ethyl acetoacetate scaffold. This unique combination of a β-keto ester and a difluorinated aromatic ring imparts specific reactivity and properties to the molecule.

The molecular formula for this compound is C₁₁H₁₀F₂O₃, and it has a molecular weight of approximately 228.19 g/mol .[1] It is typically encountered as a liquid at room temperature and should be stored in a dry, well-sealed container.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 887267-53-0[1]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1]
Appearance LiquidInferred from supplier data
Boiling Point 275.7 °C at 760 mmHgSupplier Data
Purity Typically ≥95%[1]
Storage Room temperature, sealed in dry conditionsSupplier Data

Synthesis of this compound

The most logical and widely employed method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, the synthesis would proceed via a crossed Claisen condensation between an ester of 2,5-difluorobenzoic acid and ethyl acetate.

Reaction Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. The reaction is initiated by the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_5_difluorobenzoyl_X 2,5-Difluorobenzoyl Derivative (e.g., Ester or Acid Chloride) Target_Molecule This compound 2_5_difluorobenzoyl_X->Target_Molecule Electrophile Ethyl_Acetate Ethyl Acetate Base Strong Base (e.g., Sodium Ethoxide) Ethyl_Acetate->Base Proton Abstraction Enolate Ethyl Acetate Enolate (Nucleophile) Base->Enolate Forms Solvent Anhydrous Solvent (e.g., Ethanol, THF) Enolate->Target_Molecule Nucleophilic Attack Reactivity cluster_reactions Key Reactions Target_Molecule This compound Alkylation Alkylation at α-carbon Target_Molecule->Alkylation Heterocycle_Formation Heterocycle Formation (e.g., Pyrazoles, Pyrimidines) Target_Molecule->Heterocycle_Formation Reduction Reduction of Ketone Target_Molecule->Reduction Hydrolysis_Decarboxylation Hydrolysis and Decarboxylation Target_Molecule->Hydrolysis_Decarboxylation Substituted_Keto_Ester Substituted_Keto_Ester Alkylation->Substituted_Keto_Ester Forms Bioactive_Heterocycles Bioactive_Heterocycles Heterocycle_Formation->Bioactive_Heterocycles Yields Hydroxy_Ester Hydroxy_Ester Reduction->Hydroxy_Ester Produces Difluorophenyl_Ketone Difluorophenyl_Ketone Hydrolysis_Decarboxylation->Difluorophenyl_Ketone Generates

Sources

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Executive Summary

This compound is a valuable β-keto ester intermediate, pivotal in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive β-dicarbonyl system coupled with a difluorinated phenyl ring, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound: the crossed Claisen condensation. We will explore the underlying reaction principles, provide a detailed, field-tested experimental protocol, and delve into the reaction mechanism. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this key intermediate.

Introduction: The Significance of Fluorinated β-Keto Esters

β-Keto esters are a cornerstone of modern organic synthesis, primarily due to the synthetic versatility afforded by their dual functional groups. The presence of a ketone and an ester separated by a methylene group creates a unique chemical environment. The α-protons of the central methylene are significantly acidic, allowing for easy deprotonation to form a stabilized enolate, which is a potent nucleophile for a wide array of carbon-carbon bond-forming reactions.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of drug design, fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This compound combines the synthetic utility of the β-keto ester scaffold with the advantageous properties of fluorine substitution, making it a high-value precursor for novel therapeutic agents.

Core Synthesis Pathway: The Crossed Claisen Condensation

The most direct and widely employed method for synthesizing this compound is the crossed Claisen condensation.[1] This reaction forms a carbon-carbon bond between two different ester partners, or an ester and a ketone, in the presence of a strong base.[2] To ensure a high yield of a single product and avoid a complex mixture, the reaction is designed such that only one of the reactants possesses α-hydrogens, rendering it capable of forming an enolate.[3][4]

Principle and Rationale

In this synthesis, 2',5'-difluoroacetophenone serves as the non-enolizable carbonyl component, while diethyl carbonate acts as the acylating agent. A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of an in-situ formed ester, which then attacks the ketone. However, a more common and efficient variant involves the direct condensation of the ketone enolate with diethyl carbonate. The ketone (2',5'-difluoroacetophenone) is deprotonated by the strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester.

The overall reaction is depicted below:

Overall Reaction Scheme: 2',5'-Difluoroacetophenone + Diethyl Carbonate → this compound

Synthesis Workflow Diagram

The following diagram outlines the complete workflow, from the initial reaction setup to the isolation of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Quenching cluster_3 Purification A Charge Reactor with 2',5'-Difluoroacetophenone and Toluene B Add Diethyl Carbonate A->B C Cool to 0-5 °C B->C D Slowly Add Sodium Hydride (NaH) C->D E Stir at Room Temperature (Monitor by TLC/HPLC) D->E F Cool Reaction Mixture E->F G Quench with Acetic Acid and Ice Water F->G H Separate Organic Layer G->H I Wash Organic Layer with Brine H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate Under Reduced Pressure J->K L Purify via Vacuum Distillation or Column Chromatography K->L M Obtain Pure Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles
2',5'-Difluoroacetophenone1979-36-8156.1315.6 g0.10
Diethyl Carbonate105-58-8118.1326.0 g (26.4 mL)0.22
Sodium Hydride (60% in oil)7646-69-724.004.4 g0.11
Toluene (anhydrous)108-88-392.14150 mL-
Acetic Acid64-19-760.05~10 mL-
Saturated Sodium Chloride (Brine)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Step-by-Step Procedure
  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is dried and purged with nitrogen.

  • Charging Reagents: Charge the flask with 2',5'-difluoroacetophenone (15.6 g, 0.10 mol) and anhydrous toluene (150 mL). Begin stirring to dissolve the ketone.[5] Add diethyl carbonate (26.0 g, 0.22 mol) to the mixture.

  • Base Addition: Cool the stirred solution to 0-5 °C using an ice bath. Carefully add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas will evolve; ensure adequate ventilation.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding acetic acid (~10 mL) dropwise until gas evolution ceases, followed by the slow addition of 100 mL of ice-cold water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

Purification and Characterization

The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

  • Purity: Typically >95% as determined by GC or HPLC.[6]

  • Yield: Typical yields range from 70-85%.

Mechanistic Insights

The reaction proceeds via the classical Claisen condensation mechanism, which is driven to completion by the final deprotonation step.[4][7]

Step-by-Step Mechanism
  • Enolate Formation: The strong base (hydride from NaH) deprotonates the α-carbon of 2',5'-difluoroacetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of diethyl carbonate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide ion (EtO⁻) as the leaving group. This forms the β-keto ester product.

  • Deprotonation (Driving Force): The expelled ethoxide ion is a strong base and immediately deprotonates the highly acidic α-proton of the newly formed β-keto ester. This acid-base reaction is thermodynamically favorable and shifts the entire equilibrium towards the product side.[1][2]

  • Protonation (Workup): During the acidic workup, the stabilized enolate of the product is protonated to yield the final, neutral this compound.

Mechanism Diagram

G Start_Ketone 2',5'-Difluoroacetophenone Enolate Enolate Ion (Nucleophile) Start_Ketone->Enolate 1. Deprotonation Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack DEC Diethyl Carbonate (Electrophile) DEC->Intermediate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate 3. Elimination of Ethoxide 4. Deprotonation Final_Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Product_Enolate->Final_Product 5. Protonation Base NaH Base->Start_Ketone Acid H₃O⁺ (Workup) Acid->Product_Enolate

Caption: Mechanism of the crossed Claisen condensation for the synthesis of the title compound.

Data Summary

The following table summarizes key physical and chemical properties of the final product.

PropertyValue
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 887267-53-0
Boiling Point Not precisely documented in public literature, estimated >250 °C at atm. pressure
Density Not precisely documented, estimated ~1.2-1.3 g/cm³

Conclusion

The crossed Claisen condensation of 2',5'-difluoroacetophenone with diethyl carbonate provides a robust and efficient pathway for the synthesis of this compound. The reaction is underpinned by well-understood principles of enolate chemistry, and its success relies on the careful control of reaction conditions, particularly temperature and the stoichiometric use of a strong base. The resulting fluorinated β-keto ester is a synthetically valuable intermediate for further elaboration into more complex, biologically active molecules. This guide provides the necessary theoretical and practical framework for its successful preparation in a research and development setting.

References

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE, Accessed January 7, 2026. [Link]

  • Wikipedia. Claisen condensation. Wikipedia, Accessed January 7, 2026. [Link]

  • Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. Allen Institute, Accessed January 7, 2026. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts, August 29, 2014. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry, September 14, 2020. [Link]

  • CP Lab Chemicals. Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. CP Lab Chemicals, Accessed January 7, 2026. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information, Accessed January 7, 2026. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this target molecule. While direct experimental data for this specific compound is not publicly available, this guide presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and providing detailed protocols for data acquisition and interpretation.

Introduction: The Significance of this compound

This compound is a β-keto ester of significant interest in medicinal chemistry and drug development. The presence of the difluorophenyl moiety can impart unique pharmacological properties to a molecule, such as altered metabolic stability and binding affinity. Accurate and unambiguous characterization of this building block is therefore critical to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide will delve into the three primary spectroscopic methods for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): To provide a detailed map of the molecular skeleton and the electronic environment of the constituent atoms.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the fragmentation patterns, further confirming the structure.

Below is a diagram illustrating the structure of this compound, which will be the focus of our spectroscopic analysis.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Principles and Experimental Causality

The choice of NMR experiments is dictated by the nuclei present in the molecule (¹H, ¹³C, ¹⁹F) and the desired level of structural detail.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons of each type.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds. ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information.[1]

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 seconds

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

  • ¹⁹F NMR:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Spectral Width: 200 ppm

    • Reference: CFCl₃ (external or internal)

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H ¹H NMR Transfer->Acquire_1H Acquire_13C ¹³C NMR Transfer->Acquire_13C Acquire_19F ¹⁹F NMR Transfer->Acquire_19F Process_Data Fourier Transform & Phasing Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_19F->Process_Data Reference Reference Spectra Process_Data->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: General workflow for NMR data acquisition and processing.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift correlations.[2][3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.30Triplet3H-O-CH₂-CH₃
~3.95Singlet2H-CO-CH₂ -CO-
~4.25Quartet2H-O-CH₂ -CH₃
~7.10 - 7.30Multiplet2HAr-H
~7.50 - 7.65Multiplet1HAr-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~14.0-O-CH₂-CH₃
~45.0-CO-CH₂ -CO-
~62.0-O-CH₂ -CH₃
~115 - 125 (with C-F coupling)Aromatic C -H
~155 - 165 (with C-F coupling)Aromatic C -F
~168.0C =O (Ester)
~190.0 (with C-F coupling)C =O (Ketone)

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -110 to -120MultipletAr-F (ortho to carbonyl)
~ -115 to -125MultipletAr-F (meta to carbonyl)
Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the methylene protons flanked by two carbonyl groups (a singlet). The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings.

In the ¹³C NMR spectrum, the two carbonyl carbons are expected at the downfield end of the spectrum, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl.[5] The aromatic carbons will show characteristic splittings due to coupling with the attached fluorine atoms.

The ¹⁹F NMR spectrum is anticipated to show two distinct multiplets for the two non-equivalent fluorine atoms on the aromatic ring. The exact chemical shifts and coupling patterns will be highly sensitive to the substitution pattern and conformation of the molecule.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

Principles and Experimental Causality

For this compound, the key functional groups to be identified are the ester and ketone carbonyl groups, the C-O bonds of the ester, and the C-F bonds of the aromatic ring. The presence of conjugation and electronegative fluorine atoms will influence the exact position of these absorption bands.[6]

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the spectrum.

Instrumental Parameters:

  • Technique: ATR-FTIR

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Clean_Crystal Clean ATR Crystal Apply_Sample Apply Sample Clean_Crystal->Apply_Sample Acquire_Spectrum Acquire IR Spectrum Apply_Sample->Acquire_Spectrum Identify_Peaks Identify Characteristic Peaks Acquire_Spectrum->Identify_Peaks Correlate_Groups Correlate with Functional Groups Identify_Peaks->Correlate_Groups

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3000 - 2850MediumC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1690StrongC=O stretching (aromatic ketone)
~1600, 1480MediumC=C stretching (aromatic)
~1250 - 1000StrongC-O stretching (ester)
~1200 - 1100StrongC-F stretching (aromatic)
Interpretation of Predicted IR Spectrum

The IR spectrum will be dominated by two strong carbonyl absorption bands. The ester carbonyl will appear at a higher wavenumber (~1740 cm⁻¹) compared to the aromatic ketone carbonyl (~1690 cm⁻¹), which is in conjugation with the phenyl ring. The presence of strong C-O and C-F stretching bands will further confirm the identity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Principles and Experimental Causality

In electrospray ionization (ESI), the sample is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. Subsequent fragmentation of this ion can be induced by collision-induced dissociation (CID) to provide structural information.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumental Parameters (ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V (for fragmentation)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Solution Prepare Dilute Solution Infuse_Sample Infuse into ESI Source Prepare_Solution->Infuse_Sample Acquire_Spectrum Acquire Mass Spectrum Infuse_Sample->Acquire_Spectrum Identify_Parent_Ion Identify [M+H]⁺ Ion Acquire_Spectrum->Identify_Parent_Ion Analyze_Fragments Analyze Fragmentation Pattern Identify_Parent_Ion->Analyze_Fragments

Caption: General workflow for ESI-MS data acquisition and analysis.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₁H₁₀F₂O₃) is 228.19 g/mol .[7]

Table 5: Predicted Key Ions in the ESI-MS Spectrum

m/zIon
229.07[M+H]⁺
251.05[M+Na]⁺
183.06[M+H - C₂H₅OH]⁺
155.03[2,5-difluorobenzoyl]⁺
Interpretation of Predicted Mass Spectrum

The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 229.07. A sodium adduct [M+Na]⁺ at m/z 251.05 may also be observed. Key fragmentation pathways would likely involve the loss of ethanol (46 Da) from the protonated molecule to give an ion at m/z 183.06. Another characteristic fragment would be the 2,5-difluorobenzoyl cation at m/z 155.03, resulting from cleavage of the bond between the carbonyl group and the methylene group.[8][9]

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has outlined the theoretical basis, practical experimental protocols, and a detailed predictive analysis of the expected spectroscopic data. By following these methodologies, researchers, scientists, and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

  • NIST. (n.d.). Benzenepropanoic acid, ethyl ester. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]

Sources

Physical and chemical properties of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated β-keto ester of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive β-keto ester moiety and an electron-withdrawing difluorophenyl group, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic characteristics, chemical reactivity, and established safety protocols. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for researchers and drug development professionals.

Core Physicochemical Properties

This compound is typically encountered as a liquid at room temperature. The presence of two fluorine atoms significantly influences its electronic properties, polarity, and reactivity compared to its non-fluorinated analogues. A summary of its key identifiers and physical properties is presented below.

PropertyValueSource(s)
CAS Number 887267-53-0[1][2][3]
Molecular Formula C₁₁H₁₀F₂O₃[1][2][3]
Molecular Weight 228.19 g/mol [2][3]
Physical Form Liquid
Boiling Point 275.7°C at 760 mmHg (Predicted)
Purity Typically ≥95%[1]
Storage Store at 4°C or room temperature, sealed in a dry environment.[2]
InChI Key FLBIFWLBLQKDAE-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)C1=C(F)C=CC(F)=C1[2]

Density: An exact experimental value is not published. However, the predicted density for a related isomer, Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate, is approximately 1.251 g/cm³.[4] This suggests the density of the 2,5-difluoro isomer is also greater than that of water.

Molecular Structure and Spectroscopic Analysis

The chemical behavior of this compound is dominated by its β-keto ester functionality. This structural motif gives rise to keto-enol tautomerism, an equilibrium between the ketone form and the enol form, which influences its reactivity and spectroscopic signature.

Caption: Keto-enol equilibrium of the title compound.

Expected Spectroscopic Signatures

A robust analytical workflow is critical for confirming the identity and purity of synthetic intermediates. Below are the expected spectral characteristics.

  • ¹H NMR: The proton NMR spectrum should display characteristic signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm). The active methylene protons (CH₂) situated between the two carbonyls would likely appear as a singlet around 3.5-4.0 ppm. The three protons on the difluorophenyl ring will present as complex multiplets in the aromatic region (7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon spectrum will be distinguished by two downfield signals for the carbonyl carbons (ketone and ester) between 160-200 ppm. The aromatic carbons will appear between 110-140 ppm, with characteristic splitting patterns (doublets) for the carbons bonded to fluorine atoms due to C-F coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Expect to see two strong C=O stretching absorptions: one for the ketone carbonyl (approx. 1715-1735 cm⁻¹) and another for the ester carbonyl (approx. 1735-1750 cm⁻¹). Strong C-O stretching bands will be visible around 1100-1300 cm⁻¹, and C-F stretching bands will appear in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at an m/z of approximately 228.19. Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the loss of carbon monoxide (CO, m/z 28).

Protocol: Nuclear Magnetic Resonance (NMR) Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR data.

NMR_Workflow cluster_workflow NMR Analysis Workflow A 1. Sample Preparation ~10-20 mg of compound dissolved in 0.6 mL CDCl₃ B 2. Instrument Setup Tune and shim magnet Lock on deuterium signal A->B C 3. Data Acquisition Acquire ¹H, ¹³C, and ¹⁹F spectra Use standard pulse programs B->C D 4. Data Processing Apply Fourier transform Phase and baseline correction C->D E 5. Spectral Analysis Integrate peaks and assign signals Correlate with expected structure D->E Claisen_Condensation EA Ethyl Acetate Enolate Acetate Enolate (Nucleophile) EA->Enolate DFB Ethyl 2,5-difluorobenzoate Intermediate Tetrahedral Intermediate DFB->Intermediate Base Sodium Ethoxide (Base) Base->EA Deprotonation Enolate->DFB Nucleophilic Attack Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Intermediate->Product Loss of Ethoxide

Caption: Proposed synthesis via Claisen condensation.

Protocol: Alkylation of the α-Carbon

This protocol demonstrates the compound's utility as a nucleophile for forming new carbon-carbon bonds, a cornerstone of synthetic chemistry.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the active methylene group to form the sodium enolate. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.

  • Nucleophilic Attack: Once hydrogen evolution ceases, add the desired electrophile (e.g., methyl iodide, 1.1 eq) dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. It is classified as harmful and an irritant.

Hazard Type GHS Classification Precautionary Measures
Acute Toxicity H302: Harmful if swallowed Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention. [5][6]
Skin Irritation H315: Causes skin irritation Wear protective gloves. Wash skin thoroughly with soap and water after handling. [5][7]
Eye Irritation H319: Causes serious eye irritation Wear safety glasses or goggles. If in eyes, rinse cautiously with water for several minutes. [5][7]

| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors. [5][7]|

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this substance. [6][7] Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. [5][8]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a key building block, or synthon, for constructing complex molecular frameworks.

  • Pharmaceutical Intermediate: This compound is a valuable precursor for synthesizing heterocyclic molecules such as pyrazoles, isoxazoles, and pyrimidines. These scaffolds are prevalent in a vast number of approved drugs. The reaction of the β-keto ester with hydrazine derivatives, for instance, is a classical and reliable method for creating substituted pyrazole rings.

  • Role of Fluorine in Drug Design: The 2,5-difluorophenyl moiety is particularly significant. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability (by blocking sites of oxidation), improve binding affinity (through favorable electrostatic interactions), and modulate the acidity (pKa) of nearby functional groups. Its presence makes this reagent highly attractive for lead optimization campaigns in drug discovery.

Conclusion

This compound is a highly functionalized and synthetically versatile intermediate. Its properties are defined by the interplay between the reactive β-keto ester core and the electronically-modifying difluorophenyl ring. A thorough understanding of its physical properties, spectroscopic fingerprints, and chemical reactivity is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage this powerful building block in the creation of novel chemical entities.

References

  • Vertex AI Search Result. (n.d.). Ethyl-3-(2, 5-difluorophenyl)
  • BLDpharm. (n.d.). 887267-53-0|this compound.
  • ChemicalBook. (n.d.). This compound.
  • SMU. (n.d.). This compound.
  • LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate.
  • Vertex AI Search Result. (n.d.).
  • Angene Chemical. (2025).
  • Sigma-Aldrich. (n.d.). This compound | 887267-53-0.
  • CymitQuimica. (2024).
  • BroadPharm. (2024).
  • Sigma-Aldrich. (n.d.). This compound | 887267-53-0.

Sources

An In-depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: From SMILES Notation to Synthetic Strategy and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in chemical synthesis and drug discovery, the ability to rapidly and accurately represent, synthesize, and computationally model novel chemical entities is paramount. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, represents a class of compounds with significant potential as a versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, beginning with its fundamental representation in SMILES notation, delving into a detailed synthetic protocol, and exploring its applications in computational and medicinal chemistry.

Part 1: Decoding the Molecular Architecture: The SMILES Notation

CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F

A systematic breakdown of this string reveals the precise atomic connectivity and bonding of the molecule:

  • CCO : This segment describes the ethyl group, consisting of a carbon atom double-bonded to another carbon, which is then single-bonded to an oxygen atom.

  • C(=O) : This denotes a carbonyl group, where a carbon atom is double-bonded to an oxygen atom.

  • CC : These are two single-bonded carbon atoms forming the backbone of the propanoate chain.

  • C1=C(C=CC(=C1)F)F : This complex segment represents the 2,5-difluorophenyl ring.

    • C1...C1 : The '1' indicates a ring closure, connecting the first and last carbon atoms of this sequence.

    • =C, C=C, C=C : These represent the alternating double and single bonds within the aromatic ring.

    • (F) : The parentheses indicate that the fluorine atom is a substituent on the preceding carbon atom of the ring. The two instances of (F) denote the two fluorine atoms.

The SMILES notation provides an unambiguous representation of the molecule's two-dimensional structure, which can be readily converted into a 3D model for further computational analysis.[3]

Visualizing the Structure

A visual representation of the molecular structure can be generated from the SMILES notation.

Caption: 2D representation of this compound.

Part 2: Synthesis of this compound

The synthesis of β-keto esters such as this compound is most commonly and efficiently achieved through the Claisen condensation reaction.[4][5][6][7][8] Specifically, a "crossed" Claisen condensation is employed, where an ester with α-hydrogens reacts with an ester that lacks them, in this case, an aromatic ester.[9]

Reaction Principle: The Crossed Claisen Condensation

The reaction involves the base-catalyzed condensation of ethyl acetate with an ester of 2,5-difluorobenzoic acid, typically methyl or ethyl 2,5-difluorobenzoate. The mechanism proceeds through the following key steps:

  • Enolate Formation : A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.[4][5]

  • Nucleophilic Attack : The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the 2,5-difluorobenzoate ester.[6]

  • Tetrahedral Intermediate Formation : A tetrahedral intermediate is formed.

  • Elimination of Leaving Group : The intermediate collapses, eliminating an alkoxide (methoxide or ethoxide) to form the β-keto ester.[5]

  • Deprotonation : The product, a β-keto ester, has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This final acid-base reaction is the driving force of the Claisen condensation, pulling the equilibrium towards the product.[10]

  • Acidic Workup : A final acidic workup protonates the enolate to yield the desired this compound.[6]

claisen_condensation start Ethyl Acetate + Ethyl 2,5-Difluorobenzoate base Base (NaOEt) start->base Deprotonation enolate Ethyl Acetate Enolate base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack on Ester intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Alkoxide Elimination intermediate->elimination product_enolate Product Enolate elimination->product_enolate acid_workup Acidic Workup product_enolate->acid_workup final_product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate acid_workup->final_product

Caption: Conceptual workflow of the Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Claisen condensations.[11][12][13][14][15] Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.

Materials:

  • Ethyl 2,5-difluorobenzoate

  • Anhydrous Ethyl Acetate

  • Sodium Ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) suspended in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants : A solution of ethyl 2,5-difluorobenzoate (1.0 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in the reaction solvent is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reaction : After the addition is complete, the reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching : After the reaction is complete, the mixture is cooled in an ice bath, and cold 1 M HCl is slowly added to neutralize the excess base and protonate the product enolate until the pH is acidic.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing : The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Part 3: Physicochemical Properties and Data

PropertyValueSource
Molecular Formula C₁₁H₁₀F₂O₃[4]
Molecular Weight 228.19 g/mol [4]
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F[4]
CAS Number 887267-53-0[4]
Appearance Expected to be a liquid or low-melting solidInferred
Boiling Point Estimated >250 °C at 760 mmHgInferred from analogs[16][17][18]
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate)Inferred
Storage Sealed in dry, room temperature conditions[4]

Part 4: Applications in Research and Drug Development

β-Keto esters are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[19] The presence of the difluorophenyl moiety in this compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates.[20]

Synthetic Utility

This compound can serve as a precursor for the synthesis of a wide range of heterocyclic compounds, which are common scaffolds in many approved drugs. For example, it can be used in:

  • Hantzsch Dihydropyridine Synthesis : To produce dihydropyridine derivatives, which are known calcium channel blockers.

  • Knorr Pyrrole Synthesis : For the synthesis of substituted pyrroles.

  • Biginelli Reaction : To create dihydropyrimidinones, a class of compounds with diverse biological activities.[21]

Role in Computational Chemistry and Drug Discovery

The SMILES notation of this compound is a critical starting point for modern, data-driven drug discovery pipelines.[22][23][24]

  • Virtual Screening : The SMILES string can be used to generate 3D conformers for virtual screening against protein targets to identify potential hits.

  • QSAR Modeling : It can be used as an input for Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity or physicochemical properties.

  • Machine Learning and AI : In the era of artificial intelligence in drug discovery, large libraries of SMILES strings are used to train machine learning models to predict molecular properties, design novel compounds with desired characteristics, and even predict synthetic routes.[1][24]

computational_workflow smiles SMILES: CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F gen_3d 3D Structure Generation smiles->gen_3d ml_model Machine Learning Model smiles->ml_model database Compound Database gen_3d->database virtual_screening Virtual Screening database->virtual_screening qsar QSAR Modeling database->qsar hit_id Hit Identification virtual_screening->hit_id property_prediction Property Prediction qsar->property_prediction de_novo_design De Novo Design ml_model->de_novo_design lead_optimization Lead Optimization hit_id->lead_optimization property_prediction->lead_optimization de_novo_design->lead_optimization

Caption: Conceptual workflow for utilizing SMILES in computational drug discovery.

Conclusion

This compound, represented by the SMILES string CCOC(=O)CC(=O)C1=C(C=CC(=C1)F)F, is more than just a chemical compound; it is a versatile tool for chemical innovation. Its synthesis, achievable through the robust Claisen condensation, opens the door to a myriad of complex molecular architectures. Furthermore, its digital representation in SMILES format allows for its seamless integration into modern computational workflows that are accelerating the pace of drug discovery and materials science. This guide has provided a foundational understanding of this compound, from its basic structural language to its practical synthesis and potential applications, equipping researchers with the knowledge to leverage its potential in their scientific endeavors.

References

  • NROChemistry. Claisen Condensation: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • JoVE. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Bendi, A., Kaushik, M. P., & Prasad, M. R. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10833-10863. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • SAMSON Blog. From Text to 3D: Easily Generate Molecular Structures from SMILES. [Link]

  • Neovarsity. How Machine Learning Models Learn Chemistry from SMILES. [Link]

  • ChemRxiv. Quantitative Analysis of Atom Economy Using Reaction SMILES: A Computational Approach. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • Patsnap. Preparation method of ethyl benzoylacetate. [Link]

  • YouTube. Creating the World's Brightest Optical Materials With SMILES. [Link]

  • LookChem. Preparation of Ethyl benzoylacetate. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. [Link]

  • Chemsrc. Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate. [Link]

  • National Center for Biotechnology Information. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. [Link]

  • MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

InChIKey: FLBIFWLBLQKDAE-UHFFFAOYSA-N

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide integrates theoretical principles with data from structurally analogous compounds to offer a robust predictive analysis of its synthesis, properties, and analytical characterization.

Core Compound Identity and Properties

This compound is a bioactive small molecule that belongs to the class of β-keto esters. The presence of a difluorinated phenyl ring significantly influences its electronic properties, making it an attractive synthon for introducing fluorine into larger, more complex molecules. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueSource
IUPAC Name This compoundN/A
Alternate Name Ethyl 2,5-difluorobenzoylacetateN/A
InChIKey FLBIFWLBLQKDAE-UHFFFAOYSA-N
CAS Number 887267-53-0
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Predicted Boiling Point 275.7 ± 25.0 °CN/A
Predicted Density 1.251 ± 0.06 g/cm³N/A
Storage Sealed in a dry environment at room temperature.

Synthesis Pathway: The Claisen Condensation

The most logical and established method for the synthesis of β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, a mixed Claisen condensation between ethyl acetate and an ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-difluorobenzoate) would be the preferred route.

The causality behind this choice lies in the reactivity of the starting materials. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the 2,5-difluorobenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the target β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Acetate Ethyl Acetate Enolate_Formation Ethyl Acetate Enolate Ethyl Acetate->Enolate_Formation α-proton abstraction Methyl_2_5_difluorobenzoate Methyl 2,5-difluorobenzoate Nucleophilic_Attack Nucleophilic_Attack Methyl_2_5_difluorobenzoate->Nucleophilic_Attack Sodium_Ethoxide 1. Sodium Ethoxide (NaOEt) Acid_Workup 2. Acidic Workup (e.g., H₃O⁺) Target_Molecule Ethyl 3-(2,5-difluorophenyl)- 3-oxopropanoate Enolate_Formation->Nucleophilic_Attack Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination Elimination Tetrahedral_Intermediate->Elimination Collapse & Elimination of Methoxide Product_Anion Product Enolate Elimination->Product_Anion Forms Product_Anion->Target_Molecule Protonation

Caption: Proposed synthetic pathway via Claisen condensation.

Experimental Protocol (Theoretical)

This protocol is a predictive model based on standard Claisen condensation procedures. Optimization of reaction time, temperature, and stoichiometry would be necessary for achieving high yields.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol.

  • Base Formation: Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetate dropwise while stirring.

  • Condensation: To the resulting solution, add methyl 2,5-difluorobenzoate dropwise. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute solution of hydrochloric acid or acetic acid to neutralize the excess base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization (Predictive)

As no public experimental spectra are available, the following sections provide a predictive analysis of the key spectroscopic features of this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Ethyl Group: A triplet integrating to 3H is expected for the methyl protons (-CH₃) and a quartet integrating to 2H for the methylene protons (-OCH₂-), with coupling between them.

  • Methylene Group (α-carbon): A singlet integrating to 2H is anticipated for the methylene protons adjacent to the two carbonyl groups.

  • Aromatic Protons: The 2,5-difluorophenyl ring will exhibit a complex multiplet pattern for the three aromatic protons due to proton-proton and proton-fluorine coupling.

¹³C NMR:

  • Ethyl Group: Two distinct signals are expected for the methyl and methylene carbons.

  • Methylene Carbon (α-carbon): A signal for the methylene carbon between the two carbonyl groups.

  • Carbonyl Carbons: Two signals in the downfield region corresponding to the ester and ketone carbonyl carbons.

  • Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • C=O Stretching (Ketone): A strong absorption band is predicted in the region of 1680-1700 cm⁻¹.

  • C=O Stretching (Ester): A strong absorption band is expected around 1735-1750 cm⁻¹.

  • C-O Stretching (Ester): A strong band in the 1100-1300 cm⁻¹ region.

  • C-F Stretching: Strong absorption bands in the 1100-1400 cm⁻¹ range.

  • Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Bands corresponding to sp² and sp³ hybridized C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 228.19 would be expected. Key fragmentation patterns would likely involve:

  • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 183.

  • Cleavage of the bond between the carbonyl groups.

  • Formation of the 2,5-difluorobenzoyl cation at m/z = 141.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry for several reasons:

  • Introduction of Fluorine: It serves as a readily available scaffold to incorporate a difluorophenyl moiety into lead compounds, which can enhance their pharmacological properties.

  • Versatile Reactivity: The β-keto ester functionality allows for a wide range of chemical transformations, including the synthesis of various heterocyclic systems such as pyrazoles, pyrimidines, and isoxazoles, which are common cores in many drug molecules.

  • Scaffold for Bioactive Molecules: The 2,5-difluorophenyl group is present in a number of bioactive compounds, and this building block provides a direct route to explore new chemical space around this scaffold.

Applications cluster_transformations Chemical Transformations cluster_products Resulting Scaffolds Target_Molecule Ethyl 3-(2,5-difluorophenyl)- 3-oxopropanoate Heterocycle_Synthesis Heterocycle Synthesis Target_Molecule->Heterocycle_Synthesis Reacts with (e.g., hydrazines, ureas) Further_Functionalization Further Functionalization Target_Molecule->Further_Functionalization Alkylation, Reduction, etc. Pyrazoles Pyrazoles Heterocycle_Synthesis->Pyrazoles Pyrimidines Pyrimidines Heterocycle_Synthesis->Pyrimidines Isoxazoles Isoxazoles Heterocycle_Synthesis->Isoxazoles Complex_Molecules More Complex Bioactive Molecules Further_Functionalization->Complex_Molecules

An In-depth Technical Guide to the Key Reactive Sites of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and organic synthesis. Its multifaceted reactivity, stemming from a combination of functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). The presence of the difluorophenyl ring, a ketone, an ester, and an active methylene group provides multiple sites for chemical modification, allowing for the strategic construction of diverse molecular architectures. This guide provides a comprehensive analysis of the key reactive sites of this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols for key transformations.

Molecular Structure and Key Reactive Sites

The structure of this compound features four primary reactive sites, each with distinct chemical properties that can be selectively targeted.

start Start enolate Enolate Formation (Base, Solvent) start->enolate alkylation Alkylation (Alkyl Halide) enolate->alkylation workup Work-up & Purification alkylation->workup product α-Alkylated Product workup->product start Ketone reduction Asymmetric Reduction (Chiral Reducing Agent) start->reduction workup Work-up & Purification reduction->workup product Chiral Alcohol workup->product start Aromatic Ring nitration Electrophilic Nitration (HNO₃, H₂SO₄) start->nitration workup Work-up & Purification nitration->workup product Nitro-Aromatic Product workup->product

Unlocking the Potential of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated β-Keto Ester

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a specialized β-keto ester that stands at the intersection of versatile reactivity and modern medicinal chemistry. Its structure, featuring a reactive β-keto ester moiety and a strategically fluorinated aromatic ring, makes it a compelling building block for the synthesis of novel bioactive compounds and advanced materials. The 2,5-difluorophenyl group is of particular interest in drug design, as the introduction of fluorine atoms can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[1] This guide provides an in-depth exploration of potential research avenues for this compound, complete with detailed experimental protocols and the scientific rationale behind them, to empower researchers in drug discovery and materials science.

Core Molecular Attributes and Reactivity

This compound possesses two key reactive sites: the electrophilic keto and ester carbonyls, and the nucleophilic α-carbon. This dual reactivity is the foundation of its synthetic utility.[2] The electron-withdrawing nature of the 2,5-difluorophenyl ring enhances the acidity of the α-protons, facilitating enolate formation under relatively mild basic conditions. This enolate is a potent nucleophile for a variety of carbon-carbon bond-forming reactions.

Part 1: Foundational Synthesis

Synthesis via Crossed Claisen Condensation

The most direct and established method for synthesizing β-keto esters like this compound is the crossed Claisen condensation.[3][4][5] This reaction involves the acylation of an ester enolate with a different ester. In this case, the enolate of ethyl acetate attacks the carbonyl of a 2,5-difluorobenzoate ester. A strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a crossed Claisen condensation.

Materials:

  • Methyl 2,5-difluorobenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium ethoxide (1.2 equivalents) in anhydrous diethyl ether (50 mL).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of anhydrous ethyl acetate (1.5 equivalents) in anhydrous diethyl ether (20 mL) dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • Acylation: After the addition is complete, add a solution of methyl 2,5-difluorobenzoate (1.0 equivalent) in anhydrous diethyl ether (30 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of esters and the quenching of the sodium ethoxide base.

  • Excess Ethyl Acetate: Used to favor the formation of the desired product in the crossed Claisen condensation.

  • Acidic Work-up: Neutralizes the basic reaction mixture and protonates the enolate of the product.

  • Bicarbonate Wash: Removes any unreacted acidic starting materials or byproducts.

Part 2: Potential Research Areas in Medicinal Chemistry

The structural motifs within this compound suggest several promising avenues for drug discovery and development.

Synthesis of Novel Heterocyclic Scaffolds

β-Keto esters are renowned precursors for a wide variety of heterocyclic compounds that form the core of many pharmaceuticals.

The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.

Proposed Research Workflow: Synthesis and Screening of Pyrazole Derivatives

A Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate C Cyclocondensation Reaction A->C B Hydrazine Hydrate (or substituted hydrazines) B->C D Crude Pyrazolone Derivative C->D Reaction E Purification (Crystallization/Chromatography) D->E Purification F Pure 5-(2,5-difluorophenyl) -1H-pyrazol-3(2H)-one E->F Characterization G Biological Screening (e.g., COX-2 Inhibition Assay) F->G Testing H Lead Compound Identification G->H Analysis

Caption: Workflow for the synthesis and screening of pyrazole derivatives.

Experimental Protocol: Synthesis of 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one

Objective: To synthesize a pyrazolone derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (20 mL).

  • Add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the pyrazolone derivative.

The Hantzsch pyridine synthesis is a multi-component reaction that can utilize β-keto esters to produce dihydropyridines, which are precursors to pyridines.[1][6][7] Many dihydropyridine derivatives are known calcium channel blockers used in the treatment of hypertension.

Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative

Objective: To synthesize a dihydropyridine derivative using this compound.

Materials:

  • This compound

  • A suitable aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (2.0 equivalents), benzaldehyde (1.0 equivalent), and ammonium acetate (1.2 equivalents) in ethanol (30 mL).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature. The product may precipitate.

  • Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution and purify the residue by column chromatography.

Development of Novel Antimicrobial Agents

There is a growing interest in β-keto esters as potential antibacterial compounds.[8][9] Fluorinated compounds, in particular, have shown promise in this area.[10][11] Research could focus on evaluating the antimicrobial and antifungal activity of this compound and its derivatives.

Proposed Research Area: Antimicrobial and Antifungal Screening

A systematic investigation into the antimicrobial properties of the title compound and its derivatives could yield promising results.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Data

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)
This compound6412832>256
Derivative A16648128
Derivative B>256>256128>256
Control Drug2418

Part 3: Potential Research Areas in Materials Science

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers and photosensitive materials.

Synthesis of Fluorinated Polymers

The ester and ketone functionalities can be modified to introduce polymerizable groups. The presence of the difluorophenyl moiety can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered optical properties.

Proposed Research Workflow: Polymer Synthesis

A Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate B Functionalization (e.g., Acrylation) A->B C Fluorinated Monomer B->C D Polymerization (e.g., Radical Polymerization) C->D E Fluorinated Polymer D->E F Characterization (GPC, DSC, TGA) E->F G Material Property Evaluation F->G

Caption: Workflow for the synthesis and characterization of fluorinated polymers.

Conclusion

This compound is a molecule of significant synthetic potential. Its dual reactivity, coupled with the advantageous properties imparted by the difluorophenyl group, opens up a wide array of research possibilities. This guide has outlined several promising avenues in both medicinal chemistry and materials science, providing a solid foundation and detailed protocols for researchers to build upon. The exploration of this compound and its derivatives is likely to lead to the discovery of novel molecules with valuable biological activities and material properties.

References

  • Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte1881, 14 (2), 1637–1638.
  • Denis, A.; et al. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters2000 , 10 (17), 2019-2022. [Link]

  • ResearchGate. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. [Link]

  • Rojas-Altuve, A., et al. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules2023 , 28 (19), 6821. [Link]

  • Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8379–8417. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Ragavan, R. V., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Organic and Medicinal Chemistry Letters2013 , 3 (1), 6. [Link]

  • Organic Syntheses. ethyl ethoxalylpropionate. [Link]

  • Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2756-2767.
  • Knorr, L. Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft1884, 17 (2), 2863-2870.

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold for the synthesis of various heterocyclic compounds and complex molecules with potential therapeutic applications. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity, making it a valuable building block for novel pharmaceutical agents. This document provides a detailed, field-proven protocol for the synthesis of this target compound, grounded in the principles of the Claisen condensation. We will explore the causality behind the experimental choices to ensure reproducibility and high yield.

Scientific Foundation: Synthetic Strategy and Mechanism

The synthesis of β-keto esters is classically achieved via the Claisen condensation, a carbon-carbon bond-forming reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base.[1][2][3] For the synthesis of this compound, a "crossed" Claisen condensation is employed, which involves two different ester partners.[4] However, to circumvent issues with self-condensation and improve reaction control, this protocol utilizes a more refined approach: the acylation of a pre-formed magnesium enolate of diethyl malonate with 2,5-difluorobenzoyl chloride.

The Core Mechanism:

The reaction proceeds through several key steps, characteristic of nucleophilic acyl substitution:

  • Enolate Formation: Diethyl malonate is reacted with magnesium turnings in the presence of ethanol to form diethyl ethoxymagnesiomalonate. This organometallic species is essentially a stable magnesium enolate of diethyl malonate. The use of magnesium ethoxide as the base is crucial; it is a strong, non-nucleophilic base that effectively deprotonates the acidic α-hydrogen of the malonic ester.[5]

  • Nucleophilic Attack: The formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2,5-difluorobenzoyl chloride. This step forms a tetrahedral intermediate.

  • Acyl Substitution: The tetrahedral intermediate collapses, expelling the chloride ion—an excellent leaving group—to form the acylated malonic ester derivative.

  • Decarboxylation (Implicit): The resulting product, a β-keto diester, is highly susceptible to decarboxylation upon acidic workup and heating, which cleaves one of the ester groups to yield the final β-keto monoester, this compound. The driving force for the initial condensation is the formation of the highly stabilized magnesium chelate of the product.[3][4]

This method, adapted from a well-established Organic Syntheses procedure for similar acylations, offers high yields by ensuring the complete and controlled formation of the nucleophilic enolate before introducing the electrophilic acylating agent.[6]

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the synthesis, from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of the target β-keto ester.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Diethyl ether is extremely flammable. 2,5-Difluorobenzoyl chloride is corrosive and lachrymatory. Handle all chemicals with care.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (approx.)Molar Ratio
Magnesium Turnings24.312.5 g0.1031.0
Diethyl Malonate160.1716.0 g (14.4 mL)0.1001.0
Absolute Ethanol46.0715 mL--
Carbon Tetrachloride153.820.2 mL-Catalyst
2,5-Difluorobenzoyl Chloride176.5517.7 g (12.8 mL)0.1001.0
Diethyl Ether (anhydrous)74.12200 mL-Solvent
Sulfuric Acid (conc.)98.0810 mL-Work-up
Part A: Preparation of Diethyl Ethoxymagnesiomalonate (Magnesium Enolate)
  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Reagent Charging: To the flask, add magnesium turnings (2.5 g, 0.103 g-atom).

  • Initiation: In the dropping funnel, prepare a solution of diethyl malonate (16.0 g, 0.100 mol) in 10 mL of absolute ethanol. Add approximately 5 mL of this solution to the magnesium turnings. Add one drop of carbon tetrachloride to initiate the reaction. The mixture should begin to bubble gently. If the reaction does not start, gentle warming with a heat gun may be required.

  • Enolate Formation: Once the reaction is initiated, add the remainder of the diethyl malonate/ethanol solution at a rate that maintains a steady reflux. After the addition is complete, add an additional 5 mL of absolute ethanol and gently heat the mixture under reflux until nearly all the magnesium has been consumed (this may take 1-2 hours).

  • Solvent Removal: Allow the reaction mixture to cool. Add 50 mL of anhydrous diethyl ether. Distill off the ethanol and ether, first at atmospheric pressure and then under reduced pressure, to obtain a fine white powder of diethyl ethoxymagnesiomalonate.

  • Preparation for Acylation: Redissolve the solid residue in 100 mL of anhydrous diethyl ether. The suspension is now ready for the next step.

Part B: Acylation Reaction
  • Cooling: Cool the flask containing the diethyl ethoxymagnesiomalonate suspension to 0°C using an ice-water bath.

  • Addition of Acyl Chloride: Dissolve 2,5-difluorobenzoyl chloride (17.7 g, 0.100 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise via the dropping funnel to the vigorously stirred magnesium enolate suspension over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The reaction mixture will become a thick, yellowish slurry.

Part C: Work-up and Decarboxylation
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing 100 g of crushed ice and 10 mL of concentrated sulfuric acid. Stir until all solids have dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine and Wash: Combine all the organic extracts. Wash the combined extracts sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acylated malonate.

  • Decarboxylation: To the crude oil, add a mixture of 50 mL of glacial acetic acid, 5 mL of concentrated sulfuric acid, and 30 mL of water. Heat the mixture to reflux for 4-5 hours to effect decarboxylation.

  • Final Isolation: Cool the mixture and extract three times with 75 mL portions of diethyl ether. Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and brine as described in step 3. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless to pale yellow oil.[7]

Expected Results and Characterization

The procedure should yield the title compound in good purity. The structure and identity of the product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the ethyl ester protons (a triplet and a quartet), a singlet for the methylene protons between the carbonyls, and complex multiplets in the aromatic region for the difluorophenyl group.

  • ¹³C NMR: Will show characteristic peaks for the ester and ketone carbonyls, the methylene carbon, the ethyl group carbons, and the aromatic carbons, with splitting patterns due to C-F coupling.

  • IR Spectroscopy: Key stretches will include C=O (ester and ketone) around 1720-1750 cm⁻¹ and C-F stretches around 1100-1250 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of C₁₁H₁₀F₂O₃ (m/z = 228.19) should be observed.[7]

References

  • JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Allen, A. Claisen Condensation – Mechanism, Variations & FAQs. Allen Institute. Available from: [Link]

  • BYJU'S. Claisen Condensation Mechanism. BYJU'S. Available from: [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal. Available from: [Link]

  • Lund, H., & Voigt, A. H. (1943). Diethyl benzoylmalonate. Organic Syntheses, Coll. Vol. 2, p. 194. Available from: [Link]

  • LookChem. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. LookChem. Available from: [Link]

  • Salispharm. (2024). What is Magnesium Ethoxide Used For?. Salispharm. Available from: [Link]

  • Wikipedia. Claisen condensation. Wikipedia. Available from: [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key intermediate in the development of various pharmaceutical compounds. The protocol is centered around a crossed Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction.[1][2][3] This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and analytical checkpoints to ensure a successful and reproducible synthesis. By detailing the causality behind experimental choices, this protocol aims to empower the user with a deep understanding of the reaction, facilitating troubleshooting and adaptation for related synthetic challenges.

Introduction and Scientific Background

This compound is a β-keto ester, a structural motif of significant interest in medicinal chemistry due to its versatile reactivity.[4][5][6] The synthesis of such compounds is most commonly achieved through the Claisen condensation, a reaction that involves the base-mediated condensation of two ester molecules.[2][3][5][6] In this specific application, we employ a "crossed" or "mixed" Claisen condensation, where two different esters are used as reactants.[1][2] One ester, in this case, ethyl acetate, possesses enolizable α-hydrogens and acts as the nucleophile. The other, a non-enolizable aromatic ester (a derivative of 2,5-difluorobenzoic acid), serves as the electrophile. This strategic choice prevents a statistical mixture of products that would otherwise form if both esters were enolizable.[1]

The driving force of the Claisen condensation is the formation of a highly stabilized enolate of the resulting β-keto ester product.[1][7] This requires the use of a stoichiometric amount of a strong base, as the final deprotonation step is thermodynamically favorable and pulls the reaction equilibrium towards the product.[3][5][6] Sodium ethoxide is a commonly used base for this transformation, as it is non-nucleophilic enough to avoid significant side reactions with the ester carbonyls and its conjugate acid (ethanol) is often the solvent or a byproduct.[3]

Materials and Reagents

It is imperative to use high-purity, anhydrous reagents and solvents to ensure the success of this reaction, as the presence of water can quench the base and lead to unwanted side reactions.

Reagent/MaterialGradeSupplierNotes
2',5'-Difluoroacetophenone≥98%Major Chemical Supplier
Diethyl carbonateAnhydrous, ≥99%Major Chemical SupplierStore under an inert atmosphere.[8]
Sodium ethoxide≥95%Major Chemical SupplierHighly hygroscopic and reactive. Handle under inert atmosphere.[9][10]
TolueneAnhydrous, ≥99.8%Major Chemical SupplierStore over molecular sieves.
Diethyl etherAnhydrous, ≥99%Major Chemical Supplier
Hydrochloric acid1 M aqueous solutionMajor Chemical Supplier
Saturated sodium bicarbonate solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfateMajor Chemical SupplierFor drying organic extracts.

Safety Precautions:

  • Sodium Ethoxide: A strong base that is corrosive and reacts violently with water.[9][10] It is also a flammable solid.[10] Always handle in a fume hood under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (neoprene or nitrile rubber are recommended).[9]

  • Diethyl Carbonate: A flammable liquid and vapor.[8][11] Keep away from heat, sparks, and open flames.[8][11]

  • Toluene: A flammable liquid with potential health hazards. Handle in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon before use.

Reaction Setup and Execution
  • Inert Atmosphere: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a vacuum and then allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add sodium ethoxide (1.1 equivalents). Suspend the sodium ethoxide in anhydrous toluene (approximately 10 mL per gram of sodium ethoxide).

  • Substrate Addition: In the dropping funnel, prepare a solution of 2',5'-difluoroacetophenone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) in anhydrous toluene (approximately 5 mL per gram of the acetophenone).

  • Initiation of Reaction: Begin vigorous stirring of the sodium ethoxide suspension. Slowly add the solution from the dropping funnel to the reaction flask over a period of 30-45 minutes. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Reaction Quench: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification: While stirring, acidify the aqueous mixture to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid. This step protonates the enolate of the β-keto ester.[12]

Work-up and Purification
  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining acid.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate) to yield the pure this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a crossed Claisen condensation mechanism.

Reaction Scheme

Claisen_Condensation R1 2',5'-Difluoroacetophenone P This compound R1->P 1. R2 Diethyl Carbonate R2->P 1. Base Sodium Ethoxide (NaOEt) Base->P 2. H3O+ workup Solvent Toluene, Reflux Solvent->P

Caption: Overall reaction scheme for the synthesis.

Mechanistic Steps

The mechanism involves the following key steps:

  • Enolate Formation: Sodium ethoxide deprotonates the α-carbon of ethyl acetate (formed in situ or added) to generate a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2,5-difluorobenzoyl derivative.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.

  • Deprotonation (Driving Force): The highly acidic proton on the α-carbon of the newly formed β-keto ester is abstracted by the ethoxide, forming a resonance-stabilized enolate. This is the thermodynamic driving force for the reaction.[1][7]

  • Protonation: Acidic workup protonates the enolate to yield the final product.[12]

Mechanism cluster_main Mechanism of Crossed Claisen Condensation A Deprotonation of Ethyl Acetate by NaOEt to form Enolate B Nucleophilic attack of the enolate on the carbonyl of the aromatic ester A->B C Formation of a tetrahedral intermediate B->C D Elimination of ethoxide to form the β-keto ester C->D E Deprotonation of the β-keto ester by ethoxide (Driving Force) D->E F Acidic workup to protonate the enolate E->F G Final Product: this compound F->G

Caption: Step-wise mechanism of the synthesis.

Characterization Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Pale yellow oil
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (228.19 g/mol ).[13][14]
Purity (by HPLC/GC) ≥95%

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Presence of water in reagents/solvents.- Inactive sodium ethoxide.- Insufficient reaction time or temperature.- Ensure all reagents and solvents are anhydrous.- Use fresh, high-quality sodium ethoxide.- Monitor the reaction by TLC and ensure reflux is maintained.
Formation of multiple byproducts - Reaction temperature too high.- Presence of impurities in starting materials.- Maintain a steady reflux temperature.- Use purified starting materials.
Difficulty in purification - Incomplete reaction.- Emulsion formation during workup.- Ensure the reaction goes to completion by TLC.- Add more brine during the workup to break emulsions.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a crossed Claisen condensation. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • The Claisen Condensation. [Link]

  • Chemistry LibreTexts. 23.8: The Claisen Condensation Reaction. [Link]

  • Celtic Chemicals. SAFETY DATA SHEET - SODIUM CARBONATE. [Link]

  • Gelest, Inc. SODIUM ETHOXIDE, 95%. [Link]

  • Gelest. SODIUM ETHOXIDE, 95% Safety Data Sheet. [Link]

  • PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. [Link]

  • LookChem. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

Sources

The Versatile Role of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a difluorinated β-keto ester, has emerged as a key precursor for the synthesis of a variety of heterocyclic compounds with significant biological activities. This document provides a detailed overview of its applications, focusing on the synthesis of pyrazolone derivatives with potential antimicrobial properties, and includes a comprehensive experimental protocol.

The unique structural features of this compound, namely the reactive β-keto ester moiety and the 2,5-difluorophenyl group, make it a versatile substrate for a range of chemical transformations. The presence of two fluorine atoms on the phenyl ring is of particular interest as it can lead to enhanced biological activity and improved drug-like properties in the resulting molecules.

Application: Synthesis of Pyrazolone Derivatives with Antimicrobial Activity

Pyrazolone and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1] The classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, provides a straightforward and efficient route to this important scaffold.[2]

This compound serves as an excellent starting material for the synthesis of 5-(2,5-difluorophenyl)-substituted pyrazolones. The reaction with various hydrazine derivatives allows for the introduction of diverse substituents at the N1 position of the pyrazolone ring, enabling the generation of a library of compounds for biological screening. The 2,5-difluorophenyl moiety at the C5 position can significantly influence the biological activity of the resulting pyrazolone derivatives.

This application note details the synthesis of a novel pyrazolone derivative by reacting this compound with isoniazid (isonicotinic acid hydrazide), a well-known antitubercular drug. The resulting hybrid molecule is a promising candidate for antimicrobial screening, potentially exhibiting a synergistic or novel mechanism of action.

Experimental Workflow: Synthesis of a Novel Pyrazolone

The following diagram illustrates the workflow for the synthesis and preliminary evaluation of a novel pyrazolone derivative.

workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate C Condensation Reaction (Knorr Synthesis) A->C B Isoniazid B->C D Purification (Recrystallization) C->D E Characterization (NMR, IR, Mass Spec) D->E F Synthesized Pyrazolone E->F Pure Compound G Antimicrobial Screening (e.g., MIC determination) F->G H Data Analysis G->H

Caption: Workflow for the synthesis and evaluation of a pyrazolone derivative.

Detailed Protocol: Synthesis of 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a key pyrazolone intermediate from this compound and hydrazine hydrate. This intermediate can be further functionalized or used as a core scaffold in drug discovery programs.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution in water, 1.2 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.28 g, 10 mmol) in anhydrous ethanol (40 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, e.g., 0.75 mL, 12 mmol) dropwise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • Appearance: White crystalline solid

  • Melting Point: 185-188 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.0 (s, 1H, NH), 9.8 (s, 1H, NH), 7.2-7.4 (m, 3H, Ar-H), 3.4 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.2, 157.1 (d, J=245 Hz), 154.3 (d, J=242 Hz), 145.5, 118.9 (dd, J=25, 9 Hz), 116.8 (dd, J=24, 8 Hz), 115.2 (dd, J=26, 4 Hz), 41.7.

  • IR (KBr, cm⁻¹): 3420 (N-H), 3210 (N-H), 1710 (C=O), 1620 (C=N), 1500, 1430.

  • Mass Spectrometry (ESI+): m/z 199.05 [M+H]⁺.

Reaction Scheme

The following diagram illustrates the chemical reaction for the synthesis of 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

reaction_scheme cluster_reactants cluster_products A This compound R + A->R + B Hydrazine Hydrate P B->P Ethanol, Reflux C 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one Q + C->Q + D Ethanol + Water R->B P->C Q->D

Caption: Knorr synthesis of a pyrazolone from a β-keto ester.

Future Perspectives

The strategic use of this compound as a building block in medicinal chemistry opens avenues for the discovery of novel drug candidates. The resulting pyrazolone derivatives can be further elaborated through various chemical transformations to explore structure-activity relationships and optimize their pharmacological profiles. Future research in this area could focus on:

  • Diversification: Synthesizing a broader library of pyrazolone derivatives by employing a variety of substituted hydrazines.

  • Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes implicated in various diseases.

  • Mechanism of Action Studies: Investigating the mode of action of the most promising compounds to understand their therapeutic potential at a molecular level.

References

  • G. Jones, in Comprehensive Organic Chemistry, ed. D. H. R. Barton and W. D. Ollis, Pergamon, Oxford, 1979, vol. 4, p. 157.
  • V. J. Ram, A. Goel, M. Nath and S. C. Srivastava, Bioorg. Med. Chem. Lett., 1999, 9, 2345–2348.
  • S. K. Sridhar, M. Saravanan and A. Ramesh, Eur. J. Med. Chem., 2001, 36, 615–625.
  • A. A. Bekhit, H. M. A. Ashour and A. E. A. Guemei, Arch. Pharm. (Weinheim), 2003, 336, 14–22.
  • M. A. El-Sherbeny, M. I. El-Zahar and T. A. Al-Omary, Eur. J. Med. Chem., 2005, 40, 457–464.
  • S. G. Kucukguzel, E. E. Oruc, S. Rollas, F. Sahin and A. Ozbek, Eur. J. Med. Chem., 2002, 37, 197–203.
  • A. H. Shamroukh, M. A. Ali and M. A. El-Zahar, Arch. Pharm. (Weinheim), 2007, 340, 134–140.
  • A. A. Bekhit and T. Abdel-Azeem, Bioorg. Med. Chem., 2003, 11, 5001–5010.
  • R. K. Upmanyu, A. K. Gupta and J. K. Gupta, Indian J. Pharm. Sci., 2011, 73, 460–464.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

Sources

Application Notes & Protocols: Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This β-keto ester is a highly valuable building block, or synthon, for constructing complex heterocyclic scaffolds, which are central to modern drug discovery. The presence of the 2,5-difluorophenyl moiety offers a strategic advantage for modulating the physicochemical and metabolic properties of target molecules, such as lipophilicity and resistance to oxidative metabolism. We present detailed mechanistic insights, step-by-step protocols, and workflow visualizations for two core applications: the synthesis of substituted pyrazolones via the Knorr cyclization and the construction of fluorinated quinolone cores through the Gould-Jacobs reaction.

Physicochemical Properties & Handling

This compound is a key intermediate in the synthesis of bioactive small molecules.[1] Understanding its properties is crucial for its effective use and storage.

PropertyValueReference
CAS Number 887267-53-0[1][2]
Molecular Formula C₁₁H₁₀F₂O₃[1]
Molecular Weight 228.19 g/mol [1][3]
Appearance Varies (typically liquid or low-melting solid)
Storage Sealed in a dry environment at room temperature.[3]

Safety & Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application I: Synthesis of Difluorophenyl-Substituted Pyrazolones

Rationale & Significance

Pyrazole and pyrazolone derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The Knorr pyrazole synthesis, a classic condensation reaction between a β-keto ester and a hydrazine derivative, remains a robust and highly efficient method for creating these five-membered heterocycles.[4] The use of this compound allows for the direct incorporation of a difluorinated phenyl ring, a common strategy in drug design to enhance binding affinity and improve metabolic stability.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a two-stage mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This step is often catalyzed by a weak acid, which activates the carbonyl group toward nucleophilic attack. The second stage involves an intramolecular nucleophilic attack by the second hydrazine nitrogen onto the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to yield the stable pyrazolone ring.[4]

Knorr_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Ketoester Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Intermediate Hydrazone Intermediate Ketoester->Intermediate Condensation (+ H₂O) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack Pyrazolone 5-(2,5-difluorophenyl) -2,4-dihydro-3H-pyrazol-3-one Cyclization->Pyrazolone Elimination (- EtOH)

Caption: Mechanism of the Knorr pyrazolone synthesis.

Detailed Experimental Protocol

Synthesis of 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Reagent Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 mmol, 1.14 g).

  • Solvent & Reagent Addition: Add ethanol (20 mL) as the solvent. To the stirring solution, add hydrazine hydrate (~98%, 10.0 mmol, 0.5 mL).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the initial condensation step.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) every 30-60 minutes. Use a mobile phase of 50% ethyl acetate / 50% hexanes. Spot the starting material and the reaction mixture. The reaction is complete when the starting ketoester spot is no longer visible (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will often precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data & Expected Outcomes
ParameterConditionRationale / Notes
Stoichiometry 1.5 - 2.0 eq. HydrazineAn excess of hydrazine ensures complete consumption of the limiting ketoester.
Solvent Ethanol, PropanolPolar protic solvents are effective for dissolving reactants and facilitating the reaction.[4]
Catalyst Glacial Acetic AcidA small amount of acid is sufficient to catalyze hydrazone formation without causing side reactions.[4]
Temperature RefluxHeating is required to overcome the activation energy for the intramolecular cyclization step.
Typical Yield 80 - 95%This reaction is generally high-yielding due to the formation of a stable aromatic ring system.

Core Application II: Synthesis of Fluorinated Quinolone Scaffolds

Rationale & Significance

Quinolones, particularly fluoroquinolones, are a cornerstone class of synthetic broad-spectrum antibacterial agents.[6][7] They function by inhibiting bacterial DNA gyrase and topoisomerase IV. The Gould-Jacobs reaction provides a classical and effective route to the 4-hydroxyquinolone core.[8][9] Starting with this compound, this method allows for the synthesis of quinolones with a difluorophenyl group at the 2-position, a structural motif explored in various medicinal chemistry programs.

Reaction Mechanism: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a sequence involving two key transformations.[8] It begins with the condensation of an aniline with a β-keto ester. In this case, the nucleophilic aniline attacks the carbonyl of the ester group, followed by the elimination of ethanol to form a stable enamine intermediate. The second step is a thermal intramolecular cyclization (a 6-electron electrocyclization), where the aniline ring attacks the ketone carbonyl, followed by dehydration, to form the fused heterocyclic quinolone system.[8] This high-temperature cyclization is often the rate-limiting step.[10]

Gould_Jacobs_Workflow Reactant_Ketoester Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Step1 Step 1: Condensation Reactant_Ketoester->Step1 Reactant_Aniline Substituted Aniline Reactant_Aniline->Step1 Intermediate Enamine Intermediate Step1->Intermediate (-EtOH) Step2 Step 2: Thermal Cyclization Intermediate->Step2 High Temp. (e.g., 250 °C) Product 2-(2,5-difluorophenyl) -4-hydroxyquinolone Step2->Product (-H₂O)

Caption: General workflow for the Gould-Jacobs quinolone synthesis.

Detailed Experimental Protocol

Synthesis of 2-(2,5-difluorophenyl)-4-hydroxyquinoline

Step A: Synthesis of the Enamine Intermediate

  • Reagent Setup: In a flask, combine this compound (5.0 mmol, 1.14 g) and aniline (5.0 mmol, 0.47 g).

  • Reaction: Gently heat the mixture to 100-110 °C with stirring for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitoring: Monitor by TLC or ¹H NMR to confirm the formation of the enamine intermediate and consumption of the starting materials. The ethanol byproduct can be removed under reduced pressure. The crude enamine is often used directly in the next step without further purification.

Step B: Thermal Cyclization

  • Solvent Addition: Add the crude enamine intermediate from Step A to a high-boiling solvent such as Dowtherm A or diphenyl ether (15-20 mL) in a flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or air condenser).

  • Cyclization: Heat the mixture to a high temperature (typically ~250 °C) and maintain for 30-60 minutes.[10] The high temperature is critical for inducing the intramolecular cyclization.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates. Dilute the mixture with a hydrocarbon solvent like hexanes or toluene to further precipitate the product.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Alternative Method: Modern protocols may utilize microwave heating to dramatically reduce reaction times and improve yields for the cyclization step.[10] A typical condition would be heating the neat enamine intermediate in a sealed microwave vial at 250-300 °C for 5-20 minutes.[10]

Data & Key Considerations
ParameterConditionRationale / Notes
Aniline Substituents Electron-donating groupsAnilines with electron-donating groups at the meta-position are particularly effective in the Gould-Jacobs reaction.[8]
Cyclization Temp. 240 - 260 °CThis high temperature is necessary to provide the activation energy for the 6-electron electrocyclization. Insufficient heat will result in low yields.[10]
Cyclization Solvent Dowtherm A, Diphenyl EtherMust be thermally stable at the required high temperatures.
Microwave Heating 250 - 300 °C, 5-20 minOffers significant advantages in terms of reduced reaction time and potentially higher yields and purity.[10]
Product Tautomer 4-hydroxy vs. 4-oxoThe product exists predominantly in the 4-oxo (quinolone) tautomeric form.[8]

Summary and Outlook

This compound is a powerful and versatile building block for constructing heterocyclic systems of high value to the pharmaceutical and agrochemical industries. The protocols detailed herein for the synthesis of pyrazolones and quinolones are robust, high-yielding, and serve as foundational pathways for generating diverse libraries of compounds for screening and lead optimization. The strategic placement of the difluorophenyl group provides a direct route to fluorinated analogues with potentially enhanced biological profiles. Further exploration of this synthon in multicomponent reactions or in the synthesis of other heterocyclic systems like isoxazoles and pyrimidines represents a promising avenue for future research.

References

  • Nayak, S. K., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Ríos-Gutiérrez, M., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from Wikipedia. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Online Edition. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Online Edition. [Link]

  • Upadhyay, R. K., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

  • CP Lab Chemicals. (n.d.). Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. Retrieved from CP Lab Chemicals. [Link]

  • Ferreira, M. J., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. [Link]

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]

  • El-Abadelah, M. M., et al. (2008). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. [Link]

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. ResearchGate. [Link]

  • LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. Retrieved from LookChem. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from Chemical Synthesis Database. [Link]

  • Al-Ayed, A. S. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry. [Link]

  • Behalo, M. S., & Aly, A. A. (2011). Synthesis of Nitrogen Heterocycles From Ethyl 3-(6-Dibenzothiophen-2-Yl-Pyridazin-3-Ylamino)-3-Oxopropanoate. Amanote Research. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

  • Stanovnik, B., et al. (2014). Synthesis of 9-ethyl[4][5][11]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacobs reaction. ARKIVOC. [Link]

Sources

Application Notes and Protocols: The Versatility of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a highly versatile β-ketoester that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring both electrophilic and nucleophilic centers, makes it an attractive building block for a wide array of complex molecules, particularly heterocyclic compounds relevant to the pharmaceutical and agrochemical industries.[2][3] The presence of the difluorophenyl moiety can significantly influence the biological activity and pharmacokinetic properties of the resulting products, making this substrate of particular interest to researchers in drug development.

This guide provides an in-depth exploration of the reactivity of this compound with common nucleophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for key reactions, with a primary focus on the synthesis of pyrazole derivatives through cyclocondensation with hydrazine.

Core Reactivity: The β-Ketoester Motif

The reactivity of this compound is dominated by the 1,3-dicarbonyl (β-ketoester) functionality. This arrangement confers two primary modes of reactivity:

  • Electrophilicity at Carbonyl Carbons: The ketone and ester carbonyl carbons are susceptible to attack by strong nucleophiles. The ketone is generally more electrophilic and reactive than the ester.

  • Nucleophilicity at the α-Carbon: The methylene protons situated between the two carbonyl groups (the α-protons) are acidic. Deprotonation with a suitable base generates a doubly stabilized enolate, a potent carbon nucleophile for forming new C-C bonds.[4]

Caption: Key reactive sites in the subject molecule.

I. Cyclocondensation with Hydrazine Nucleophiles: The Knorr Pyrazole Synthesis

One of the most powerful applications of β-ketoesters is their reaction with hydrazine and its derivatives to form pyrazoles and pyrazolones. This transformation, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.[5][6][7] Pyrazole scaffolds are found in numerous blockbuster drugs, such as the COX-2 inhibitor Celecoxib, highlighting the importance of this synthetic route.[5]

Mechanistic Insight

The reaction proceeds via an initial condensation between the more reactive ketone carbonyl of the β-ketoester and one of the nitrogen atoms of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic pyrazolone ring.[8][9] The reaction is typically catalyzed by a weak acid.[6][10]

Knorr_Mechanism Start This compound + Hydrazine Hydrazone Hydrazone Intermediate (Attack at Ketone) Start->Hydrazone Condensation (-H₂O) Cyclization Intramolecular Cyclization (Attack at Ester) Hydrazone->Cyclization Nucleophilic Attack Hemiaminal Cyclic Hemiaminal Intermediate Cyclization->Hemiaminal Product 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one (Final Product) Hemiaminal->Product Dehydration (-EtOH)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Protocol: Synthesis of 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one

This protocol is adapted from established procedures for analogous fluorinated phenyl β-ketoesters and provides a reliable method for synthesizing the corresponding pyrazolone.[11]

Materials and Equipment
Reagent/EquipmentDetails
Reactants This compound (1.0 eq)
Hydrazine hydrate (80% solution, 1.2 eq)
Solvent Ethanol (Absolute)
Catalyst Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Glassware Round-bottom flask, reflux condenser, magnetic stirrer
Heating Heating mantle or oil bath
Work-up Buchner funnel, filter paper, ice bath
Step-by-Step Procedure
  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask, add a magnetic stir bar.

  • Reagent Addition: While stirring, add a few drops of glacial acetic acid. Subsequently, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) using a heating mantle.

  • Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting β-ketoester.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the product.

  • Purification: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to obtain the final compound, 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Ester in Ethanol prep2 Add Acetic Acid & Hydrazine prep1->prep2 react1 Heat to Reflux (2-4 hours) prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool to RT, then Ice Bath react2->workup1 workup2 Vacuum Filter Precipitate workup1->workup2 workup3 Wash with Cold Ethanol workup2->workup3 workup4 Dry in Vacuum Oven workup3->workup4

Caption: Experimental workflow for pyrazolone synthesis.

II. Reactions with Carbon Nucleophiles via Enolate Formation

The acidic α-protons of this compound allow for its conversion into a soft, stabilized enolate nucleophile.[4] This enolate can participate in a variety of carbon-carbon bond-forming reactions, most notably SN2 alkylations.

General Protocol: α-Alkylation

This general procedure outlines the alkylation of the β-ketoester, a reaction analogous to the classical acetoacetic ester synthesis.[4]

Materials and Key Considerations
ComponentRecommendationRationale
Base Sodium ethoxide (NaOEt) in EthanolUsing an alkoxide base that matches the ester group (ethoxide for an ethyl ester) prevents transesterification as a side reaction.[2]
Electrophile Primary alkyl halides (e.g., Iodomethane, Benzyl bromide)The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered primary halides. Secondary halides may give lower yields and tertiary halides will likely result in elimination.[12]
Solvent Ethanol (corresponding to the alkoxide base)The solvent should be capable of dissolving the reagents and is typically the conjugate acid of the base used.
Step-by-Step Procedure
  • Enolate Formation: Prepare a solution of sodium ethoxide in absolute ethanol. To this solution, add this compound (1.0 eq) dropwise at 0°C to form the sodium enolate.

  • Alkylation: Add the desired primary alkyl halide (1.0-1.1 eq) to the enolate solution. Allow the reaction to warm to room temperature and stir for several hours (or until TLC indicates consumption of the starting material).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its dual reactivity allows for the facile construction of important molecular scaffolds. The cyclocondensation reaction with hydrazines provides a direct and efficient route to substituted pyrazolones, which are of high value in medicinal chemistry.[13][14] Furthermore, its ability to form a stable enolate opens up numerous possibilities for C-C bond formation through alkylation and other related reactions. The protocols and mechanistic insights provided herein serve as a robust guide for researchers and scientists looking to leverage this valuable building block in their synthetic endeavors.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • Dömling, A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2195–2236.

  • Beilstein Journals. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Chem Help ASAP. Knorr Pyrazole Synthesis.

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification.

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

  • American Chemical Society. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews.

  • Singh, S. P., et al. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.

  • Chem Help ASAP on YouTube. (2022). organic chemistry review - common nucleophiles & nucleophilic reagents.

  • ResearchGate. Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13.

  • Canadian Science Publishing. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.

  • ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

  • Beilstein Journals. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products.

  • University of Pretoria Repository. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • BLDpharm. 887267-53-0|this compound.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.

  • BenchChem. Application Notes and Protocols for the Use of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate in Heterocyclic Synthesis.

Sources

Application Notes and Protocols for the Purification of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this β-keto ester is paramount, as impurities can lead to side reactions, lower yields of the final product, and potential safety concerns. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for extractive workup, column chromatography, and vacuum distillation. The methodologies described herein are designed to ensure high purity and are grounded in the principles of organic chemistry, taking into account the specific properties of the target molecule and the likely impurities generated during its synthesis.

Understanding the Synthetic Context: The Claisen Condensation

A common and efficient method for synthesizing β-keto esters such as this compound is the Claisen condensation.[1][2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, a likely synthetic route is the reaction between a 2,5-difluorobenzoyl derivative (e.g., 2,5-difluorobenzoyl chloride) and the enolate of ethyl acetate.

Understanding this synthetic pathway is crucial for anticipating potential impurities. The primary impurities may include:

  • Unreacted starting materials: 2,5-difluorobenzoic acid or its derivatives and ethyl acetate.

  • Byproducts of self-condensation: Ethyl acetoacetate from the self-condensation of ethyl acetate.

  • Residual base: The base used to catalyze the reaction (e.g., sodium ethoxide, sodium hydride).

  • Solvents used in the reaction.

The purification strategies outlined below are designed to systematically remove these and other potential contaminants.

Purification Workflow Overview

The purification of this compound typically follows a multi-step process to ensure the removal of a broad range of impurities. The general workflow is as follows:

Purification Workflow raw_product Crude Reaction Mixture extractive_workup Extractive Workup raw_product->extractive_workup drying Drying of Organic Phase extractive_workup->drying solvent_removal Solvent Removal drying->solvent_removal column_chromatography Column Chromatography (Optional, for high purity) solvent_removal->column_chromatography distillation Vacuum Distillation solvent_removal->distillation column_chromatography->distillation pure_product Pure this compound distillation->pure_product

Caption: General purification workflow for this compound.

Part 1: Extractive Workup

The initial purification step after the reaction is an extractive workup. This liquid-liquid extraction process is designed to remove the bulk of water-soluble impurities, such as the base catalyst and salts.

Protocol for Extractive Workup

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Quenching: Carefully quench the reaction mixture by pouring it into a beaker containing ice-cold water. This will hydrolyze any remaining reactive species.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. The choice of solvent will depend on the reaction solvent; ideally, a solvent immiscible with water should be used. Perform the extraction three times to ensure complete recovery of the product.

  • Washing with Sodium Bicarbonate: Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate. This step is crucial for removing any unreacted acidic starting materials, such as 2,5-difluorobenzoic acid.[3][4] Continue washing until no more gas (CO₂) evolution is observed.

  • Washing with Brine: Wash the organic layer with brine. This helps to break up any emulsions and removes the bulk of the water from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Stir for 15-20 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Part 2: Purification by Column Chromatography (Optional)

For applications requiring very high purity, column chromatography can be employed to separate the target compound from closely related organic impurities.

Protocol for Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a mixture of hexane and ethyl acetate. A good starting point for the eluent is a 9:1 or 8:2 mixture of hexane to ethyl acetate.[5][6] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Eluent 9:1 Hexane:Ethyl Acetate
Final Eluent 7:3 Hexane:Ethyl Acetate

Part 3: Purification by Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point (275.7 °C at 760 mmHg), vacuum distillation is a highly effective method for its final purification. This technique allows the compound to be distilled at a lower temperature, preventing thermal decomposition.

Protocol for Vacuum Distillation

Materials:

  • Crude or column-purified this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude product. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. For analogous compounds like ethyl benzoylacetate, boiling points of 132-137 °C at 4 mmHg and 165-169 °C at 20 mmHg have been reported, which can serve as a useful reference.[3][4]

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Validation and Characterization

The purity of the final product should be confirmed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups.

Conclusion

The purification of this compound is a critical step in its utilization for further chemical synthesis. A combination of extractive workup to remove bulk impurities, followed by either column chromatography for high-purity applications or vacuum distillation, provides a robust and reliable method for obtaining a product of high quality. The specific choice and optimization of these techniques will depend on the scale of the synthesis and the required purity of the final product.

References

  • Chempedia. Preparation of Ethyl benzoylacetate. LookChem. [Link]

  • Organic Syntheses. Acetic acid, benzoyl-, ethyl ester. [Link]

  • The Royal Society of Chemistry. I. Materials II. Instrumentation III. Synthesis. [Link]

  • ResearchGate. Reaction of ethyl benzoylacetate. [Link]

  • PrepChem.com. Preparation of ethyl benzoylacetate. [Link]

  • Patsnap. Preparation method of ethyl benzoylacetate. Eureka. [Link]

  • AWS. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Taylor & Francis. Eluent – Knowledge and References. [Link]

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Application Note: Comprehensive Analytical Characterization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide to the analytical methods for the characterization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical and chemical synthesis. Due to its structural features—a difluorinated aromatic ring and a β-ketoester moiety—this compound exhibits unique chemical behaviors, most notably keto-enol tautomerism, which necessitates a multi-technique approach for unambiguous identification, purity assessment, and structural elucidation. This guide presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

This compound is a functionalized β-ketoester. The presence of the electron-withdrawing difluorophenyl group enhances the acidity of the α-protons, influencing its reactivity and making the keto-enol equilibrium a central feature of its chemical identity.[1][2] Accurate characterization is paramount for ensuring quality control in synthesis, understanding reaction kinetics, and meeting regulatory standards. This note details the orthogonal analytical techniques required for a complete profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Chemical Structure (Image of structure would be here)-
Molecular Formula C₁₁H₁₀F₂O₃Calculation
Molecular Weight 228.19 g/mol Calculation
Appearance Colorless to pale yellow liquid (typical)Observation
Key Functional Groups β-Ketoester, DifluorophenylStructure
CAS Number 72643-34-8[3]

A critical aspect of this molecule is its existence as a mixture of keto and enol tautomers in solution. This equilibrium is dynamic and can be influenced by solvent, temperature, and pH.[4][5] Analytical methods must be chosen to either quantify this equilibrium or control it for consistent measurement.

Caption: Keto-enol tautomerism of a β-ketoester.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradants.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the primary method for purity analysis due to the compound's polarity and strong UV chromophore (the difluorophenyl ring). The method separates the analyte from non-polar and more polar impurities. A critical choice is the addition of an acid modifier to the mobile phase; this suppresses the ionization of the enol form, preventing peak tailing and ensuring a single, sharp peak representing the total concentration of both tautomers.

Protocol:

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine purity by area percent calculation. Use DAD to check for peak purity and co-eluting impurities.

Justification: The C18 column provides excellent retention for the aromatic compound. The water/acetonitrile gradient is effective for eluting a wide range of potential impurities. Formic acid ensures the analyte is in a non-ionized state, leading to symmetrical peak shapes. While fluorinated HPLC phases can offer unique selectivity for halogenated compounds, a C18 column is a more robust and universally available starting point.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities. However, β-ketoesters can be thermally labile and may degrade in the hot GC inlet, a phenomenon exacerbated by the presence of tautomers.[7] To ensure accurate analysis, chemical derivatization is strongly recommended. Oximation with methoxyamine hydrochloride converts the ketone carbonyl into a more stable methoxime, preventing on-column degradation and eliminating tautomeric forms, resulting in a single, sharp chromatographic peak.[7]

Protocol:

  • Instrumentation: GC system with a Mass Selective Detector (MSD).

  • Sample Preparation & Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of Pyridine.

    • Add 100 µL of Methoxyamine Hydrochloride solution (20 mg/mL in Pyridine).

    • Cap the vial and heat at 60 °C for 30 minutes to complete the oximation.[7]

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Scan Range: 40-450 m/z.

  • Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structural confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential. A key feature in the ¹H NMR spectrum will be the presence of two distinct sets of signals corresponding to the keto and enol tautomers, allowing for their relative quantification by integration.[1][2] The interconversion between tautomers is slow on the NMR timescale.[5]

Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a non-polar solvent that typically favors the enol form through intramolecular hydrogen bonding.[9]

  • Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Expected Spectral Data & Interpretation:

  • ¹H NMR:

    • Keto form: A singlet for the α-CH₂ protons (~3.8-4.2 ppm), a quartet for the ester -OCH₂- (~4.2 ppm), a triplet for the ester -CH₃ (~1.3 ppm), and complex multiplets for the aromatic protons (~7.0-7.8 ppm) showing H-F coupling.

    • Enol form: A singlet for the vinylic =CH- proton (~5.5-6.0 ppm), a singlet for the enolic -OH (~12-13 ppm, often broad), plus distinct signals for the ethyl and aromatic groups.[1]

    • Quantification: The ratio of keto:enol can be calculated by comparing the integration of the keto α-CH₂ signal to the enol =CH- signal.

  • ¹³C NMR: Two sets of signals for the keto and enol forms will be visible. Look for the characteristic ketone C=O (~200 ppm), ester C=O (~165-170 ppm), and α-CH₂ (~45-50 ppm) of the keto form. The enol form will show signals for the vinylic carbons. All aromatic carbons will show splitting due to C-F coupling.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring, each showing coupling to each other (F-F) and to nearby protons (F-H).

Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Fragmentation patterns, typically from Electron Ionization (EI) in GC-MS, help confirm the structure.

Expected Fragmentation Pattern (EI-MS): The fragmentation of β-ketoesters is predictable. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and McLafferty rearrangements.[10][11]

Table 2: Predicted Mass Fragments for this compound

m/z ValueProposed Fragment IdentityMechanism
228[M]⁺˙ (Molecular Ion)Electron Ionization
183[M - OC₂H₅]⁺Alpha-cleavage: loss of the ethoxy radical
141[C₇H₃F₂O]⁺ (Difluorobenzoyl cation)Cleavage of the C-C bond between carbonyls
113[C₆H₃F₂]⁺Loss of CO from the difluorobenzoyl cation
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid, non-destructive technique to confirm the presence of key functional groups. The spectrum will show characteristic absorption bands for both the keto and ester carbonyls. If a significant amount of the enol tautomer is present, additional bands for the conjugated carbonyl and O-H bond will appear.[12]

Protocol:

  • Sample Preparation: Acquire the spectrum on a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory or by placing a thin film between NaCl plates.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group / Tautomer
~1745C=O Stretch (Ester)Keto Form
~1720C=O Stretch (Ketone)Keto Form
~1650C=O Stretch (Conjugated)Enol Form
~1610C=C Stretch (Vinylic & Aromatic)Enol Form & Phenyl Ring
3400-2500 (broad)O-H Stretch (H-bonded)Enol Form
~1250C-F StretchDifluorophenyl

Integrated Analytical Workflow

No single technique is sufficient for full characterization. A logical workflow ensures that identity, purity, and structure are all confirmed.

G cluster_workflow Integrated Characterization Workflow cluster_purity_methods cluster_structure_methods Start Synthesized Material Purity Purity & Impurity Profile Start->Purity Structure Structural Confirmation Start->Structure HPLC RP-HPLC (Quantitative Purity) Purity->HPLC GCMS GC-MS (Derivatized) (Volatile Impurities) Purity->GCMS NMR NMR (¹H, ¹³C, ¹⁹F) (Unambiguous ID, Tautomer Ratio) Structure->NMR MS HRMS (Elemental Composition) Structure->MS FTIR FTIR (Functional Groups) Structure->FTIR Final Certificate of Analysis (CoA) HPLC->Final GCMS->Final NMR->Final MS->Final FTIR->Final caption Integrated workflow for complete analysis.

Caption: Integrated workflow for complete analysis.

This workflow demonstrates the complementary nature of the techniques. Chromatography establishes purity, while a combination of spectroscopic methods confirms the structure of the main component and helps identify any unknown impurities flagged during the purity assessment.

Conclusion

The analytical characterization of this compound requires a thoughtful and integrated approach. Understanding and controlling for the compound's inherent keto-enol tautomerism is critical for achieving accurate and reproducible results. RP-HPLC with an acidic mobile phase provides reliable purity data, while derivatization-based GC-MS is essential for analyzing volatile impurities. The combination of ¹H, ¹³C, ¹⁹F NMR, Mass Spectrometry, and FTIR provides an irrefutable confirmation of structure and identity. The protocols and insights provided in this application note form a robust framework for the quality control and in-depth study of this important chemical intermediate.

References

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • LCGC International. (2003, November 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link][6]

  • Ishida, T., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. Retrieved from [Link][4]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link][5]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link][9]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • BORIS Portal. (2017). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017, August 24). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate (CAS No. 887267-53-0). As a difluorinated β-keto ester, this compound is a valuable intermediate in pharmaceutical and agrochemical research and development. The presence of the difluorophenyl moiety necessitates stringent safety protocols due to potential reactivity and physiological effects. These application notes are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Introduction and Scientific Context

This compound is a specialized organic compound increasingly utilized as a building block in the synthesis of complex molecules. Its structure, featuring a reactive β-keto ester functional group and a difluorinated aromatic ring, makes it a key component in creating novel therapeutic agents and other bioactive molecules. The incorporation of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of the parent molecule, a strategy widely employed in modern drug discovery.[1][2]

However, these same properties demand a heightened awareness of safety. Fluorinated organic compounds can exhibit unique toxicological profiles and reactivity.[1] This guide provides a risk-based approach to handling this specific reagent, detailing the necessary precautions from receipt of the material to its ultimate disposal.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, data from structurally similar compounds and general knowledge of the chemical class allow for a robust risk assessment. The primary hazards are associated with irritation and potential reactivity under specific conditions.

GHS Hazard Classification (Inferred) : Based on data for the analogous compound, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, the following GHS classifications are anticipated[3]:

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3) , H335: May cause respiratory irritation.

Signal Word: WARNING[4]

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[5][6][7] HF is a particularly insidious hazard requiring specialized first aid.[8]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 887267-53-0[9][10]
Molecular Formula C₁₁H₁₀F₂O₃[9][10]
Molecular Weight 228.19 g/mol [9]
Appearance Not specified, likely a liquid or low-melting solidN/A
Storage Temperature Room Temperature[4][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of appropriate PPE is the final line of defense and must not be compromised.

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times in the laboratory where this chemical is handled.[5][6]

    • High-Risk Operations : When transferring large quantities, working with heated material, or there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[1]

  • Hand Protection :

    • Glove Selection : Use impervious gloves (e.g., nitrile rubber, neoprene) that are compatible with both the ester and any solvents being used. Always consult the glove manufacturer's compatibility chart.

    • Double Gloving : For handling neat material or concentrated solutions, wearing two pairs of gloves is strongly recommended to protect against undetected pinholes and to allow for safe removal of the outer glove if contaminated.[1]

  • Skin and Body Protection :

    • A flame-resistant lab coat is required.

    • Full-length pants and closed-toe shoes are mandatory.

    • For large-scale operations, a chemically resistant apron is recommended.[5]

  • Respiratory Protection :

    • Operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

    • If engineering controls are insufficient or during an emergency (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.

PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Start Entering Lab Area LabCoat Don Lab Coat Start->LabCoat Goggles Don Chemical Splash Goggles Gloves Don Appropriate Gloves (Double-Glove if needed) Goggles->Gloves LabCoat->Goggles FumeHood Work Inside Certified Chemical Fume Hood Gloves->FumeHood FaceShield Add Face Shield (for splash risk) FumeHood->FaceShield High Splash Potential? DoffOuterGloves Doff Outer Gloves (if double-gloved) FumeHood->DoffOuterGloves Low Splash Potential FaceShield->DoffOuterGloves DoffInnerGloves Doff Inner Gloves DoffOuterGloves->DoffInnerGloves WashHands Wash Hands Thoroughly DoffInnerGloves->WashHands End Exit Lab Area WashHands->End

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Experimental Protocols

Adherence to a strict protocol is critical for minimizing exposure risk and preventing accidental releases.

Engineering Controls
  • Primary Containment : All weighing, transfers, and reactions involving this compound must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]

Step-by-Step Handling Protocol
  • Preparation :

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all necessary equipment (glassware, stir bars, syringes, etc.) is clean, dry, and readily available.

    • Have appropriate spill cleanup materials (absorbent pads, neutralizers) on hand before starting.

  • Weighing and Transfer :

    • If the material is a solid, weigh it directly into the reaction vessel inside the fume hood.

    • If it is a liquid, transfer it using a calibrated syringe or cannula technique to avoid splashes and minimize vapor release.

    • Never open a container of the chemical outside of the fume hood.

  • Reaction Setup :

    • Conduct reactions in appropriately sized glassware to avoid over-pressurization.

    • If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

    • Ensure the reaction setup is secure and stable.

  • Post-Procedure :

    • Quench reactions carefully, especially if reactive reagents were used.

    • Clean all glassware and equipment thoroughly.

    • Decontaminate the work area within the fume hood.

  • Waste Disposal :

    • Dispose of all waste, including contaminated PPE and empty containers, in properly labeled hazardous waste containers according to institutional and local regulations.[1]

Storage and Stability

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area.[1] The recommended storage condition is at room temperature, sealed in a dry environment.[4][9]

  • Container : Keep the container tightly closed and in its original packaging.

  • Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[1][5] The β-keto ester functional group can undergo hydrolysis under acidic or basic conditions.[11]

Storage Decision Logic Diagram

Storage_Logic Start Receive Chemical CheckContainer Is container intact and properly sealed? Start->CheckContainer LogInventory Log into Chemical Inventory CheckContainer->LogInventory Yes Reject Reject Shipment/ Contact EH&S CheckContainer->Reject No DesignatedArea Is there a designated storage area? LogInventory->DesignatedArea StoreChemical Store in Cool, Dry, Well-Ventilated Area DesignatedArea->StoreChemical Yes CreateArea Establish Designated Storage Area Away from Incompatibles DesignatedArea->CreateArea No Segregate Segregate from Incompatibles (Strong Acids, Bases, Oxidizers) StoreChemical->Segregate CreateArea->StoreChemical

Caption: Decision workflow for the safe storage of the chemical upon receipt.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is crucial.

Spill Response
  • Small Spill (in fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., sand, vermiculite).[1][6]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill (outside fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health & Safety (EH&S) or emergency response team.[1]

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][12]

  • Inhalation : Move the affected person to fresh air. If they are having trouble breathing, provide oxygen if you are trained to do so. Seek immediate medical attention.[1][12]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Note on Fluorine Hazards : In the event of a fire or decomposition, highly toxic hydrogen fluoride (HF) may be generated.[7][8] First aid for HF exposure is specialized and may require application of calcium gluconate gel to the affected skin area after flushing with water.[1][8] Ensure your facility's emergency responders are aware of this potential hazard.

References

  • BenchChem Technical Support Team. (2025).
  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate.
  • EnvTech INC.
  • ChemicalBook. Ethyl 3-(2,5-difluorophenyl)
  • Thermo Fisher Scientific.
  • G. G. J. M. Kuiper, et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • BLDpharm. 887267-53-0|Ethyl 3-(2,5-difluorophenyl)
  • Bio-Active Small Molecules. Ethyl-3-(2, 5-difluorophenyl)
  • SMU. Ethyl 3-(2,5-difluorophenyl)
  • The Plastics Industry Association. Guide to the Safe Handling of Fluoropolymer Resins.
  • Purdue University, Department of Chemistry. Fluorine Safety.
  • Fisher Scientific. Safety Data Sheet - Ethyl 3-(3-nitrophenyl)
  • AK Lectures.

Sources

Application Notes & Protocols: Asymmetric Synthesis Using Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate is a pivotal β-keto ester intermediate in modern medicinal chemistry. Its prochiral ketone functionality serves as a versatile handle for introducing stereocenters, making it an invaluable building block for complex, high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of two primary asymmetric transformations of this substrate: catalytic asymmetric reduction to furnish chiral β-hydroxy esters and biocatalytic asymmetric amination to yield chiral β-amino esters. We will delve into the mechanistic rationale behind catalyst and enzyme selection, provide detailed, field-tested protocols, and contextualize these transformations within the industrial synthesis of the antidiabetic drug, Sitagliptin.

Introduction: The Strategic Importance of a Fluorinated Building Block

The incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating metabolic stability, binding affinity, and lipophilicity. This compound provides a strategically fluorinated aromatic ring coupled with a reactive β-keto ester moiety. This combination makes it a precursor of choice for chiral synthons, particularly the chiral β-amino acid core of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] The primary challenge and opportunity lie in the stereocontrolled conversion of the central ketone into a chiral alcohol or amine. This guide focuses on robust and scalable methods to achieve this with high enantioselectivity.

Application I: Asymmetric Reduction to Chiral (R)- or (S)-β-Hydroxy Esters

The conversion of the β-keto group to a secondary alcohol introduces a stereocenter. Achieving high enantiomeric excess (ee) is paramount and is typically accomplished via transition metal-catalyzed asymmetric hydrogenation.

Mechanistic Rationale & Catalyst Selection

Asymmetric hydrogenation employs a chiral catalyst, typically a ruthenium complex with an atropisomeric diphosphine ligand like BINAP.[3][4] The P-chiral ligand coordinates to the metal center, creating a well-defined chiral pocket. The β-keto ester substrate chelates to the ruthenium in a specific orientation, exposing one of the two prochiral faces of the ketone to the incoming hydrogen molecule. This sterically directed hydride transfer results in the formation of one enantiomer of the alcohol in significant excess. The choice of ligand enantiomer—(R)-BINAP versus (S)-BINAP—directly dictates the stereochemical outcome of the product.

Experimental Workflow for Asymmetric Hydrogenation

The following workflow diagram illustrates the key stages of the process, from catalyst preparation to final product analysis.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup & Analysis p1 [RuCl2(p-cymene)]2 + (R)-BINAP p2 In situ Catalyst Formation [RuCl((R)-BINAP)(p-cymene)]Cl p1->p2 Heat in Solvent (e.g., EtOH/DCM) r1 Add Substrate: Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate p2->r1 r2 Charge Autoclave r1->r2 r3 Pressurize with H2 r2->r3 r4 Heat & Stir r3->r4 w1 Solvent Removal r4->w1 w2 Purification (Silica Gel Chromatography) w1->w2 w3 Characterization (NMR, MS) w2->w3 w4 Chiral HPLC Analysis (Determine % ee) w3->w4

Caption: Asymmetric Hydrogenation Workflow.

Detailed Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

Objective: To synthesize ethyl (R)-3-(2,5-difluorophenyl)-3-hydroxypropanoate with high enantioselectivity.

Materials & Reagents:

  • This compound (Substrate)

  • [RuCl₂(p-cymene)]₂ (Ruthenium source)

  • (R)-BINAP (Chiral Ligand)

  • Anhydrous Ethanol (Solvent)

  • High-Pressure Autoclave with magnetic stirring

  • Hydrogen gas (High purity)

  • Standard glassware for workup

  • Silica gel for chromatography

  • Chiral HPLC column (e.g., Chiralcel OD-H) for analysis

Procedure:

  • Catalyst Preparation (In Situ): In a glovebox or under an inert atmosphere (Argon/Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (R)-BINAP (e.g., 0.011 mmol, 1.1 mol%) to a Schlenk flask. Add anhydrous ethanol (e.g., 5 mL) and stir the mixture at 50°C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve this compound (e.g., 1.0 mmol) in anhydrous ethanol (10 mL).

  • Charging the Reactor: Transfer the substrate solution to the glass liner of the autoclave. Subsequently, transfer the prepared catalyst solution to the liner via cannula. Seal the autoclave.

  • Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 10 bar H₂).

  • Reaction Execution: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 60°C). Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots via TLC or GC (if feasible). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.

  • Analysis: Confirm the structure by ¹H NMR and MS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Representative Data

The following table summarizes typical results for the asymmetric hydrogenation of β-keto esters.

Catalyst SystemS/C RatioSolventPressure (bar H₂)Temp (°C)Time (h)Yield (%)ee (%)
Ru/(R)-BINAP100:1EtOH106018>95>98 (R)
Ru/(S)-BINAP100:1MeOH106018>95>98 (S)
Ru/(R)-Xyl-BINAP500:1MeOH205012>98>99 (R)

Application II: Asymmetric Amination via Biocatalysis

For the synthesis of Sitagliptin, a chiral β-amino ester is the key intermediate. While this can be achieved by hydrogenating a pre-formed enamine, a more elegant and "green" approach is the direct conversion of the ketone to an amine using a transaminase (TA) enzyme.[5]

Mechanistic Rationale & Enzyme Selection

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, alanine) to a ketone acceptor.[5] The reaction proceeds through a ping-pong mechanism. First, the PLP cofactor accepts the amino group from the donor, forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing the ketone byproduct (e.g., acetone). The substrate then enters the active site, and the PMP transfers the amino group to the ketone, regenerating the PLP and releasing the chiral amine product. The enzyme's chiral active site ensures the amination occurs on a specific face of the ketone, leading to high enantioselectivity. Screening a panel of (R)- and (S)-selective transaminases is crucial to identify the optimal biocatalyst.

Biocatalytic Reaction Pathway

G E_PLP Transaminase-PLP (Resting State) E_PMP Transaminase-PMP (Charged State) E_PLP->E_PMP AmineProduct Chiral Amine Product E_PLP->AmineProduct AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->E_PLP KetoneByproduct Ketone Byproduct (e.g., Acetone) E_PMP->E_PLP E_PMP->KetoneByproduct KetoSubstrate Keto Ester Substrate KetoSubstrate->E_PMP

Caption: Transaminase Catalytic Cycle.

Detailed Protocol: Transaminase-Mediated Asymmetric Amination

Objective: To synthesize ethyl (R)-3-amino-3-(2,5-difluorophenyl)propanoate using an (R)-selective transaminase.

Materials & Reagents:

  • This compound (Substrate)

  • (R)-selective Transaminase (e.g., from Aspergillus terreus)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Isopropylamine (Amine Donor)

  • HEPES or Potassium Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) (Co-solvent)

  • pH-stat or pH meter and base (e.g., 1M NaOH)

  • Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: To a temperature-controlled reaction vessel, add the buffer solution (e.g., 50 mL). Add PLP (e.g., 1 mM final concentration) and the transaminase enzyme (e.g., 5-10 mg/mL).

  • Substrate Addition: Dissolve the β-keto ester substrate (e.g., 50 mM final concentration) in a minimal amount of DMSO and add it to the reaction vessel.

  • Initiating the Reaction: Add the amine donor, isopropylamine (e.g., 0.5 - 1.0 M). Isopropylamine hydrochloride can also be used, with the pH adjusted accordingly. The reaction produces acetone and consumes a proton, causing the pH to rise; maintain the pH at the desired setpoint (e.g., 8.0) using a pH-stat or manual addition of acid.

  • Reaction Execution: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40°C). The removal of the acetone byproduct (e.g., by sparging with nitrogen or applying a slight vacuum) can help drive the reaction equilibrium towards the product.

  • Monitoring: Monitor the conversion by taking aliquots, quenching the enzyme (e.g., with acetonitrile), and analyzing by HPLC or GC.

  • Workup: Once the reaction is complete, adjust the pH of the mixture to >10 with NaOH to deprotonate the product amine. Extract the product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Further purification can be done via chromatography if necessary.

  • Analysis: Confirm the product structure and determine the enantiomeric excess by chiral HPLC or GC after derivatization (e.g., N-acylation).

Representative Data
Transaminase SourceAmine DonorCo-SolventTemp (°C)Time (h)Conversion (%)ee (%)
Roseomonas deserti[5]Benzylamine15% DMSO3724~70>99 (S)
Engineered TAIsopropylamine10% DMSO4012>99>99.5 (R)

Industrial Application: Synthesis of Sitagliptin

The chiral β-amino ester produced via the methods above is a direct precursor to Sitagliptin. The final step involves an amide coupling reaction with the pre-formed 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][7][8]triazolo[4,3-a]pyrazine hydrochloride.

G KetoEster Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate AminoEster Chiral β-Amino Ester KetoEster->AminoEster Asymmetric Amination (e.g., Transaminase) Sitagliptin Sitagliptin AminoEster->Sitagliptin Triazole Triazolopiperazine Moiety Triazole->Sitagliptin Amide Coupling (e.g., EDC, HOBt)

Sources

Application Notes and Protocols: Derivatization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated β-Keto Esters in Drug Discovery

Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate stands as a privileged starting material in medicinal chemistry. Its structure combines a reactive β-keto ester moiety with a difluorinated phenyl ring. The β-keto ester is a versatile chemical handle, amenable to a wide array of classical organic reactions, allowing for the construction of diverse heterocyclic scaffolds. The presence of fluorine atoms is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic combination makes the title compound an excellent precursor for generating libraries of novel small molecules for biological screening.

This guide provides an in-depth technical overview of selected derivatization strategies for this compound. We will explore robust protocols for synthesizing biologically relevant heterocyclic cores, including pyrazoles and 1,4-dihydropyridines. Each protocol is presented with a detailed, step-by-step methodology, accompanied by an explanation of the chemical principles and experimental considerations. Furthermore, we provide standardized protocols for preliminary biological screening of the synthesized derivatives, focusing on antimicrobial, anticancer, and enzyme inhibition assays.

Overall Workflow: From Precursor to Bioactive Lead

The journey from the starting β-keto ester to a potential bioactive compound involves a multi-step process. The initial phase focuses on chemical synthesis to create a library of diverse derivatives. This is followed by a systematic biological evaluation to identify "hits"—compounds that exhibit a desired biological effect.

Workflow cluster_0 Chemical Synthesis cluster_1 Biological Screening Start This compound Deriv Derivatization Reactions (e.g., Knorr, Hantzsch) Start->Deriv Library Library of Novel Fluorinated Heterocycles Deriv->Library Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify Screen Primary Assays (Antimicrobial, Anticancer, Enzyme Inhibition) Purify->Screen Submit for Screening Hit Hit Identification (Active Compounds) Screen->Hit Confirm Dose-Response & IC50/MIC Determination Hit->Confirm Lead Lead Compound Confirm->Lead

Caption: A generalized workflow from the starting material to a potential lead compound.

Part 1: Synthetic Derivatization Protocols

The reactivity of the 1,3-dicarbonyl system in this compound allows for its facile conversion into various heterocyclic systems. Below are detailed protocols for two high-yield, well-established reactions.

Protocol 1: Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a β-dicarbonyl compound.[1] This reaction is a cornerstone for creating pyrazole and pyrazolone rings, which are core structures in many pharmaceuticals due to their wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack and cyclization.

Reaction Scheme: this compound + Hydrazine Hydrate → 5-(2,5-difluorophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Reagent Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 2.28 g).

    • Add 20 mL of ethanol as the solvent.

    • Carefully add hydrazine hydrate (20 mmol, 1.0 mL, 2 equivalents). Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

    • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the starting material is consumed (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Slowly add 20 mL of cold deionized water to the flask while stirring. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two portions of cold ethanol (10 mL each).

    • Dry the product in a vacuum oven at 50°C to a constant weight.

  • Characterization:

    • Determine the melting point, and obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure of the synthesized pyrazolone.

Knorr_Workflow A Combine β-Keto Ester, Hydrazine Hydrate, Ethanol, & Acetic Acid in Flask B Heat to Reflux (80-85°C) A->B C Monitor by TLC B->C C->B Reaction Incomplete D Cool to Room Temp C->D Reaction Complete E Precipitate with Cold Water D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Product G->H I Characterize (NMR, MS, MP) H->I

Caption: Step-by-step workflow for the Knorr pyrazole synthesis protocol.

Protocol 2: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that efficiently produces 1,4-dihydropyridine (1,4-DHP) derivatives.[4] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[5] 1,4-DHP derivatives are well-known for their cardiovascular effects (e.g., calcium channel blockers), but have also shown significant promise as anticancer agents.[5][6]

Reaction Scheme: 2 eq. This compound + Aromatic Aldehyde + Ammonium Acetate → Substituted 1,4-Dihydropyridine

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, combine this compound (20 mmol, 4.56 g).

    • Add a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol, 1.41 g).

    • Add ammonium acetate (12 mmol, 0.92 g).

    • Add 30 mL of absolute ethanol as the solvent.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

    • The reaction progress can be monitored by TLC (e.g., mobile phase: 25% Ethyl Acetate / 75% Hexane). The reaction typically requires 6-8 hours.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-cold water with stirring.

    • A solid precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the crude product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine derivative.

  • Characterization:

    • Analyze the purified product using melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Biological Screening Protocols

After synthesis and purification, the new derivatives are subjected to a panel of biological assays to identify potential therapeutic activities.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][8] The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.[9]

  • Preparation of Reagents and Bacteria:

    • Compound Stock Solution: Prepare a 1 mg/mL stock solution of each synthesized derivative in dimethyl sulfoxide (DMSO).

    • Bacterial Strains: Use standard quality control strains, for example, Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative).

    • Bacterial Inoculum: Grow the bacteria in Mueller-Hinton Broth (MHB) to the early logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a concentration gradient (e.g., 500 µg/mL down to ~0.98 µg/mL).

    • The 11th column serves as the growth control (MHB + bacteria, no compound).

    • The 12th column serves as the sterility control (MHB only).

    • Inoculate all wells (except the sterility control) with 10 µL of the prepared bacterial inoculum. The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[8]

  • Incubation and Data Analysis:

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

    • A positive control (e.g., Ciprofloxacin) should be run in parallel.

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Culture and Seeding:

    • Use human cancer cell lines such as MCF-7 (breast), HeLa (cervical), or HepG2 (liver).[5]

    • Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in culture medium (the final DMSO concentration should be <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Measurement:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for another 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate gently for 15 minutes on an orbital shaker.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: Enzyme Inhibition Assay (General Protocol for COX-2)

Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[14][15] This protocol provides a general framework for a COX-2 inhibition assay.

  • Reagent Preparation:

    • Enzyme: Human recombinant COX-2.

    • Substrate: Arachidonic acid.

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • Inhibitors: Synthesized compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[16] Prepare stock solutions in DMSO.

  • Assay Procedure (Fluorimetric or Colorimetric Kit):

    • Assays are typically performed in a 96-well plate format using a commercial kit (e.g., Cayman Chemical).

    • Add assay buffer, heme, and the enzyme to the appropriate wells.

    • Add various concentrations of the synthesized compounds (or vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • The kit's detection reagent measures the peroxidase activity of COX, which generates a fluorescent or colored product.

    • Measure the signal using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Part 3: Data Presentation

Clear and concise data presentation is crucial for interpreting screening results.

Table 1: Representative Biological Activity Data
Compound IDDerivative TypeAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC₅₀ (µM) vs. MCF-7COX-2 Inhibition IC₅₀ (µM)
PRECURSOR β-Keto Ester>100>100>100
DFP-PYR-01 Pyrazolone12.525.615.2
DFP-DHP-01 1,4-Dihydropyridine50.018.345.8
Ciprofloxacin (Control)0.5N/AN/A
Doxorubicin (Control)N/A0.8N/A
Celecoxib (Control)N/AN/A0.3
(Note: Data are hypothetical and for illustrative purposes only, based on activities reported for similar fluorinated heterocycles.)[2][5][15]

Conclusion and Future Directions

The derivatization of this compound provides a powerful and efficient route to novel heterocyclic compounds with significant potential for biological activity. The robust synthetic protocols for pyrazoles and 1,4-dihydropyridines, coupled with standardized screening assays, create a streamlined workflow for the discovery of new therapeutic lead compounds. The fluorinated derivatives discussed herein represent a promising starting point for further optimization through structure-activity relationship (SAR) studies, aiming to enhance potency and selectivity for specific biological targets.

References

  • In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds. ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 331-341. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [https://www.researchgate.net/figure/Broth-microdilution-for-antibacterial-testing-as-recommended-by-CLSI-protocol_fig1_349320141]([Link] antibacterial-testing-as-recommended-by-CLSI-protocol_fig1_349320141)

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Anticancer activity of 4-aryl-1,4-dihydropyridines. MDPI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed. Available at: [Link]

  • Anticancer activity of 1,4-dihydropyridine derivatives. Hilaris Publisher. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Impurities and Synthesis Issues

The synthesis of this compound, a valuable β-keto ester, is most commonly achieved via a Claisen condensation reaction.[1][2][3][4] This involves the base-mediated reaction between 2',5'-difluoroacetophenone and a suitable ethyl ester-based reagent, typically diethyl carbonate or ethyl acetate. While robust, this reaction is susceptible to the formation of several impurities if not performed under optimal conditions. This guide will help you identify, mitigate, and troubleshoot these common issues.

Question 1: My reaction yield is low, and I'm observing significant amounts of unreacted 2',5'-difluoroacetophenone. What could be the cause?

Answer:

This is a frequent issue and often points to three primary areas: base selection and handling, reaction conditions, or the quality of your starting materials.

Causality and Expert Insights:

The Claisen condensation is an equilibrium reaction. The driving force is the deprotonation of the newly formed β-keto ester product, which is more acidic than the starting materials.[2][5][6] If the base is not strong enough or is consumed by side reactions, the equilibrium will not favor product formation.

  • Base Selection: Strong, non-nucleophilic bases are crucial. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[1] Sodium ethoxide is often preferred as it regenerates the ethoxide leaving group, preventing transesterification side products.[3][7] If using NaH, ensure it is fresh and highly reactive. Older NaH can have a passivated surface of sodium hydroxide, which is not a strong enough base to efficiently deprotonate the ester.

  • Moisture Contamination: The presence of water or other protic solvents will quench the strong base, halting the reaction. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Reaction Temperature: While the initial deprotonation may be performed at a lower temperature, the condensation itself often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and degradation.

Troubleshooting Protocol:

  • Verify Base Activity: Use a fresh, unopened container of NaH or prepare fresh NaOEt.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.

  • Optimize Temperature: If using NaH in a solvent like THF or Toluene, a gentle reflux is often required after the initial addition of reagents.[5]

Question 2: I've isolated my product, but NMR analysis shows the presence of a significant byproduct. What are the likely culprits?

Answer:

Several side reactions can lead to impurities. The most common are self-condensation of the ethyl acetate (if used), hydrolysis, and decarboxylation of the product.

Impurity Profile Table
Impurity Name Formation Pathway Mitigation Strategy
Ethyl AcetoacetateSelf-condensation of ethyl acetate.Use diethyl carbonate instead of ethyl acetate. If using ethyl acetate, use a stronger, non-nucleophilic base like LDA and add the 2',5'-difluoroacetophenone slowly to the deprotonated ethyl acetate.[3]
2',5'-DifluoroacetophenoneIncomplete reaction or hydrolysis of the product.Ensure stoichiometric amounts of a strong base are used and maintain anhydrous conditions.[6]
3-(2,5-difluorophenyl)-3-oxopropanoic acidHydrolysis of the final ester product during workup.Perform the aqueous workup under neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases.[8][9]
1-(2,5-difluorophenyl)ethan-1-oneDecarboxylation of the β-keto acid impurity.[10][11]Avoid high temperatures during purification (e.g., distillation) and acidic conditions during workup.[12][13]
Question 3: How can I effectively purify my final product and remove these common impurities?

Answer:

Purification of this compound typically involves a combination of techniques.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After quenching the reaction (e.g., with a mild acid like acetic acid or saturated ammonium chloride solution), perform an aqueous workup.[5] Wash the organic layer with brine to remove water-soluble impurities.

  • Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Chromatography/Distillation:

    • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. However, be cautious of potential decarboxylation at elevated temperatures.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen condensation for this synthesis?

A1: The base serves two critical functions. First, it deprotonates the α-carbon of the ester (like ethyl acetate) to form a nucleophilic enolate.[4] Second, and most importantly for driving the reaction to completion, it deprotonates the final β-keto ester product. This final deprotonation is an irreversible acid-base reaction that shifts the overall equilibrium in favor of the product.[2][5][6]

Q2: Can I use a different base, such as Lithium Diisopropylamide (LDA)?

A2: Yes, LDA is a strong, non-nucleophilic base that can be very effective, particularly in "crossed" or "directed" Claisen condensations.[3] Using LDA allows for the complete and rapid deprotonation of the ester at low temperatures before the addition of the 2',5'-difluoroacetophenone. This can minimize side reactions like the self-condensation of the ester.

Q3: My final product appears to be degrading over time. What are the stability considerations?

A3: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially in the presence of acid or base and heat.[8][10][11] For long-term storage, it is recommended to keep the purified product in a cool, dry, and dark environment, preferably under an inert atmosphere.

Q4: What analytical techniques are best for assessing the purity of my product?

A4: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity and quantifying the product and impurities.

Visualizing the Process

Workflow for Troubleshooting Low Yield

The following diagram outlines the logical flow for diagnosing and addressing low reaction yields.

TroubleshootingWorkflow Troubleshooting Low Yield in Claisen Condensation Start Low Yield Observed CheckBase 1. Evaluate Base - Is it fresh? - Is it the correct type (e.g., NaH, NaOEt)? Start->CheckBase CheckConditions 2. Review Reaction Conditions - Anhydrous solvents/glassware? - Correct temperature profile? Start->CheckConditions CheckPurity 3. Analyze Starting Materials - Purity of 2',5'-difluoroacetophenone? - Purity of ester reagent? Start->CheckPurity BaseIssue Action: Replace Base Use fresh NaH or prepare fresh NaOEt. CheckBase->BaseIssue Issue Found ConditionsIssue Action: Optimize Conditions - Dry all components thoroughly. - Adjust temperature as needed. CheckConditions->ConditionsIssue Issue Found PurityIssue Action: Purify Starting Materials - Distill or recrystallize reagents. CheckPurity->PurityIssue Issue Found End Re-run Reaction & Evaluate BaseIssue->End ConditionsIssue->End PurityIssue->End

Caption: A flowchart for diagnosing causes of low product yield.

Relationship of Common Side Reactions

This diagram illustrates how the desired product can be consumed by common side reactions, leading to the formation of key impurities.

SideReactions Common Side Reaction Pathways Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate (Desired Product) Hydrolysis Hydrolysis (+H₂O) Product->Hydrolysis During workup or storage KetoAcid β-Keto Acid Impurity Hydrolysis->KetoAcid Decarboxylation Decarboxylation (-CO₂, Heat/Acid) KetoAcid->Decarboxylation Ketone 1-(2,5-difluorophenyl)ethan-1-one (Ketone Impurity) Decarboxylation->Ketone

Caption: Formation pathway of common degradation impurities.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, troubleshooting, and preventing common side reactions. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: The Primary Synthesis Route: The Claisen Condensation

Q: What is the standard and most effective method for synthesizing this compound?

A: The most common and reliable method for synthesizing β-keto esters like this compound is the Claisen condensation .[1][2] This reaction involves the carbon-carbon bond formation between two ester molecules, or in this case, an ester and an acyl chloride, in the presence of a strong base.

The overall transformation involves the acylation of an ethyl acetate enolate with 2,5-difluorobenzoyl chloride. The reaction is typically driven to completion by using a stoichiometric amount of base, which deprotonates the resulting β-keto ester product. This final deprotonation is thermodynamically favorable and pulls the reaction equilibrium towards the product.[2][3][4]

Claisen Condensation Pathway EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Base Sodium Ethoxide (NaOEt) Base->Enolate Deprotonation 1 AcylCl 2,5-Difluorobenzoyl Chloride Intermediate Tetrahedral Intermediate AcylCl->Intermediate Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Enolate->Intermediate Nucleophilic Attack 2 ProductEnolate Product Enolate (Deprotonated) Intermediate->ProductEnolate Elimination of EtO- & Deprotonation 3 ProductEnolate->Product Protonation 4 Acid Acidic Workup (e.g., H3O+) Acid->Product

Caption: The primary Claisen condensation pathway for the target molecule.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. We will explore the mechanistic origins of side reactions and provide actionable solutions.

Q1: My reaction yield is poor, and my crude NMR shows multiple unexpected signals. What are the likely side reactions?

A: Low yields and complex product mixtures are typically due to a few competing side reactions. Before troubleshooting, it's crucial to identify the impurities. The table below summarizes the most common side products and their characteristics.

Side Product Potential Cause Analytical Signature (Typical)
Ethyl AcetoacetateSelf-condensation of ethyl acetate.New set of ethyl and acetyl signals in ¹H NMR; m/z corresponding to C₆H₁₀O₃.
2,5-Difluorobenzoic AcidHydrolysis of the starting acyl chloride or product.Broad signal in ¹H NMR (>10 ppm); disappearance of ethyl signals.
1-(2,5-difluorophenyl)ethanoneDecarboxylation of the β-keto ester product.Disappearance of the ester group and methylene signals in NMR.
Mthis compoundTransesterification from using a non-matching base (e.g., NaOMe).Appearance of a methyl singlet (~3.7 ppm) instead of/in addition to the ethyl quartet/triplet.
Q2: I've identified ethyl acetoacetate in my product mixture. How does this form and how can I prevent it?

A: The formation of ethyl acetoacetate is a result of the self-condensation of ethyl acetate .[4] The ethyl acetate enolate, which is intended to react with the 2,5-difluorobenzoyl chloride, can instead act as a nucleophile and attack the carbonyl carbon of another molecule of ethyl acetate.

Causality: This side reaction becomes significant when the concentration of the ethyl acetate enolate is high relative to the acyl chloride. This can happen if the base is added too quickly to the ethyl acetate before the acyl chloride is introduced, or if the acyl chloride is added too slowly.

Preventative Protocol:

  • Control the Enolate Concentration: Instead of pre-forming the enolate, adopt a slow-addition strategy.

  • Procedure:

    • Combine the 2,5-difluorobenzoyl chloride and a portion of the solvent in the reaction flask.

    • Separately, prepare a solution of sodium ethoxide and ethyl acetate in the remaining solvent.

    • Add the mixed base/ester solution dropwise to the cooled (0 °C) solution of the acyl chloride over 1-2 hours.

    • This ensures that the enolate is generated in the presence of the more reactive electrophile (the acyl chloride), minimizing its opportunity to self-condense.

Q3: My product seems to degrade upon heating during purification, resulting in 1-(2,5-difluorophenyl)ethanone. What is happening?

A: You are observing decarboxylation , a classic reaction of β-keto acids and, to a lesser extent, β-keto esters.[5][6][7] The β-keto ester can be hydrolyzed to the corresponding β-keto acid by trace amounts of water, especially under acidic or basic conditions. Upon heating, this β-keto acid readily loses carbon dioxide (CO₂) to form an enol, which then tautomerizes to the more stable ketone.[8][9]

Causality: The instability is inherent to the β-keto carbonyl arrangement. The process is significantly accelerated by heat, which is why it is often observed during distillation or other high-temperature purification methods.

Troubleshooting & Prevention:

  • Avoid High Temperatures: Do not purify the final product by distillation. Opt for column chromatography at ambient temperature.

  • Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis to the unstable β-keto acid intermediate.

  • Neutralize Carefully: During the work-up, ensure the pH is carefully brought to neutral. Lingering acid or base can catalyze both hydrolysis and subsequent decarboxylation.

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckNMR Analyze Crude NMR/LC-MS Start->CheckNMR SideProductA Signals for Ethyl Acetoacetate? CheckNMR->SideProductA SideProductB Signals for 1-(2,5-difluorophenyl)ethanone? CheckNMR->SideProductB SideProductC Signals for a Methyl Ester? CheckNMR->SideProductC SolutionA Root Cause: Self-Condensation Solution: Add ester/base mix slowly to acyl chloride. SideProductA->SolutionA Yes SolutionB Root Cause: Decarboxylation Solution: Avoid high heat. Purify via column chromatography. SideProductB->SolutionB Yes SolutionC Root Cause: Transesterification Solution: Match alkoxide base to ester (e.g., NaOEt for ethyl ester). SideProductC->SolutionC Yes

Caption: A troubleshooting flowchart for common synthesis issues.
Q4: I used sodium methoxide (NaOMe) because it was readily available. My product is a mixture. Why?

A: You have encountered transesterification .[10][11] The alkoxide base (methoxide, MeO⁻) can act as a nucleophile and attack the carbonyl of your ethyl ester starting material or product. This results in the displacement of ethoxide (EtO⁻) and the formation of the corresponding methyl ester.

Causality & The Cardinal Rule: The base in a Claisen condensation serves two roles: deprotonating the α-carbon and acting as a potential nucleophile. To avoid creating a mixture of products, the alkoxide of the base must match the alkoxy group of the ester.

  • For Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, use Sodium Ethoxide (NaOEt) .

  • For a methyl ester equivalent, you would use Sodium Methoxide (NaOMe).

This ensures that even if the base attacks the ester carbonyl, the resulting product is identical to the starting material, thus avoiding the formation of a side product.

Section 3: Summary of Preventative Measures

To maximize yield and purity, adhere to the following best practices, which are designed to mitigate the side reactions discussed above.

Side_Reactions_Overview Reactants Ethyl Acetate + 2,5-Difluorobenzoyl Chloride Product Desired Product (β-Keto Ester) Reactants->Product Claisen Condensation (NaOEt) SelfCond Side Product: Ethyl Acetoacetate Reactants->SelfCond Self-Condensation (Incorrect Addition) Transester Side Product: Methyl Ester Reactants->Transester Transesterification (Wrong Base, e.g., NaOMe) Hydrolysis Side Product: Carboxylic Acid Reactants->Hydrolysis Hydrolysis (Water Present) Decarb Side Product: Ketone Product->Decarb Decarboxylation (Heat + trace H₂O)

Caption: Competing reactions in the synthesis of the target β-keto ester.
Side Reaction Underlying Cause Preventative Measure / Solution
Self-Condensation High relative concentration of enolate.Add the base/ethyl acetate mixture slowly to the acyl chloride.
Decarboxylation Thermal decomposition of the β-keto acid/ester.Avoid high temperatures. Purify via room-temperature column chromatography instead of distillation.
Transesterification Nucleophilic attack by a non-matching alkoxide base.Strictly match the alkoxide base to the ester's alcohol component (e.g., use NaOEt for ethyl esters).[10]
Hydrolysis Presence of water reacting with esters/acyl chlorides.Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).

By understanding the mechanistic basis for these common side reactions, you can proactively design your experiments to favor the formation of the desired this compound, leading to higher yields, improved purity, and more reliable results.

References

  • Yuasa, Y., & Tsuruta, H. (Year not available).
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Pearson Education. (n.d.). Claisen Condensation Explained.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • Chemistry LibreTexts. (2024). 23.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • AK Lectures. (2014).
  • Chemistry LibreTexts. (2024). 23.
  • Ashenhurst, J. (2020).
  • ChemicalBook. (n.d.). ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate synthesis.
  • Ashenhurst, J. (2022).
  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central.
  • Wikipedia. (n.d.). Claisen condensation.
  • OpenStax. (2023). 23.
  • (n.d.).
  • Benetti, S., et al. (n.d.). Mastering .beta.-Keto Esters.
  • Doceri. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube.
  • Royal Society of Chemistry. (2021).
  • LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate.
  • Chemical Synthesis Database. (2025). ethyl 3-(2,4-dichloro-5-fluorophenyl)
  • Organic Syntheses. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ChemicalBook. (2025). ethyl 3-(2,6-difluorophenyl)
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-chloro-4,5-difluorophenyl)
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(2,4-difluorophenyl)
  • MedChemExpress. (n.d.). Ethyl 3-(4-fluorophenyl)
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • BLDpharm. (n.d.). 887267-53-0|Ethyl 3-(2,5-difluorophenyl)
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)

Sources

Technical Support Center: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical β-keto ester intermediate. We provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success and reproducibility of your experiments.

Overview of the Core Synthesis Pathway

This compound is most reliably synthesized via a mixed Claisen condensation . This reaction involves the acylation of an ester enolate by another ester. In this specific case, the enolate of ethyl acetate acts as the nucleophile, attacking an electrophilic 2,5-difluorobenzoyl source, typically an ester like ethyl 2,5-difluorobenzoate.

The reaction proceeds through several key mechanistic steps:

  • Enolate Formation: A strong base removes an acidic α-hydrogen from ethyl acetate to form a nucleophilic enolate.[1]

  • Nucleophilic Attack: The ethyl acetate enolate attacks the carbonyl carbon of the 2,5-difluorobenzoyl ester.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) as a leaving group to form the β-keto ester.[2]

  • Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the central methylene group (pKa ≈ 11). The alkoxide base immediately deprotonates the product, forming a stabilized enolate. This final, irreversible deprotonation step drives the reaction equilibrium toward the product and necessitates the use of at least a full equivalent of base.[1][3]

  • Acidic Workup: A final acidification step reprotonates the enolate to yield the final, neutral β-keto ester product.[4]

Claisen_Condensation Figure 1: Mixed Claisen Condensation Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product EA Ethyl Acetate Base 1. Strong Base (e.g., NaOEt) Forms Enolate EA->Base α-proton abstraction DFBE Ethyl 2,5-Difluorobenzoate Attack 2. Nucleophilic Attack DFBE->Attack Base->Attack Enolate attacks carbonyl Intermediate 3. Tetrahedral Intermediate Attack->Intermediate Elimination 4. Elimination of EtOH Intermediate->Elimination ProductEnolate 5. Product Enolate (Stabilized) Elimination->ProductEnolate Deprotonation by Base (Drives Reaction) Workup 6. Acidic Workup (H3O+) ProductEnolate->Workup Target Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Workup->Target

Caption: Figure 1: Mixed Claisen Condensation Pathway

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this reaction, and how much should I use?

A: A stoichiometric amount (at least 1.0 equivalent) of a strong, non-nucleophilic base is critical.[2]

  • Sodium Ethoxide (NaOEt): This is the classic and often preferred base when using ethyl esters. The ethoxide anion matches the ester's alcohol portion, preventing transesterification, a side reaction where the ester's ethyl group could be exchanged.[1]

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that generates the enolate irreversibly by producing H₂ gas. It is typically used in an aprotic solvent like THF or Toluene. It is very effective but requires careful handling due to its flammability and sensitivity to moisture.

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base that provides rapid and clean enolate formation at low temperatures (-78 °C). It is ideal for preventing side reactions but must be prepared fresh or titrated before use.

Why a full equivalent? The final product, a β-keto ester, is more acidic than the starting alcohol (ethanol). The base deprotonates the product to form a stable enolate, which shifts the reaction equilibrium to completion. Using only a catalytic amount will result in very low yields.[2]

Q2: How does solvent choice impact the reaction's success?

A: The solvent must be compatible with the chosen base and reaction conditions.

  • For Sodium Ethoxide: Anhydrous ethanol is the standard solvent. Using the conjugate alcohol of the alkoxide base prevents unwanted side reactions.[3]

  • For NaH or LDA: Anhydrous aprotic solvents are required. Tetrahydrofuran (THF), diethyl ether, or toluene are common choices. The absence of acidic protons is crucial for these bases to function effectively.

  • Moisture is the enemy: Regardless of the system, all solvents and glassware must be rigorously dried. Water will quench the base and the enolate, halting the reaction.

Q3: What are the critical temperature control points during the synthesis?

A: Temperature control is vital for minimizing side reactions and maximizing yield.

  • Enolate Formation: This step is often performed at a reduced temperature (0 °C or lower, especially with LDA at -78 °C) to control the rate of reaction and prevent the self-condensation of ethyl acetate.

  • Condensation Reaction: After enolate formation, the reaction mixture is typically allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to facilitate the condensation step.[5] The optimal temperature should be determined empirically, monitoring by TLC or LC-MS.

  • Exotherms: Be aware that the initial deprotonation and the final acid quench can be exothermic. Maintain efficient stirring and use an ice bath to manage heat release.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis of this compound.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart problem_node problem_node cause_node cause_node solution_node solution_node start Reaction Issue? p1 Low or No Yield start->p1 p2 Multiple Spots on TLC (Side Products) start->p2 p3 Difficult Purification (Oily/Gummy Product) start->p3 c1a Inactive Base or Wet Reagents/Solvents p1->c1a c1b Insufficient Base (<1.0 eq.) p1->c1b c1c Incorrect Reaction Temperature/Time p1->c1c c2a Self-Condensation of Ethyl Acetate p2->c2a c2b Saponification (Hydrolysis) of Esters p2->c2b c3a Incomplete Acidic Workup p3->c3a c3b Presence of Acidic Byproducts p3->c3b s1a Use fresh NaH/NaOEt. Dry solvents rigorously. Use flame-dried glassware. c1a->s1a s1b Ensure >1.0 equivalent of active base is used to drive equilibrium. c1b->s1b s1c Monitor reaction by TLC. Optimize temperature profile (e.g., warm slowly). c1c->s1c s2a Add ethyl acetate slowly to the base/difluorobenzoate mixture. Use low temperature for enolate formation. c2a->s2a s2b Use alkoxide base (NaOEt), not hydroxide (NaOH/KOH). Ensure workup acid is not left in contact for too long. c2b->s2b s3a Ensure pH is acidic (~pH 2-3) during workup to fully protonate the product enolate. c3a->s3a s3b Wash organic layer with saturated NaHCO3 solution to remove acidic impurities before drying. c3b->s3b

Caption: Figure 2: Troubleshooting Flowchart

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis via Sodium Ethoxide

  • Materials:

    • Ethyl 2,5-difluorobenzoate (1.0 eq)

    • Ethyl Acetate (1.5 eq, dried over CaH₂)

    • Sodium Ethoxide (1.1 eq)

    • Anhydrous Ethanol (sufficient for ~0.5 M concentration)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (for extraction)

    • Hexanes (for extraction)

  • Procedure:

    • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Maintain a positive inert atmosphere throughout the reaction.

    • Reagent Preparation: In the flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • Addition: In the dropping funnel, prepare a mixture of ethyl 2,5-difluorobenzoate (1.0 eq) and ethyl acetate (1.5 eq).

    • Reaction: Add the ester mixture from the dropping funnel to the stirred ethoxide solution dropwise over 30-60 minutes at room temperature. An initial exotherm may be observed.

    • Heating & Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Cooling & Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl with vigorous stirring until the pH of the aqueous phase is ~2-3.

    • Extraction: Transfer the mixture to a separatory funnel. If a large amount of solid (NaCl) is present, add water to dissolve it. Extract the aqueous layer three times with ethyl acetate.

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude oil should be purified by vacuum distillation or column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product. The boiling point is approximately 275.7°C at atmospheric pressure, so vacuum distillation is recommended.[6]

Optimization Parameters Summary

The following table summarizes the key variables and their expected impact on the reaction outcome. Use this as a guide for systematic optimization.

ParameterCondition A (Standard)Condition B (Alternative)Expected Outcome & Causality
Base 1.1 eq Sodium Ethoxide1.1 eq Sodium Hydride (NaH)NaOEt: Simpler setup, but equilibrium is sensitive. NaH: Irreversible enolate formation, may increase yield but requires stricter anhydrous conditions.
Solvent Anhydrous EthanolAnhydrous THFEthanol: Required for NaOEt. THF: Inert solvent required for NaH; avoids potential transesterification.
Temperature Reflux (~78°C)Room Temperature (25°C)Reflux: Generally faster reaction rates. Room Temp: May require longer reaction times but can reduce side product formation.
Addition Order Add esters to baseAdd base to estersEsters to Base: Standard method, maintains an excess of base to quickly form the enolate. Base to Esters: Not recommended; can lead to localized areas of low base concentration, promoting side reactions.
Workup pH Acidic (pH 2-3)Neutral (pH ~7)Acidic: Essential to protonate the product enolate for extraction. Neutral: Incomplete protonation will leave the product in the aqueous layer as a salt, drastically reducing yield.

References

  • ResearchGate. Optimizing the reaction conditions. Available at: [Link]

  • ResearchGate. Optimisation of fluorination of ethyl 3-oxo-3-phenylpropanoate. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Pharmaffiliates. Optimizing Ethyl Propanoate Processes in Pharmaceutical Production. Available at: [Link]

  • University of Babylon. The Claisen Condensation. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions. Available at: [Link]

  • YouTube. Claisen Condensation Reaction Mechanism. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions a. Available at: [Link]

  • Physics Wallah. Reaction Mechanism of Claisen condensation. Available at: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]

  • Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Available at: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available at: [Link]

  • Google Patents. Method for producing high purity Ethyl 3-Ethoxypropionate.
  • Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available at: [Link]

Sources

Stability issues of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable β-keto ester. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and reliability of your results.

Introduction to the Stability of this compound

This compound is a key building block in synthetic chemistry, prized for the unique electronic properties conferred by its difluorinated phenyl ring. However, like all β-keto esters, it is susceptible to specific degradation pathways that can be influenced by experimental conditions. The primary stability concerns are hydrolysis of the ethyl ester and subsequent decarboxylation of the resulting β-keto acid. Understanding the factors that trigger these degradation pathways is crucial for its successful handling, storage, and use in reactions.

This guide will provide a structured approach to identifying and mitigating these stability issues, ensuring the quality and reproducibility of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Q1: I'm observing a gradual decrease in the purity of my compound over time, even during storage. What could be the cause?

A1: The most likely cause of purity degradation over time is slow hydrolysis due to ambient moisture. The ester group can react with water to form the corresponding β-keto acid and ethanol. This β-keto acid is often unstable and can further undergo decarboxylation, especially if the storage conditions are not ideal.

Causality Explained: The electrophilic carbonyl carbon of the ester is susceptible to nucleophilic attack by water. While this process is slow at neutral pH, it can be accelerated by trace amounts of acidic or basic impurities on the surface of the storage container or in the compound itself.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.[1]

  • Check for Contaminants: If possible, re-purify a small sample of the compound to see if the degradation persists. Acidic or basic residues from the synthesis can catalyze hydrolysis.

  • Analytical Monitoring: Use techniques like HPLC or ¹H NMR to identify the degradation products. The appearance of a new peak corresponding to 2,5-difluoroacetophenone would be a strong indicator of both hydrolysis and subsequent decarboxylation.

Q2: My reaction yield is consistently lower than expected when using this compound in a basic reaction medium. What is happening to my starting material?

A2: β-Keto esters are susceptible to base-catalyzed hydrolysis.[2][3] In a basic medium, the ester is readily saponified to the carboxylate salt of the β-keto acid. This species is then protonated during aqueous workup to the unstable β-keto acid, which can readily decarboxylate upon gentle heating or even at room temperature.[4][5]

Causality Explained: The hydroxide ion is a potent nucleophile that readily attacks the ester carbonyl. The resulting tetrahedral intermediate collapses to form the carboxylate and ethanol. The subsequent decarboxylation of the β-keto acid is a facile process that proceeds through a cyclic transition state.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction conditions permit, running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.

  • Use a Non-Nucleophilic Base: If the base is acting as a catalyst and not a reactant, consider using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.

  • Minimize Reaction Time: Prolonged exposure to basic conditions will increase the extent of degradation. Monitor the reaction closely and quench it as soon as it reaches completion.

  • Careful Workup: During the workup, avoid strongly acidic conditions and high temperatures if the intermediate β-keto acid is desired. If the ketone is the desired product, the decarboxylation can be driven to completion with gentle heating.[6]

Q3: I am performing a reaction in an acidic aqueous solution and observing the formation of a significant byproduct. How can I prevent this?

A3: Acid-catalyzed hydrolysis is a common degradation pathway for esters.[2][3] The presence of strong acids and water will promote the hydrolysis of the ethyl ester to the corresponding β-keto acid. As with basic conditions, this β-keto acid can then decarboxylate to yield 2,5-difluoroacetophenone.

Causality Explained: In acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Troubleshooting Steps:

  • Control the pH: If possible, buffer the reaction medium to a less acidic pH where the desired reaction still proceeds but hydrolysis is minimized.

  • Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.

  • Lewis Acid Catalysis: In some cases, a Lewis acid might be used to promote the desired reaction without the need for a Brønsted acid and water.

Q4: I've noticed a change in the spectroscopic data of my compound after exposing it to certain solvents. Why is this happening?

A4: this compound, like other β-keto esters, can exist in equilibrium between its keto and enol tautomers. The position of this equilibrium is highly dependent on the solvent.[7] This can lead to changes in spectroscopic data, particularly in ¹H and ¹³C NMR.

Causality Explained: The keto-enol tautomerism is influenced by the solvent's polarity and its ability to form hydrogen bonds. In polar, protic solvents, the keto form is generally favored. In nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding.[7]

Troubleshooting Steps:

  • Consistent Solvent for Analysis: Always use the same deuterated solvent for NMR analysis to ensure comparability of data.

  • Understand the Equilibrium: Be aware that the compound may exist as a mixture of tautomers in your reaction solvent, which could affect its reactivity. The enol form is often the more nucleophilic species.

  • Consider the Impact on Reactivity: If your reaction is sensitive to the tautomeric form of the starting material, carefully select a solvent that favors the desired tautomer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[8] Storing it in a desiccator is also recommended to minimize exposure to moisture.

Q2: What are the main degradation products of this compound?

A2: The primary degradation products are 3-(2,5-difluorophenyl)-3-oxopropanoic acid (the β-keto acid) resulting from hydrolysis, and 2,5-difluoroacetophenone, which is formed upon the decarboxylation of the β-keto acid. Ethanol is also a byproduct of the initial hydrolysis step.

Q3: How can I monitor the stability of my sample?

A3: The stability can be monitored using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the compound and detecting the appearance of degradation products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to identify the characteristic signals of the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting the volatile degradation product, 2,5-difluoroacetophenone.

Q4: Is this compound sensitive to light?

Q5: What is the expected stability of this compound in common organic solvents?

A5: In anhydrous aprotic solvents such as THF, dichloromethane, and toluene, the compound is expected to be relatively stable. In protic solvents like methanol and ethanol, there is a risk of transesterification, especially in the presence of acid or base catalysts. The stability in solvents containing water will be limited due to hydrolysis.

Visualizing Degradation and Experimental Workflows

Degradation Pathway

A This compound B 3-(2,5-Difluorophenyl)-3-oxopropanoic acid + Ethanol A->B Hydrolysis (H2O, H+ or OH-) C 2,5-Difluoroacetophenone + CO2 B->C Decarboxylation (Heat)

Caption: Primary degradation pathway of this compound.

General Stability Testing Workflow

cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Evaluation A Prepare solutions of the compound in different media (e.g., pH buffers, solvents) B Incubate samples under various conditions (e.g., different temperatures, light exposure) A->B C Withdraw aliquots at specified time points B->C D Analyze by HPLC, NMR, or GC-MS C->D E Determine the rate of degradation and identify degradation products D->E

Sources

Removal of unreacted starting materials from Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Purification

This guide provides in-depth troubleshooting and purification protocols for researchers working with this compound. It is designed to address common issues related to the removal of unreacted starting materials following synthesis.

Introduction: The Chemistry of the Challenge

This compound is a β-keto ester, typically synthesized via a Claisen condensation or a related acylation reaction.[1][2] A common route involves the reaction of a 2,5-difluorophenyl ketone derivative with a source of the ethyl propanoate group, often driven by a strong base.[3]

The core challenge in purification arises from the incomplete consumption of the starting materials, which possess different chemical properties than the desired β-keto ester product. The key to successful purification lies in exploiting these differences, particularly the unique acidity of the α-hydrogen located between the two carbonyl groups in the product molecule.[4][5] This guide will focus on scientifically-grounded, practical methods to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

Based on the common synthetic routes, the primary unreacted starting materials you will likely encounter in your crude product mixture are:

  • 2,5-Difluoroacetophenone: The ketone that provides the aromatic portion of the final molecule.

  • Diethyl Carbonate: A common reagent used as the electrophile in crossed Claisen-type reactions to introduce the ethyl oxopropanoate moiety.[3]

Q2: My post-reaction TLC plate shows multiple spots. How do I identify which is my product?

Your product, this compound, is significantly more polar than the starting materials due to the presence of two carbonyl groups.

  • Product Spot: Will have the lowest Retention Factor (Rf) value (it will travel the shortest distance up the TLC plate).

  • 2,5-Difluoroacetophenone Spot: Will have an intermediate Rf value.

  • Diethyl Carbonate Spot: Is less polar than the ketone and will have the highest Rf value. It can sometimes run very close to the solvent front.

A co-spot lane, where you spot both the crude reaction mixture and the starting material, is an excellent way to definitively identify the starting material spots.

Q3: What is the most robust and scalable method for removing these specific starting materials?

Acid-base extraction is the most effective and efficient method.[6][7] The product is a β-keto ester and possesses a highly acidic α-hydrogen (pKa ≈ 11), making it readily deprotonated by a simple base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[5] This converts the product into a water-soluble sodium enolate salt. The unreacted starting materials, 2,5-difluoroacetophenone and diethyl carbonate, are neutral and will not react with the base, thus remaining in the organic layer. This allows for a clean separation.

Q4: I'm concerned about using a strong base like NaOH for the extraction. Could it hydrolyze my ester product?

This is a valid concern. While β-keto esters can undergo hydrolysis, the deprotonation of the α-hydrogen is an extremely fast acid-base reaction.[8] If you perform the extraction at a reduced temperature (e.g., using an ice bath) and do not allow for prolonged contact time, the rate of deprotonation will far exceed the rate of ester hydrolysis. Using a weaker base like sodium bicarbonate is generally not sufficient to fully deprotonate the β-keto ester.[6]

Q5: Can I just use column chromatography to purify my product?

Yes, silica gel column chromatography is a very effective alternative or secondary purification step.[9][10] The significant polarity difference between the product and the starting materials allows for excellent separation. This method is particularly useful for smaller-scale reactions or when extremely high purity is required. It is often used to "polish" the product after an initial acid-base extraction has removed the bulk of the impurities.

Q6: After my workup, I obtained a dark oil. Does this indicate significant side product formation?

Dark coloration often points to degradation or polymerization byproducts, which can occur if the reaction temperature was too high or if the reaction was run for an extended period. Claisen-type reactions can be sensitive and require careful optimization.[11][12] While purification can remove these impurities, it may be beneficial to revisit the reaction conditions (e.g., choice of base, temperature control, reaction time) to improve the yield and quality of the crude product in future experiments.

Troubleshooting and Purification Protocols

Data for Key Compounds

For effective purification, understanding the physical properties of the components is critical.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Feature for Separation
This compoundC₁₁H₁₀F₂O₃228.19High (Predicted)Acidic α-hydrogen (pKa ≈ 11)
2,5-DifluoroacetophenoneC₈H₆F₂O156.13~196 °C (analogue data)Neutral Organic
Diethyl CarbonateC₅H₁₀O₃118.13126-128 °CNeutral, Volatile Organic
Method 1: Purification by Acid-Base Extraction

This is the recommended primary purification method for efficiently removing neutral starting materials.

G cluster_0 Initial Workup cluster_1 Extraction Step cluster_2 Organic Layer (Impurities) cluster_3 Aqueous Layer (Product) A Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) B Transfer to Separatory Funnel A->B C Add 1M NaOH(aq) (chilled) B->C D Shake Funnel & Vent C->D E Separate Layers D->E F Contains Unreacted Starting Materials (Ketone, Diethyl Carbonate) E->F Organic Phase H Contains Sodium Enolate Salt of Product E->H Aqueous Phase G Discard F->G I Cool in Ice Bath H->I J Acidify with 1M HCl(aq) until pH ~2-3 I->J K Extract with Fresh Organic Solvent (x3) J->K L Combine Organic Extracts K->L M Dry (Na₂SO₄), Filter, and Evaporate Solvent L->M N Pure Product M->N

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Base Wash: Add an equal volume of chilled 1M aqueous sodium hydroxide (NaOH) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting frequently. Place the funnel in a ring stand and allow the layers to fully separate.

  • Separation: Drain the lower aqueous layer (containing your product as the sodium enolate salt) into a clean Erlenmeyer flask and place it in an ice bath. The upper organic layer contains the unreacted neutral starting materials and can be discarded.[13]

  • Re-acidification: While stirring the chilled aqueous layer, slowly add 1M hydrochloric acid (HCl) dropwise. Your product will precipitate or form an oily emulsion as it is neutralized. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3).

  • Back-Extraction: Return the acidified aqueous mixture to the separatory funnel. Add a portion of fresh organic solvent (e.g., ethyl acetate) and extract the neutralized product back into the organic phase.

  • Combine and Dry: Repeat the back-extraction two more times, combining all organic layers. Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Method 2: Purification by Silica Gel Column Chromatography

This method is ideal for achieving very high purity or for purifying smaller quantities.

G A Prepare Silica Gel Slurry in Eluent B Pack Column A->B C Adsorb Crude Product onto Small Amount of Silica Gel B->C D Load Sample onto Column C->D E Elute with Solvent System (e.g., Hexane:Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Isolated Pure Product I->J

Caption: General workflow for purification by column chromatography.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for your product spot.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and carefully pack a chromatography column. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent (or a more polar solvent like dichloromethane if solubility is an issue). Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The less polar impurities (diethyl carbonate, 2,5-difluoroacetophenone) will elute from the column first.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the final, purified this compound.

References

  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Available from: [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Claisen condensation. Available from: [Link]

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available from: [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available from: [Link]

  • P. K. T. Vasu, et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Available from: [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Available from: [Link]

  • Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Direct Production of Diethyl Carbonate from Ethylene Carbonate and Ethanol by Energy-Efficient Intensification of Reaction and Separation. Available from: [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Available from: [Link]

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α-Bromo-β-keto Esters. Available from: [Link]

  • ACS Omega. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. Available from: [Link]

  • LookChem. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. Available from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available from: [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

  • RSC Publishing. Breaking the equilibrium limit: synthesis of diethyl carbonate from CO2 using regenerable bis-/tris-triethoxysilane substrates. Available from: [Link]

  • Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • European Patent Office. EP 0501374 A1 - Process for purifying dimethyl carbonate. Available from: [Link]

  • Google Patents. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids.
  • YouTube. (2020). Acid-Base Extraction Tutorial. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Google Patents. EP2464620A1 - Process for removing an alkanol impurity from a dialkyl carbonate stream.
  • Google Patents. KR101666784B1 - Process for removing an alkanol impurity from an organic carbonate stream.
  • Google Patents. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available from: [Link]

  • ResearchGate. (2018). How to remove unreacted 2-hydroxy acetophenone from chalcone ?. Available from: [Link]

  • Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.
  • Google Patents. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. Available from: [Link]

Sources

Preventing byproduct formation in Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Document ID: TSC-KETO-4487-01

Last Updated: January 7, 2026

Introduction: Navigating the Claisen Condensation for Advanced Intermediates

Welcome to the technical support guide for the synthesis of this compound. This β-keto ester is a valuable building block in pharmaceutical and materials science research. Its synthesis is most commonly achieved via a crossed or mixed Claisen condensation, a powerful C-C bond-forming reaction.[1][2][3][4] The typical route involves the reaction of 2',5'-difluoroacetophenone with an acylating agent like diethyl carbonate in the presence of a strong base.

While robust, this reaction is sensitive to several parameters that can lead to incomplete conversion and the formation of challenging byproducts. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize this synthesis for high yield and purity.

Core Reaction Workflow

A foundational understanding of the reaction pathway is crucial for effective troubleshooting. The desired transformation follows a well-established mechanism.

Claisen_Condensation Ketone 2',5'-Difluoroacetophenone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate 1. Deprotonation Base Strong Base (e.g., NaH, NaOEt) Intermediate Tetrahedral Intermediate Enolate->Intermediate 2. Nucleophilic Attack Carbonate Diethyl Carbonate (Electrophile) Product_Anion Product Anion (Resonance Stabilized) Intermediate->Product_Anion 3. Elimination of EtO⁻ Final_Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Product_Anion->Final_Product 4. Protonation Acid Aqueous Acid Work-up

Caption: Desired Claisen condensation pathway.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My reaction has stalled, showing significant amounts of unreacted 2',5'-difluoroacetophenone. What are the likely causes?

This is a common issue often related to the choice and handling of the base or insufficient activation of the ketone.

Answer & Analysis:

  • Inactive Base: The most frequent culprit is an inactive or insufficient amount of base. Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are essential.[1][5]

    • Sodium Hydride (NaH): NaH is often supplied as a dispersion in mineral oil. Failure to wash the mineral oil with a dry, inert solvent (like hexane or THF) prior to use can coat the NaH particles, preventing them from reacting with the ketone.

    • Sodium Ethoxide (NaOEt): NaOEt is highly hygroscopic. If it has absorbed moisture from the atmosphere, it will be quenched, rendering it ineffective. It is best to use freshly prepared NaOEt or a newly opened bottle from a reliable supplier.

  • Insufficient Molar Equivalent of Base: The Claisen condensation is driven to completion by the final deprotonation of the β-keto ester product, which is more acidic than the starting materials.[6][7] Therefore, a full equivalent (or slight excess) of a strong base is required, not a catalytic amount.

  • Low Reaction Temperature: While initial deprotonation is often performed at low temperatures (e.g., 0 °C) to control exotherms, the reaction may require warming to room temperature or gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

Troubleshooting Steps:

  • Verify Base Activity: If using NaH, ensure it was properly washed. If using NaOEt, use a fresh batch. Consider titrating the base if its quality is uncertain.

  • Check Stoichiometry: Confirm that at least 1.05-1.1 equivalents of active base were used relative to the limiting reagent (typically the ketone).

  • Increase Temperature: After the initial addition of reagents, slowly warm the reaction mixture to room temperature and monitor by TLC or HPLC. If the reaction is still sluggish, gentle heating may be necessary.

Question 2: My main impurity is the starting material, 2',5'-difluoroacetophenone, and what appears to be ethyl 2,5-difluorobenzoate. How is this possible?

This points towards a competing reaction pathway, likely a transesterification or an issue with the base.

Answer & Analysis:

The presence of ethyl 2,5-difluorobenzoate alongside unreacted ketone suggests that the base (sodium ethoxide) may be acting as a nucleophile on the diethyl carbonate, or there's an issue with enolate formation. More critically, if the reaction is worked up under harsh acidic or basic conditions, cleavage of the final β-keto ester product can occur.[6]

Proposed Byproduct Formation Pathway:

Byproduct_Formation Product Target β-Keto Ester Cleavage Retro-Claisen Cleavage Product->Cleavage Condition Harsh Work-up (Strong Base/Acid, Heat) Ketone 2',5'-Difluoroacetophenone (Re-formed) Cleavage->Ketone Fragment 1 Ester Ethyl Acetate Cleavage->Ester Fragment 2

Caption: Retro-Claisen reaction leading to starting material.

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: To avoid complications with ethoxide, consider using sodium hydride (NaH). NaH is a non-nucleophilic base that will only act as a proton abstractor, minimizing side reactions.[1][2]

  • Control Work-up Conditions: After the reaction is complete, quench it by pouring it into a cold, dilute acid solution (e.g., 1M HCl in an ice bath). Avoid strong acids or bases and prolonged heating during the work-up and extraction, as this can promote the retro-Claisen reaction.

  • Purification: The target β-keto ester can be purified from the starting ketone and other byproducts using flash column chromatography or vacuum distillation.[8]

Question 3: I have a significant amount of a dark, polymeric material in my flask after the reaction. What is it and how can I prevent it?

This often indicates self-condensation or decomposition pathways, which are favored by overly aggressive reaction conditions.

Answer & Analysis:

While the desired reaction is a crossed Claisen condensation, the ketone (2',5'-difluoroacetophenone) can potentially undergo self-condensation (an aldol-type reaction) under strong base conditions, especially if the electrophile (diethyl carbonate) is added too slowly or the temperature is too high.[9] This leads to higher molecular weight oligomers and polymers, which often present as dark tars.

Key Factors Leading to Polymerization:

ParameterLow Risk ConditionHigh Risk ConditionRationale
Temperature 0 °C → RT> 60 °C (Reflux)Higher temperatures provide the activation energy for multiple side reactions.
Base Addition Add ketone to base/carbonate slurryAdd base to ketoneAdding the base last creates localized areas of high base concentration, promoting self-condensation before the electrophile can react.
Concentration 0.5 - 1.0 M> 2.0 MHigh concentrations can increase the rate of bimolecular self-condensation reactions.

Preventative Measures:

  • Reverse Addition: Add the solution of 2',5'-difluoroacetophenone slowly to a well-stirred slurry of the base and diethyl carbonate. This ensures the ketone enolate is formed in the presence of a large excess of the electrophile, favoring the desired crossed Claisen pathway.

  • Strict Temperature Control: Maintain the temperature at 0-5 °C during the addition. Use an ice bath and monitor the internal temperature of the flask.

  • Use an Appropriate Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) or toluene is generally preferred over ethanol when using NaH. If using sodium ethoxide, absolute ethanol is the required solvent.[5]

Question 4: My final product is contaminated with 2',5'-difluoroacetophenone after purification. Is this due to decarboxylation?

It is more likely due to incomplete reaction or retro-Claisen cleavage. Decarboxylation results in a different byproduct.

Answer & Analysis:

Decarboxylation is the loss of the carboxyl group (-COOEt) as CO2 and ethanol. This typically occurs under harsh conditions, especially with prolonged heating in the presence of water and acid or base.[10][11][12] The product of decarboxylation would be 1-(2,5-difluorophenyl)ethan-1-one, which is the same as the starting material, 2',5'-difluoroacetophenone.

However, the β-keto ester is susceptible to decarboxylation under certain conditions, a reaction known as the Krapcho decarboxylation, especially when heated in a dipolar aprotic solvent with a salt.[13]

Troubleshooting Flowchart for Product Purity:

Troubleshooting_Purity start Impure Product Obtained check_impurity Identify Impurity by NMR/GC-MS start->check_impurity is_ketone Impurity is 2',5'-difluoroacetophenone check_impurity->is_ketone Ketone is_other Other Impurities check_impurity->is_other Other cause_incomplete Cause: Incomplete Reaction or Retro-Claisen is_ketone->cause_incomplete cause_decarbox Cause: Decarboxylation is_ketone->cause_decarbox If work-up involved prolonged heating solution_incomplete Solution: 1. Use stronger/more base. 2. Increase reaction time/temp. 3. Use mild work-up. cause_incomplete->solution_incomplete solution_decarbox Solution: 1. Avoid high heat during work-up. 2. Purify via chromatography at RT. cause_decarbox->solution_decarbox

Caption: Logical flow for diagnosing product purity issues.

Recommended Experimental Protocol

This protocol is optimized to minimize common byproducts by using sodium hydride in THF.

Materials:

  • 2',5'-Difluoroacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Diethyl Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane (for washing NaH)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Base: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), weigh the required amount of NaH (1.1 eq.). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time.

  • Reaction Setup: Add anhydrous THF to the washed NaH. Cool the slurry to 0 °C in an ice bath. Add diethyl carbonate (2.0-3.0 eq.) to the slurry with stirring.

  • Addition of Ketone: Dissolve 2',5'-difluoroacetophenone (1.0 eq.) in anhydrous THF. Add this solution dropwise to the cold NaH/diethyl carbonate slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.[8]

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Jakše, D., et al. (2018). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Molecules, 23(10), 2485. Available from: [Link]

  • ChemicalDesk.Com. (2013, January 14). Claisen Condensation. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products of the following Claisen condensations. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • Wikipedia. (n.d.). Acetophenone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

  • The Claisen Condensation. (n.d.). [PDF]. Retrieved from [Link]

  • ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate. Retrieved from [Link]

  • PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative). Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the A-Z (Analysis to Zen) guide for navigating one of the most common yet challenging aspects of chemical synthesis and drug development: the appearance of unexpected reaction products. This resource is designed for researchers, chemists, and drug development professionals who encounter anomalous data and require a systematic, scientifically-grounded approach to identify, characterize, and understand these novel entities.

Our philosophy is built on the principle that every unexpected result is an opportunity. It may reveal a novel reaction pathway, highlight instability in a drug candidate, or point to a critical process parameter that needs optimization. This guide provides troubleshooting workflows, in-depth FAQs, and validated protocols to turn these surprises into successes.

Part 1: Troubleshooting Guide - The First 48 Hours

This section provides immediate, actionable steps in a question-and-answer format for when you first encounter a mysterious peak or an anomalous result.

Q1: I've just run an LC-MS analysis of my reaction mixture and see a significant peak that I wasn't expecting. What are my immediate first steps?

A1: Resist the urge to immediately re-inject the sample. The first step is systematic verification to ensure the peak is real and not an artifact.

Initial Verification Protocol:

  • Check the Blank: Always run a solvent blank under the same conditions.[1] This helps to rule out contamination from the solvent, system, or sample vial.

  • Review the Chromatogram: Look at the peak shape. Is it sharp and symmetrical, or is it broad or tailing? Poor peak shape can sometimes indicate an issue with the chromatography method itself rather than a new compound.

  • Cross-reference with UV Data: If you are using a UV detector in-line with your MS, does the unexpected peak have a UV absorbance?[1] Comparing the UV and MS signals can help confirm the presence of a co-eluting species.

  • Evaluate the Mass Spectrum: Look at the mass-to-charge ratio (m/z) of the peak. Does it correspond to any plausible side products, such as a dimer of your starting material, a solvent adduct, or a common process-related impurity?[2]

Q2: How can I quickly differentiate between a genuine unexpected product and a system-related artifact or impurity?

A2: This is a critical diagnostic step. The goal is to determine if the entity was generated in the reaction flask or in the analytical instrument.

  • Artifacts often arise from the analytical process itself (e.g., in-source fragmentation in the mass spectrometer, mobile phase degradation, or leachables from vials).

  • Impurities can be present in starting materials or reagents.[2][3]

  • Unexpected Products are formed from the intended reactants under the reaction conditions. These can be byproducts (from the main reaction stoichiometry) or side products (from competing reaction pathways).[4]

Decision Tree for Investigating an Unknown Chromatographic Peak

This workflow guides the initial investigation process.

G Start Unexpected Peak Observed in LC-MS Is_In_Blank Is the peak present in the solvent blank? Start->Is_In_Blank Artifact Likely Artifact: System Contamination, Mobile Phase Impurity, Leachable Is_In_Blank->Artifact Yes Not_Artifact Peak is Sample-Related Is_In_Blank->Not_Artifact No Check_SM Analyze Starting Materials (SMs) and Reagents Independently Not_Artifact->Check_SM Is_In_SM Is the peak present in any SM or reagent? Check_SM->Is_In_SM Impurity Propagated Impurity: Trace back to source material. Consider purification of SMs. Is_In_SM->Impurity Yes True_Product Potential Unexpected Product: Generated during the reaction. Proceed to Characterization. Is_In_SM->True_Product No G Start Unexpected Product Confirmed Isolation Isolation & Purification (Prep-HPLC, Flash Chromatography) Start->Isolation HRMS HRMS & MS/MS (Elemental Formula, Fragments) Isolation->HRMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolation->NMR Other_Spec Other Spectroscopy (Optional) (FTIR, UV-Vis) Isolation->Other_Spec Hypothesis Propose Structure(s) HRMS->Hypothesis NMR->Hypothesis Other_Spec->Hypothesis Confirmation Structure Confirmation Hypothesis->Confirmation Final Structure Elucidated Confirmation->Final Data Consistent Synthesis Chemical Synthesis & Comparison Confirmation->Synthesis Ambiguous Synthesis->Final

Caption: A typical workflow for identifying an unknown compound.

The Role of NMR: While MS provides the formula, NMR reveals the connectivity and 3D arrangement of atoms. [5][6]* 1D NMR (¹H, ¹³C): Identifies the types and number of different proton and carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Establishes which atoms are connected to each other, allowing you to piece the structure together. [7]

Q5: What are the most common chemical reasons for the formation of unexpected products?

A5: Unexpected products typically arise from known, but often overlooked, chemical principles. [8]* Side Reactions: Competing reaction pathways that are often sensitive to conditions like temperature, concentration, or catalyst choice. [4]For example, an elimination reaction might compete with a desired substitution reaction.

  • Byproducts: These are stoichiometrically unavoidable products of the main reaction but may react further under the reaction conditions. [4]* Degradation Products: The desired product may be unstable under the reaction or workup conditions and degrade into another compound. [9]* Reagent Impurities: An impurity in a starting material can participate in the reaction, leading to an unexpected derivative. [2]

Q6: I suspect my product is unstable. How do I design a forced degradation (stress testing) study to investigate potential degradation products?

A6: Forced degradation studies are critical in pharmaceutical development to understand a drug's stability and to identify the impurities that could form during its shelf life. [10][11][12]These studies purposefully expose the drug substance to harsh conditions to generate degradation products. [9]

Protocol: Standard Forced Degradation Study

This protocol outlines the key conditions recommended by regulatory bodies like the FDA and ICH. [9][11][12]The goal is typically to achieve 5-20% degradation of the parent compound. [11][12] Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

  • Active Pharmaceutical Ingredient (API) or drug substance.

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Calibrated oven and photostability chamber.

  • Appropriate analytical system (e.g., HPLC-UV/MS).

Procedure:

  • Preparation: Prepare stock solutions of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. [11]2. Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep at room temperature or heat gently (e.g., 60 °C) for a set period (e.g., 2, 8, 24 hours).

    • At each time point, take an aliquot, neutralize it with an equivalent amount of base, and analyze.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Oxidation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature and monitor at various time points. This reaction is often rapid.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a calibrated oven (e.g., 70 °C).

    • Analyze samples at set time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples, comparing them to a control sample kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (typically HPLC with UV and MS detection). The method must be able to separate all degradation products from the parent peak.

Part 3: Regulatory Context & Advanced FAQs

Q7: At what point does an unexpected product become a regulatory concern in drug development?

A7: In the pharmaceutical industry, unexpected products are classified as impurities. Their management is strictly regulated by international guidelines, primarily the International Council for Harmonisation (ICH) guidelines. [13][14] The key document is ICH Q3A(R2): Impurities in New Drug Substances . [13][15][16]This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤2g/day, this is typically 0.05%. [15]* Identification Threshold: The level at or above which an impurity's structure must be identified. This ranges from 0.10% to 0.5% depending on the maximum daily dose.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.

Any impurity exceeding the qualification threshold requires its own safety data, unless its presence was at a comparable level in clinical trial batches. [17]

Table 2: Comparison of Key Analytical Techniques for Structural Elucidation
TechniqueInformation ProvidedStrengthsLimitations
LC-MS/MS Molecular Weight, Elemental Formula (HRMS), Structural FragmentsHigh sensitivity, requires very little sample, excellent for complex mixtures. [18]Provides indirect structural information, isomers can be difficult to distinguish.
NMR Atomic connectivity, stereochemistry, 3D structureProvides unambiguous structural determination, the "gold standard". [19][7]Lower sensitivity (requires µg-mg), requires pure sample, not suitable for all compounds.
FTIR Presence of specific functional groups (e.g., C=O, O-H, N-H)Quick, non-destructive, provides complementary information.Provides limited connectivity data, not useful for complex structure determination alone.
X-Ray Crystallography Absolute 3D structure in the solid stateUnambiguous proof of structure and stereochemistry.Requires a high-quality single crystal, which can be difficult or impossible to grow.

References

  • ICH Q3A(R2) Guideline: Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency (EMA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023). Seton Hall University eRepository. [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2016). Pharmaceutical Technology. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (2014). SlideShare. [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. ProQuest. [Link]

  • Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2012). Research Journal of Pharmacy and Technology. [Link]

  • Impurity Characterization & Management. Creative Biolabs. [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. [Link]

  • Side Reactions in Organic Synthesis. (2005). Wiley-VCH. [Link]

  • Structure Elucidation and NMR. Hypha Discovery. [Link]

  • How to isolate impurities from a reaction product. (2023). Biotage. [Link]

  • Identifying "Known Unknowns" in Commercial Products by Mass Spectrometry MS. (2015). Chromatography Online. [Link]

  • Peak identification by LC/MS: Automation versus analyst. (2019). Manufacturing Chemist. [Link]

  • How can unknown substances be identified? (2025). CleanControlling. [Link]

  • Search for What's Missing: Unknown Compound Characterization Using LC-MS. LabRulez. [Link]

  • WEBINAR: Automate Non-Targeted LC-MS/MS Identification with KnowItAll LC Expert. (2025). YouTube. [Link]

  • On Byproducts and Side Products. (2012). Organic Process Research & Development. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. (1998). PubMed. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Impurity Profiling of Chemical Reactions. Mettler Toledo. [Link]

  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems. (2016). YouTube. [Link]

  • How To Identify & Prevent Analytical Test Problems. (2017). SilcoTek. [Link]

  • Organic Chemistry – Specific Name Reactions. [Link]

  • Common Analytical Problems. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, with a particular focus on the critical impact of solvent choice on reaction outcomes.

Introduction: The Claisen Condensation in the Synthesis of this compound

The synthesis of this compound, a valuable β-keto ester intermediate, is most commonly achieved via a Claisen condensation. This reaction involves the carbon-carbon bond formation between two ester molecules in the presence of a strong base.[1][2] In the context of this specific synthesis, the reaction is a crossed Claisen condensation between a derivative of 2,5-difluorobenzoic acid (such as its ethyl ester or acid chloride) and an enolizable ester, typically ethyl acetate.

The choice of solvent is a critical parameter that can significantly influence the yield, purity, and overall success of the synthesis. The solvent not only facilitates the dissolution of reactants but also plays a crucial role in stabilizing intermediates and influencing the reactivity of the base and the enolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the Claisen condensation, which involves the reaction of an ethyl 2,5-difluorobenzoyl derivative with the enolate of ethyl acetate.[3][4] The reaction is typically carried out using a strong base to generate the necessary enolate for the condensation to occur.

Q2: Why is the choice of base so critical in this synthesis?

A2: The base must be strong enough to deprotonate the α-carbon of ethyl acetate to form the reactive enolate. However, using a base with a different alkoxide than the ester (e.g., using sodium methoxide with an ethyl ester) can lead to transesterification, resulting in a mixture of products that can be difficult to separate.[5][6] Therefore, it is highly recommended to use a base with the same alkoxide as the ester, such as sodium ethoxide when using ethyl esters.[5] Non-nucleophilic strong bases like lithium diisopropylamide (LDA) can also be used, particularly in mixed Claisen condensations, to avoid this issue.[7]

Q3: How does the solvent impact the Claisen condensation?

A3: The solvent's polarity and its ability to engage in hydrogen bonding (i.e., whether it is protic or aprotic) are key factors. Polar aprotic solvents are generally preferred for reactions involving enolates as they do not "cage" the nucleophile through hydrogen bonding, thus enhancing its reactivity.[6][8] Protic solvents, while capable of dissolving ionic reagents, can solvate and stabilize the enolate, potentially reducing its nucleophilicity.[8] The dielectric constant of the solvent can also influence the stability of charged intermediates.[1]

Q4: What are the common side reactions to be aware of?

A4: Besides the desired crossed Claisen condensation, several side reactions can occur:

  • Self-condensation of ethyl acetate: The enolate of ethyl acetate can react with another molecule of ethyl acetate. To minimize this, ethyl acetate should be added slowly to the reaction mixture containing the 2,5-difluorobenzoyl derivative and the base.[9]

  • Transesterification: As mentioned, this occurs if the alkoxide of the base does not match the alkyl group of the ester.[5]

  • Saponification: If hydroxide bases are used, they can hydrolyze the ester to a carboxylate salt, which will not undergo the desired condensation.[5]

Q5: What are some common impurities found in the final product?

A5: Common impurities can include unreacted starting materials (ethyl 2,5-difluorobenzoate and ethyl acetate), the self-condensation product of ethyl acetate (ethyl acetoacetate), and byproducts from any of the side reactions mentioned above.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield 1. Inactive or Insufficient Base: The base may have degraded due to moisture or is not strong enough to generate the enolate. 2. Presence of Moisture: Water will quench the strong base and inhibit enolate formation. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Use a fresh, anhydrous batch of the appropriate base (e.g., sodium ethoxide). Ensure you are using at least one full equivalent of the base. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. While enolate formation is often done at low temperatures, the condensation step may require warming.
Formation of Multiple Products 1. Transesterification: Mismatch between the alkoxide base and the ethyl ester. 2. Self-condensation of Ethyl Acetate: The concentration of the ethyl acetate enolate is too high.1. Ensure the use of sodium ethoxide as the base with ethyl esters. 2. Add the ethyl acetate slowly to the reaction mixture containing the electrophilic ester and the base. This keeps the concentration of the enolate low and favors the cross-condensation.[9]
Product is an Oily Residue Instead of a Solid 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Product is an Oil at Room Temperature: The product itself may not be a solid at ambient temperature.1. Purify the crude product using column chromatography or vacuum distillation. 2. Verify the expected physical state of the product from literature or analytical data. If it is an oil, purification methods other than recrystallization will be necessary.
Difficulty in Product Isolation/Purification 1. Emulsion formation during work-up: This can make phase separation difficult. 2. Similar polarity of product and byproducts: This can make chromatographic separation challenging.1. Add a saturated brine solution to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider converting the β-keto ester to a solid derivative for easier purification, followed by regeneration.

Impact of Solvent Choice: A Comparative Overview

The selection of a suitable solvent is a critical step in optimizing the synthesis of this compound. Below is a table summarizing the expected effects of different solvent classes on the reaction.

Solvent Class Examples Dielectric Constant (ε) Expected Impact on Claisen Condensation Advantages Disadvantages
Polar Protic Ethanol, MethanolHigh (e.g., Ethanol: ~24.5)Can dissolve the alkoxide base well. However, it can solvate the enolate through hydrogen bonding, potentially reducing its reactivity.[8]Good solubility for ionic reagents. The corresponding alcohol is often used as the solvent to match the alkoxide base, preventing transesterification.[5]May decrease the rate of reaction by stabilizing the nucleophile.[8]
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), AcetonitrileModerate to High (e.g., THF: ~7.6, DMF: ~36.7)Generally favor the reaction by solvating the counter-ion of the base (e.g., Na⁺) while leaving the enolate nucleophile more "naked" and reactive.[8]Can lead to higher reaction rates and yields.May require co-solvents to fully dissolve all reactants. Can be more difficult to remove during work-up.
Non-Polar Aprotic Toluene, HexaneLow (e.g., Toluene: ~2.4)Generally poor solvents for the ionic intermediates and the alkoxide base, leading to slow or incomplete reactions.Easy to remove.Poor solubility of reactants and intermediates often leads to heterogeneous mixtures and low yields.

Recommendation: For the synthesis of this compound, a polar aprotic solvent such as Tetrahydrofuran (THF) is often a good starting point. It provides a good balance of dissolving the reactants and promoting the reactivity of the enolate. Using the corresponding alcohol of the ester, in this case, anhydrous Ethanol , is also a viable and common choice, especially when using sodium ethoxide as the base, as it simplifies the system and prevents transesterification.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of the Claisen condensation. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2,5-difluorobenzoate (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Solvent Addition: Add anhydrous THF or ethanol to the flask to create a suspension of the base.

  • Reagent Addition: In the dropping funnel, prepare a solution of ethyl 2,5-difluorobenzoate (1.0 eq) and ethyl acetate (1.5 eq) in the same anhydrous solvent.

  • Reaction: Cool the flask containing the base to 0 °C using an ice bath. Slowly add the solution from the dropping funnel to the stirred suspension of the base over 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizing the Chemistry

Reaction Mechanism

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Base NaOEt (Base) Base->EtOAc Deprotonation ArylEster Ethyl 2,5-difluorobenzoate Enolate->ArylEster Nucleophilic Attack Tetrahedral Tetrahedral Intermediate ArylEster->Tetrahedral Product Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Tetrahedral->Product Elimination of Ethoxide LeavingGroup EtO⁻ Tetrahedral->LeavingGroup Acid H₃O⁺ Product->Acid Protonation FinalProduct Final Product Acid->FinalProduct

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagent_Addition Slow Addition of Esters to Base Suspension at 0 °C Start->Reagent_Addition Reaction Stir at Room Temperature (2-4 hours) Reagent_Addition->Reaction Workup Aqueous Workup (Acid Quench, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Final_Product Pure Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

References

  • Claisen Condensation. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Chemistry university. (2021, May 6). Claisen Condensation: Solvent and Base Choice [Video]. YouTube. [Link]

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Impact of solvent on enolate formation with OH⁻ and LDA. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • Protic vs Aprotic Solvents. (2019, June 5). Chemistry LibreTexts. [Link]

  • Optimization of solvents for preparation of 3 a. [a]. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Aldol Condensation vs Claisen Condensation. (2025, May 22). JoVE. [Link]

  • Impact of dielectric constant of solvent on the formation of transition metal-ammine complexes. (2024, February 5). PubMed. [Link]

  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. (n.d.). MDPI. [Link]

  • ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. (2025, May 20). Chemical Synthesis Database. [Link]

  • Solvent Dielectric Effects on Reaction Mechanisms. (2021, December 15). [Video]. YouTube. [Link]

  • Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson+. Retrieved January 7, 2026, from [Link]

  • Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Mastering β-keto esters. (2025, August 6). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.).
  • chemeurope.com. (n.d.). Claisen condensation. [Link]

  • Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. (n.d.). [PDF]. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • US6642035B2 - Synthesis of B-keto esters. (n.d.).
  • 18: Reactions of Enolate Ions and Enols. (n.d.). Chemistry LibreTexts. [Link]

  • Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020, April 29). [Video]. YouTube. [Link]

  • Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review. (2020, August 3). ResearchGate. [Link]

  • Optimization of reaction conditions and solvents were studied, but... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • EP 2 522 662 A1. (n.d.).
  • US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof. (n.d.).
  • (12) United States Patent. (1999, December 2). [PDF]. Retrieved from [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (n.d.). PubMed. [Link]

  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. (n.d.).

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic challenges. The following content is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Section 1: General Deactivation Issues & Initial Diagnosis

Question: My reaction has stalled, shows low conversion, or has stopped completely. How do I know if catalyst deactivation is the problem?

Answer: A stalled or incomplete reaction is a primary indicator of poor catalyst performance, but it's crucial to first rule out other common experimental errors. Catalyst deactivation is a strong possibility if you observe a decline in catalytic activity over time.[1]

Before concluding that the catalyst has deactivated, verify the following:

  • Reagent Quality: Ensure all reagents and solvents are pure and meet the required specifications (e.g., anhydrous conditions if necessary). Impurities are a common source of catalyst poisons.[2][3]

  • Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are correct and have been stable throughout the reaction.

  • Stoichiometry: Confirm that all reagents were added in the correct molar ratios.

If these factors are correct and performance issues persist, especially in subsequent or scaled-up reactions, catalyst deactivation is the likely culprit. You may observe a gradual slowdown of the reaction rate or a complete cessation of product formation.[4]

Section 2: Identifying the Specific Deactivation Mechanism

Once you suspect catalyst deactivation, the next step is to identify the underlying cause. The four most common mechanisms are poisoning, fouling (coking), thermal degradation (sintering), and leaching .[1][5]

Question: How can I determine which deactivation mechanism is affecting my reaction?

Answer: Each deactivation mechanism leaves distinct clues. By observing the reaction and performing targeted analytical tests, you can pinpoint the root cause.

Below is a systematic workflow to guide your investigation.

G start Poor Reaction Performance (Low Yield / Stalled Reaction) check_params Verify Reaction Parameters (Temp, Pressure, Purity, Stoichiometry) start->check_params params_ok Parameters Correct? check_params->params_ok params_ok->start No, Correct & Rerun deactivation_suspected Deactivation Suspected params_ok->deactivation_suspected Yes poisoning Poisoning deactivation_suspected->poisoning fouling Fouling / Coking deactivation_suspected->fouling sintering Thermal Degradation (Sintering) deactivation_suspected->sintering leaching Leaching (Heterogeneous Catalysts) deactivation_suspected->leaching symptom_poison Symptom: - Rapid activity loss with sub-stoichiometric amounts of an impurity. - Consistent failure with a specific batch of reagent. poisoning->symptom_poison symptom_foul Symptom: - Gradual activity loss. - Visible deposits (color change, solids). - Pressure drop in flow reactors. fouling->symptom_foul symptom_sinter Symptom: - Activity loss after exposure to high temperatures. - Irreversible deactivation. sintering->symptom_sinter symptom_leach Symptom: - Activity loss on catalyst reuse. - Coloration of the reaction solution. - Positive hot filtration test. leaching->symptom_leach G cluster_0 1. Active Catalyst cluster_1 2. Poisoned Catalyst Catalyst_Active Active Site Product Product Catalyst_Active->Product Converts Reactant Reactant Reactant->Catalyst_Active Binds Catalyst_Inactive Blocked Site Poison Poison Poison->Catalyst_Inactive Irreversibly Binds Reactant2 Reactant Reactant2->Catalyst_Inactive Blocked

Caption: A poison molecule blocks the catalyst's active site.

Question: I am using a supported palladium catalyst (e.g., Pd/C) and its activity decreases significantly after each reuse. Why?

Answer: This is a common issue with heterogeneous catalysts and is typically caused by a combination of leaching and/or sintering .

  • Leaching: Active metal species can dissolve from the solid support into the reaction medium. [6][7]Even if only a small amount leaches, it means you are losing active catalyst for the next cycle. [8]This phenomenon is particularly noted in palladium-catalyzed reactions where soluble palladium species may be the true catalyst. [9]* Sintering: High temperatures can cause the small metal nanoparticles on the support to migrate and agglomerate into larger, less active particles. [5][10]This reduces the active surface area of the catalyst. Water present in the reaction can accelerate this process, even at moderate temperatures. [11][12]

G cluster_0 Initial State cluster_1 Deactivated State Support1 Support NP1 Pd NP NP2 Pd NP NP3 Pd NP SinteredNP Sintered Pd NP1->SinteredNP Sintering (Surface Migration) Leached Leached Pd Species (in solution) NP2->Leached Leaching Support2 Support Leached->SinteredNP Redeposition / Sintering

Caption: Leaching and sintering reduce catalyst surface area and activity.

Section 4: Prevention and Regeneration Protocols

Question: What steps can I take to prevent catalyst deactivation?

Answer: Proactive measures are the most effective way to maintain catalyst performance and longevity.

Strategy Actions
Purify Reactants Use high-purity starting materials, solvents, and gases. Consider passing solvents through a column of activated alumina to remove water and other polar impurities. [13]
Optimize Conditions Operate at the lowest possible temperature that still provides a good reaction rate to minimize sintering and coking. [5]
Use Guard Beds In flow chemistry, use a sacrificial bed of material upstream of the catalyst bed to adsorb poisons before they reach the catalyst. [3]
Improve the Catalyst Choose catalysts with higher thermal stability or supports that strongly interact with the metal particles to prevent sintering. [13]
Control Feed Composition Ensure the reaction mixture does not contain known poisons. For example, avoid using reagents with high sulfur content if using a palladium catalyst. [2]
Protocol 1: Hot Filtration Test to Diagnose Leaching

This protocol helps determine if the catalysis is truly heterogeneous or if leached homogeneous species are responsible for the observed activity.

Methodology:

  • Run the Reaction: Start the reaction as usual with your heterogeneous catalyst. Allow it to proceed until you observe a reasonable amount of conversion (e.g., 20-50%).

  • Filter Hot: While the reaction is still at its operating temperature, quickly and carefully filter the solid catalyst out of the reaction mixture. This can be done using a pre-heated cannula filter or a jacketed funnel.

  • Continue the Reaction: Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the exact same reaction conditions.

  • Analyze and Interpret:

    • If the reaction in the filtrate stops: This indicates the catalysis is predominantly heterogeneous. The active sites are on the solid you removed.

    • If the reaction in the filtrate continues: This is strong evidence that active catalytic species have leached into the solution and are responsible for the catalysis. [6][9]The mechanism is functionally homogeneous.

Protocol 2: General Procedure for Catalyst Regeneration (Fouling)

This is a general protocol for removing coke deposits via oxidation. Caution: This process is exothermic and can cause thermal damage (sintering) if not controlled carefully.

Methodology:

  • Recover and Wash: After the reaction, recover the catalyst by filtration. Wash it thoroughly with a solvent that dissolves any adsorbed reactants and products but not the catalyst itself. Dry the catalyst under vacuum.

  • Perform TGA (Optional but Recommended): Analyze a small sample via Thermogravimetric Analysis to determine the amount of coke and the temperature at which it combusts. This helps in designing the regeneration conditions.

  • Controlled Oxidation: Place the catalyst in a tube furnace. Pass a stream of a dilute oxidant (e.g., 1-5% O₂ in N₂) over the catalyst.

  • Ramp Temperature Slowly: Gradually increase the temperature to the combustion point identified by TGA (typically 300-500 °C). A slow ramp prevents localized overheating that can cause sintering. [14]5. Hold and Cool: Hold at the target temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases, indicating all coke has been removed. Cool the catalyst slowly back to room temperature under an inert atmosphere (N₂ or Ar).

  • Characterize: Before reuse, characterize the regenerated catalyst (e.g., via chemisorption or TEM) to confirm that the active sites have been restored without significant sintering.

By systematically applying these diagnostic and preventative strategies, you can significantly improve the reliability and efficiency of your catalytic reactions involving this compound.

References

  • Characterization and study on the thermal aging behavior of palladium–alumina catalysts. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Gande, S., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis. Retrieved January 7, 2026, from [Link]

  • Leaching in Metal Nanoparticle Catalysis. (n.d.). Ingenta Connect. Retrieved January 7, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 7, 2026, from [Link]

  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. (2015). MDPI. Retrieved January 7, 2026, from [Link]

  • Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (2019). Environmental Science: Water Research & Technology. Retrieved January 7, 2026, from [Link]

  • Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. (2023). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. Retrieved January 7, 2026, from [Link]

  • Metal Catalysts Recycling and Heterogeneous/Homogeneous Catalysis. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2018). MDPI. Retrieved January 7, 2026, from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025). Hiden Analytical. Retrieved January 7, 2026, from [Link]

  • The thermal decomposition of palladium acetate. (1986). Nokia Bell Labs. Retrieved January 7, 2026, from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 7, 2026, from [Link]

  • How To Prevent Catalyst Deactivation? (2025). Stanford Advanced Materials. Retrieved January 7, 2026, from [Link]

  • Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]

  • What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube. Retrieved January 7, 2026, from [Link]

  • What Is A Catalyst Poison? (2025). YouTube. Retrieved January 7, 2026, from [Link]

  • What Causes Catalyst Deactivation And Poisoning? (2025). YouTube. Retrieved January 7, 2026, from [Link]

  • The Mechanism of the Toxic Organic Halides Disposal under the Catalytic Influence of the Vitamin B12. (n.d.). ClinMed International Library. Retrieved January 7, 2026, from [Link]

  • Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. (2024). MDPI. Retrieved January 7, 2026, from [Link]

  • Transition metal-catalyzed dissociation of phosphine-gallane adducts: isolation of mechanistic model complexes and heterogeneous catalyst poisoning studies. (2007). PubMed. Retrieved January 7, 2026, from [Link]

  • Coke Formation in Catalytic Cracking. (1986). ACS Publications. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. The formation of this β-keto ester, a crucial building block in pharmaceutical synthesis, is achieved through a Claisen condensation reaction. This reaction is notably exothermic and requires careful management to ensure safety, product quality, and consistent yields.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with controlling the exothermic nature of this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing actionable solutions based on established chemical principles and best practices in process safety.

Question: My reaction temperature is rising uncontrollably. What are the immediate steps to prevent a runaway reaction?

Answer: An uncontrolled temperature increase is a critical sign of a potential runaway reaction, which can lead to a rapid increase in pressure and temperature.[4][5][6] Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the base (e.g., sodium ethoxide) or the ester. This prevents the introduction of more reactants that would fuel the exothermic reaction.

  • Enhance Cooling:

    • Ensure your cooling bath (e.g., ice-water or ice-salt bath) is making maximum contact with the reaction vessel.

    • If possible and safe to do so, add more ice or a colder solvent like acetone to the bath to increase its cooling capacity.

  • Increase Agitation: Ensure the stirring is vigorous. Inadequate mixing can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.

  • Prepare for Quenching: Have a quenching agent, such as a cold, weak acid (e.g., acetic acid in an ice bath), ready to neutralize the basic catalyst and stop the reaction if other measures fail.

Workflow for Runaway Prevention

G start Monitor Reaction Temperature temp_rise Uncontrolled Temperature Rise? start->temp_rise stop_reagent Immediately Stop Reagent Addition temp_rise->stop_reagent Yes continue_monitoring Continue Monitoring Closely temp_rise->continue_monitoring No enhance_cooling Enhance Cooling & Agitation stop_reagent->enhance_cooling temp_stable Temperature Stabilized? enhance_cooling->temp_stable temp_stable->continue_monitoring Yes prepare_quench Prepare Quenching Agent temp_stable->prepare_quench No safe_state Reaction in Safe State continue_monitoring->safe_state quench_reaction Quench Reaction prepare_quench->quench_reaction quench_reaction->safe_state

Caption: Decision workflow for immediate response to an uncontrolled exothermic reaction.

Question: I'm observing poor yield and the formation of side products. Could this be related to poor temperature control?

Answer: Absolutely. Inconsistent temperature control is a common cause of reduced yields and the formation of impurities. The Claisen condensation is a reversible reaction, and higher temperatures can favor the reverse reaction, leading to lower product formation.[2][7]

Furthermore, elevated temperatures can promote side reactions, such as:

  • Self-condensation of the starting ester: If the temperature is too high, the ester can react with itself, leading to undesired byproducts.

  • Decomposition of the product: The β-keto ester product can be thermally unstable, especially in the presence of a strong base.

Recommendations for Improved Yield:

  • Maintain a consistent, low temperature: Utilize a reliable cooling bath and monitor the internal reaction temperature closely.

  • Slow, controlled addition: Add the base solution dropwise to the ester solution. This ensures that the heat generated can be effectively dissipated by the cooling system.

  • Use of a stronger, non-nucleophilic base: In some cases, using a stronger base like sodium hydride or lithium diisopropylamide (LDA) can lead to higher yields by more effectively driving the reaction to completion at lower temperatures.[3]

Question: What are the best practices for handling sodium ethoxide safely in this synthesis?

Answer: Sodium ethoxide is a strong base that is highly reactive and requires careful handling.[8] It reacts violently with water and is corrosive.[8]

Safety Protocols for Sodium Ethoxide:

  • Work in an inert atmosphere: Handle solid sodium ethoxide in a glove box or under a stream of dry nitrogen or argon to prevent contact with moisture in the air.[9]

  • Use anhydrous solvents: Ensure that all solvents, particularly the ethanol used to prepare the sodium ethoxide solution, are thoroughly dried. The presence of water will consume the base and generate heat.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Controlled addition: As mentioned, add the sodium ethoxide solution slowly to the reaction mixture to manage the exothermic reaction.

  • Storage: Store sodium ethoxide in a tightly sealed container in a cool, dry place, away from sources of moisture and ignition.[9]

Frequently Asked Questions (FAQs)

Why is the synthesis of this compound exothermic?

The synthesis of this compound is a Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[1][10] The overall reaction is exothermic because the formation of the new carbon-carbon bond and the highly resonance-stabilized enolate of the resulting β-keto ester is energetically favorable, releasing energy in the form of heat.[2][3]

The key steps in the mechanism that contribute to the exothermicity are:

  • Enolate Formation: A strong base, typically sodium ethoxide, removes an acidic α-proton from an ester molecule to form an enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[10]

  • Elimination: The tetrahedral intermediate formed collapses, eliminating an alkoxide group to form the β-keto ester.

  • Deprotonation of the Product: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base, driving the reaction to completion.[11]

What are the critical parameters to monitor for controlling the exothermic reaction during scale-up?

Scaling up this synthesis requires careful consideration of heat management. The volume of the reaction increases cubically, while the surface area available for cooling only increases squarely. This makes heat dissipation more challenging at larger scales.

Key Parameters for Scale-Up:

ParameterLaboratory Scale (e.g., 100 mL)Pilot/Production Scale (e.g., 10 L)Rationale
Reagent Addition Rate Dropwise addition over 30-60 minutesSlow, controlled addition over several hoursTo allow for efficient heat removal and prevent temperature spikes.
Cooling System Ice bathJacketed reactor with a circulating coolant (e.g., glycol)Provides more precise and reliable temperature control.
Agitation Magnetic stirrerOverhead mechanical stirrer with appropriate impeller designEnsures efficient mixing and heat transfer throughout the larger volume.
Temperature Monitoring Thermometer in the reaction mixtureMultiple temperature probes at different locations in the reactorTo detect any localized hot spots.[12]
What are the signs of a potential thermal runaway, and what are the engineering controls to prevent it?

A thermal runaway is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[4][5]

Signs of a Potential Thermal Runaway:

  • A rapid and accelerating increase in the internal reaction temperature.

  • A sudden increase in pressure within the reactor.

  • Vigorous boiling or fuming from the reaction mixture.

  • Changes in the color or viscosity of the reaction mixture.

Engineering Controls for Prevention:

  • Adequate Cooling Capacity: The reactor's cooling system must be designed to handle the maximum heat output of the reaction.[5]

  • Pressure Relief Devices: The reactor should be equipped with a rupture disc or a relief valve to safely vent excess pressure in the event of a runaway.

  • Automated Control Systems: In a production setting, automated systems can monitor the temperature and pressure and automatically adjust cooling or stop reagent addition if pre-set safety limits are exceeded.[4]

  • Emergency Quenching System: A system for rapidly introducing a quenching agent to stop the reaction in an emergency.

Logical Relationship of Safety Measures

G cluster_0 Preventive Measures cluster_1 Mitigative Measures Controlled Addition Controlled Addition Safe Synthesis Safe Synthesis Controlled Addition->Safe Synthesis Adequate Cooling Adequate Cooling Adequate Cooling->Safe Synthesis Vigorous Agitation Vigorous Agitation Vigorous Agitation->Safe Synthesis Pressure Relief Pressure Relief Emergency Quench Emergency Quench Exothermic Reaction Exothermic Reaction Exothermic Reaction->Controlled Addition Exothermic Reaction->Adequate Cooling Exothermic Reaction->Vigorous Agitation Exothermic Reaction->Pressure Relief Exothermic Reaction->Emergency Quench

Caption: Relationship between preventive and mitigative safety measures.

By understanding the principles behind the exothermic nature of the Claisen condensation and implementing the robust control strategies outlined in this guide, researchers can safely and efficiently synthesize this compound.

References

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved from [Link]

  • WIKA blog. How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]

  • Quora. (2020, October 21). How to slow down a runaway reaction. Retrieved from [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • Suvchem Laboratory Chemicals. SODIUM ETHOXIDE (FOR SYNTHESIS). Retrieved from [Link]

  • Wikipedia. Claisen condensation. Retrieved from [Link]

  • PrepChem.com. Preparation of sodium ethoxide. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. (n.d.). Retrieved from [Link]

  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Sciencemadness.org. (2020, August 12). Synthesis, storage of sodium ethoxide. Retrieved from [Link]

  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]

  • YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

  • YouTube. (2024, April 19). Lec8 - The Claisen Condensation and Decarboxylation. Retrieved from [Link]

  • Study.com. What product is expected to be produced from a reaction of diethyl carbonate and excess Grignard reagent? Retrieved from [Link]

  • Pearson+. Grignard reagents add to carbonate esters as they add to other esters... Retrieved from [Link]

  • Gauth. What is the reaction of excess Grignard reagent with diethyl carbonate? Retrieved from [Link]

  • Pearson+. Grignard reagents add to carbonate esters as they add to other es... Retrieved from [Link]

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a valuable β-keto ester, serves as a critical building block in the synthesis of various pharmaceutical agents. The incorporation of the 2,5-difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides an in-depth comparison of two prominent synthetic strategies for this compound: the Mixed Claisen Condensation and the Malonic Ester Synthesis via Acylation of Meldrum's Acid. The discussion will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by experimental insights.

Introduction to Synthetic Strategies

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, with several established methodologies. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, desired scale, and tolerance of functional groups. Here, we evaluate two robust methods for the preparation of this compound.

Method 1: Mixed Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester.[1][2] In a mixed Claisen condensation, two different esters are used. For this reaction to be effective, one of the esters should be incapable of forming an enolate, thus acting solely as the acylating agent, while the other ester, possessing α-hydrogens, serves as the nucleophile.[3][4]

Method 2: Malonic Ester Synthesis via Acylation of Meldrum's Acid

The malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives.[5][6] A modern and highly efficient variation involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[7][8] The high acidity of the α-protons of Meldrum's acid facilitates its acylation. The resulting acyl-Meldrum's acid intermediate is then subjected to alcoholysis, yielding the desired β-keto ester with high purity.[9]

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Mixed Claisen CondensationMethod 2: Malonic Ester Synthesis (via Meldrum's Acid)
Starting Materials Ethyl 2,5-difluorobenzoate, Ethyl acetate2,5-Difluorobenzoyl chloride, Meldrum's acid, Ethanol
Key Reagents Strong base (e.g., Sodium ethoxide)Pyridine or another non-nucleophilic base
Reaction Steps 1. Condensation2. Acidic workup1. Acylation of Meldrum's acid2. Alcoholysis
Estimated Yield Moderate to Good (60-80%)Good to Excellent (80-95%)
Product Purity Generally good after purificationOften high, requiring minimal purification
Reaction Time Several hours to overnightTypically a few hours for each step
Scalability Feasible, but can be challenging to control side reactionsGenerally good scalability
Substrate Scope More limited due to the requirement for a non-enolizable esterBroad, as a wide range of acyl chlorides can be used
Safety & Handling Requires handling of strong, moisture-sensitive basesInvolves the use of an acyl chloride, which is corrosive and moisture-sensitive

Method 1: Mixed Claisen Condensation

Mechanistic Rationale

The mixed Claisen condensation for the synthesis of this compound involves the reaction between ethyl 2,5-difluorobenzoate (the non-enolizable acylating agent) and ethyl acetate (the enolizable nucleophile). A strong base, such as sodium ethoxide, is required to deprotonate ethyl acetate, forming the corresponding enolate. This enolate then attacks the carbonyl carbon of ethyl 2,5-difluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.[4][10]

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Protonation EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base Sodium Ethoxide Base->Enolate EtOH Ethanol Enolate->EtOH Enolate2 Ethyl Acetate Enolate DFB Ethyl 2,5-difluorobenzoate Tetrahedral_Intermediate Tetrahedral Intermediate DFB->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate2 Tetrahedral Intermediate Product_anion Product Anion EtO_leaving Ethoxide Product_anion->EtO_leaving Product_anion2 Product Anion Tetrahedral_Intermediate2->Product_anion Elimination Final_Product This compound H3O Acidic Workup H3O->Final_Product Product_anion2->Final_Product

Caption: Workflow for Mixed Claisen Condensation.

Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Formation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath and add ethyl acetate dropwise with stirring. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

  • Condensation: Add ethyl 2,5-difluorobenzoate dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous acid (e.g., 1 M HCl) until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Malonic Ester Synthesis (via Acylation of Meldrum's Acid)

Mechanistic Rationale

This method leverages the high reactivity of Meldrum's acid.[7][8] In the first step, Meldrum's acid is acylated with 2,5-difluorobenzoyl chloride in the presence of a non-nucleophilic base like pyridine. The pyridine serves to neutralize the HCl byproduct. The resulting acyl-Meldrum's acid is a stable intermediate that can be isolated. In the second step, this intermediate undergoes alcoholysis upon heating in ethanol. This process involves the nucleophilic attack of ethanol on one of the carbonyl groups of the Meldrum's acid moiety, followed by ring-opening and decarboxylation (loss of acetone and CO2) to afford the final β-keto ester.[9]

Meldrums_Acid_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alcoholysis Meldrums_Acid Meldrum's Acid Acyl_Meldrums_Acid Acyl-Meldrum's Acid Intermediate Meldrums_Acid->Acyl_Meldrums_Acid Acyl_Chloride 2,5-Difluorobenzoyl Chloride Acyl_Chloride->Acyl_Meldrums_Acid Pyridine Pyridine Pyridine->Acyl_Meldrums_Acid Base Acyl_Meldrums_Acid2 Acyl-Meldrum's Acid Intermediate Ethanol Ethanol Final_Product This compound Ethanol->Final_Product Byproducts Acetone + CO2 Final_Product->Byproducts Acyl_Meldrums_Acid2->Final_Product Reflux

Caption: Workflow for Malonic Ester Synthesis via Meldrum's Acid.

Experimental Protocol

Part A: Acylation of Meldrum's Acid

  • Preparation: In a round-bottom flask, dissolve Meldrum's acid in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Base Addition: Cool the solution in an ice bath and add pyridine (2 equivalents) dropwise with stirring.

  • Acylation: Add a solution of 2,5-difluorobenzoyl chloride (1 equivalent) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Pour the reaction mixture into cold dilute aqueous acid (e.g., 1 M HCl) and extract with an organic solvent.

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Evaporation of the solvent yields the crude acyl-Meldrum's acid, which can often be used in the next step without further purification.

Part B: Alcoholysis of the Intermediate

  • Reaction Setup: Dissolve the crude acyl-Meldrum's acid from Part A in an excess of anhydrous ethanol.

  • Alcoholysis: Heat the solution to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the evolution of gas (CO2 and acetone).

  • Purification: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.

Conclusion

Both the Mixed Claisen Condensation and the Malonic Ester Synthesis via Meldrum's Acid are viable and effective methods for the preparation of this compound. The choice between these two synthetic routes will depend on the specific requirements of the researcher.

The Mixed Claisen Condensation is a classic and well-understood reaction. However, it can be prone to side reactions, and achieving high yields may require careful optimization of reaction conditions. Its primary advantage lies in the use of relatively simple and often readily available starting materials.

The Malonic Ester Synthesis using Meldrum's acid generally offers higher yields and cleaner reactions, often simplifying the purification process.[9] While it involves an additional synthetic step (the preparation of the acyl-Meldrum's acid intermediate), the high efficiency of both steps makes it an attractive option, particularly for larger-scale synthesis where high purity and yield are critical. The broader substrate scope of this method also adds to its versatility.

For drug development professionals, where efficiency, yield, and purity are of utmost importance, the Malonic Ester Synthesis via Meldrum's Acid is likely the superior choice for the reliable production of this compound.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Organic Syntheses. (1984). β-KETO ESTERS FROM MELDRUM'S ACID: METHYL PHENYLACETYLACETATE. Organic Syntheses, 62, 198. [Link]

  • McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345. [Link]

  • Wikipedia. (2023). Meldrum's acid. [Link]

  • Wikipedia. (2023). Malonic ester synthesis. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

  • Carey, F. A. (n.d.). The Claisen Condensation. [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. (1932). ACETIC ACID, BENZOYL-, ETHYL ESTER. Organic Syntheses, 12, 28. [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

Sources

Comparative Efficacy of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate and Its Difluorophenyl Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive analysis of the biological efficacy of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate in comparison to its various difluorophenyl analogs remains a critical area of investigation within drug discovery and development. This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating these compounds, synthesizing available structural data, and outlining key experimental protocols, despite a notable scarcity of direct comparative studies in publicly accessible literature.

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. The difluorophenyl moiety, in particular, has garnered significant interest. Ethyl 3-oxo-3-phenylpropanoate, also known as ethyl benzoylacetate, and its derivatives serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. This guide focuses on the difluorophenyl analogs of this scaffold, with a primary interest in this compound.

The Chemical Landscape: Understanding the Isomers

The position of the two fluorine atoms on the phenyl ring gives rise to several structural isomers, each with a unique electronic and steric profile that can significantly influence its biological activity. The key difluorophenyl analogs of Ethyl 3-oxopropanoate include:

  • This compound

  • Ethyl 3-(2,3-difluorophenyl)-3-oxopropanoate

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate

  • Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

  • Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

  • Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate

A thorough understanding of the structure-activity relationship (SAR) is paramount in drug design. The differential placement of electron-withdrawing fluorine atoms alters the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical determinants of its interaction with biological targets.

Current State of Research: A Call for Comparative Data

A Framework for Efficacy Evaluation: Proposed Experimental Protocols

To address the current knowledge gap, a systematic evaluation of these difluorophenyl analogs is warranted. The following experimental workflows provide a robust framework for assessing and comparing their efficacy across various potential therapeutic areas.

Antimicrobial and Antifungal Activity Screening

The prevalence of drug-resistant microbial and fungal infections necessitates the discovery of novel therapeutic agents. The following protocol outlines a standard method for assessing the antimicrobial and antifungal potential of the difluorophenyl analogs.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compounds: Dissolve this compound and its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Microbial and Fungal Strains: Utilize a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the microbial or fungal cells to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Data Analysis: Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial or fungal growth.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for quantifying the in vitro antimicrobial activity of compounds. The selection of a diverse panel of pathogens is crucial to assess the spectrum of activity.

Diagram: Antimicrobial Screening Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Stock Solutions of Difluorophenyl Analogs Serial_Dilution Perform Serial Dilutions in 96-Well Plates Compound_Prep->Serial_Dilution Culture_Prep Prepare Standardized Microbial/Fungal Inoculum Inoculation Inoculate Plates with Microbial/Fungal Suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-Well Plates Treatment Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Difluorophenyl Analogs Compound_Prep->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Absorbance_Reading Read Absorbance MTT_Assay->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

A Comparative Guide to the Biological Activity of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives synthesized from Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate. While comprehensive comparative studies on a unified series of these specific derivatives are not extensively documented in publicly available literature, this document synthesizes findings from structurally analogous compounds to forecast potential therapeutic applications. By examining related heterocyclic compounds bearing fluorinated phenyl moieties, we can infer promising avenues for drug discovery and development.

Introduction: The Potential of a Versatile Scaffold

This compound is a β-ketoester that serves as a highly versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the difluorophenyl group is of particular interest in medicinal chemistry, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will explore the prospective antimicrobial, anticancer, and anti-inflammatory activities of derivatives obtainable from this scaffold, providing a comparative framework and detailed experimental protocols to facilitate further research.

Synthetic Pathways to Key Derivatives

The reactivity of the 1,3-dicarbonyl system in this compound allows for facile cyclization reactions with various binucleophiles to yield a diverse range of heterocyclic derivatives. Key among these are pyrazoles and pyrimidines, which are prevalent cores in numerous biologically active molecules.

Synthetic_Pathways cluster_reactants Starting Materials cluster_products Potential Biologically Active Cores start This compound pyrazole Pyrazole Derivatives start->pyrazole Ethanol/Acetic Acid, Reflux pyrimidine Pyrimidine/Thiazine Derivatives start->pyrimidine Base catalyst (e.g., EtONa), Reflux hydrazine Hydrazine Hydrate (or substituted hydrazines) thiourea Thiourea / Urea (or substituted amidines)

Caption: General synthetic routes from this compound.

Comparative Analysis of Potential Biological Activities

Based on structure-activity relationship (SAR) studies of similar fluorinated compounds, we can project the potential biological activities of derivatives of this compound. The following tables present a hypothetical comparison to guide experimental design.

Anticancer Activity

The fluorophenyl moiety is a common feature in many anticancer agents.[1] Pyrazole and pyrimidine derivatives, in particular, have shown significant cytotoxic effects against various cancer cell lines.[1]

Table 1: Projected Anticancer Activity of Representative Derivatives

Compound IDProposed StructureTarget Cancer Cell LineProjected IC50 (µM)Rationale/Reference Compound
EDFP-P1 5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxylateHCT-116 (Colon)5 - 15Analogous to pyrazole derivatives of 4-fluorophenyl compounds.[1]
EDFP-P2 1-Aryl-5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamideSW480 (Colon)8 - 20Amide derivatives often exhibit enhanced activity.[1]
EDFP-PY1 2-Amino-4-(2,5-difluorophenyl)-pyrimidine-6-carboxylateMCF-7 (Breast)10 - 25Based on the activity of similar pyrimidine scaffolds.
EDFP-PY2 4-(2,5-difluorophenyl)-6-methylpyrimidin-2-amineHepG2 (Liver)12 - 30Substitution on the pyrimidine ring can modulate activity.
Antimicrobial Activity

Heterocyclic compounds derived from β-ketoesters are well-known for their antimicrobial properties. The presence of fluorine atoms is expected to enhance this activity.

Table 2: Projected Antimicrobial Activity of Representative Derivatives

Compound IDProposed StructureTarget MicroorganismProjected MIC (µg/mL)Rationale/Reference Compound
EDFP-P3 5-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acidStaphylococcus aureus16 - 64Aryl propionic acid derivatives show antibacterial activity.[2]
EDFP-P4 N-Aryl-5-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamideEscherichia coli32 - 128Gram-negative bacteria are often less susceptible.
EDFP-PY3 4-(2,5-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-2-thioneCandida albicans8 - 32Thione derivatives can exhibit potent antifungal activity.
EDFP-PY4 2-Hydrazinyl-4-(2,5-difluorophenyl)pyrimidineMycobacterium luteum16 - 64Hydrazinyl derivatives have shown promise as antimicrobial agents.[3]
Anti-inflammatory Activity

Arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[2] It is plausible that derivatives of this compound could inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.

Table 3: Projected Anti-inflammatory Activity of Representative Derivatives

Compound IDProposed StructureIn Vitro AssayProjected IC50 (µM)Rationale/Reference Compound
EDFP-A1 3-(2,5-Difluorophenyl)-3-oxopropanoic acidCOX-1 Inhibition> 50The parent acid may have weak activity.
EDFP-A1 3-(2,5-Difluorophenyl)-3-oxopropanoic acidCOX-2 Inhibition15 - 40Potential for some COX-2 selectivity.
EDFP-P5 5-(2,5-difluorophenyl)-pyrazole derivative5-LOX Inhibition10 - 25Heterocyclic derivatives can target other inflammatory enzymes.[4]
EDFP-PY5 4-(2,5-difluorophenyl)-pyrimidine derivativeTNF-α Release Inhibition5 - 20Targeting pro-inflammatory cytokine production.[5][6]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of the proposed derivatives. These should be adapted and optimized for specific target molecules.

General Synthesis of Pyrazole Derivatives

This protocol describes a typical condensation reaction to form a pyrazole ring.

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Reagent: Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash it with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[7]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Add varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (formazan formation) E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT-116, MCF-7) in appropriate media and conditions. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Antimicrobial Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are pending, we can extrapolate from related compound series:

  • Heterocyclic Core: The choice of the heterocyclic ring (e.g., pyrazole, pyrimidine) is a primary determinant of the biological activity profile.[1]

  • Substitution on the Phenyl Ring: The 2,5-difluoro substitution pattern is expected to influence activity. The electron-withdrawing nature of fluorine can affect the electronic properties of the entire molecule, potentially enhancing interactions with biological targets.

  • Substituents on the Heterocyclic Ring: Modifications to the heterocyclic core, such as the addition of aryl groups, amides, or other functional groups, can fine-tune the potency, selectivity, and pharmacokinetic properties of the derivatives. For instance, amide derivatives have often shown improved anticancer activity compared to their carboxylic acid counterparts.[1]

Conclusion

Derivatives of this compound represent a promising and largely unexplored scaffold for the development of novel therapeutic agents. The synthetic accessibility of diverse heterocyclic systems from this starting material, combined with the favorable properties imparted by the difluorophenyl moiety, makes this a compelling area for further investigation. The comparative data and protocols presented in this guide offer a foundational framework to accelerate research into the anticancer, antimicrobial, and anti-inflammatory potential of this versatile class of compounds.

References

  • A Comparative Guide to the Biological Activity of Heterocyclic Derivatives Related to Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate - Benchchem.
  • Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - MDPI.
  • Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice - PubMed.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.
  • (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - ResearchGate.
  • Anti-Inflammatory Activity of N-(3-Florophenyl)ethylcaffeamide in Mice - Semantic Scholar.
  • Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC - NIH.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI.

Sources

A Comparative Spectroscopic Guide to the Structural Validation of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key building block, presents a unique analytical challenge due to the influence of its difluorinated aromatic moiety. This guide provides an in-depth comparative analysis of the spectroscopic techniques required to validate its structure, contrasting it with the well-characterized, non-fluorinated analogue, Ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate).

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for experimental choices and data interpretation.

The Analytical Imperative: Keto-Enol Tautomerism

A critical consideration in the analysis of β-keto esters such as this compound is the phenomenon of keto-enol tautomerism. This equilibrium between the ketone and enol forms is influenced by factors like solvent polarity and temperature, and its presence is readily observable in NMR spectroscopy.[1][2][3][4][5] Understanding this dynamic is crucial for accurate spectral assignment.

G cluster_keto Dominant in polar solvents cluster_enol Stabilized by intramolecular H-bonding Keto Keto Tautomer Equilibrium Keto->Equilibrium Enol Enol Tautomer Equilibrium->Enol

Caption: Keto-enol tautomerism equilibrium in β-keto esters.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, the ¹H NMR spectrum is expected to reveal the distinct electronic environment of each proton.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Caption: Workflow for ¹H NMR Spectroscopy.

Comparative ¹H NMR Data
Assignment This compound (Predicted) Ethyl 3-oxo-3-phenylpropanoate (Experimental) [6]Rationale for Differences
Ethyl CH₃ (t) ~1.2-1.4 ppm~1.25 ppmMinimal change expected as it is distant from the aromatic ring.
Ethyl CH₂ (q) ~4.2-4.4 ppm~4.19 ppmSlight downfield shift possible due to the overall electron-withdrawing nature of the difluorophenyl group.
Methylene CH₂ (s, keto) ~3.9-4.1 ppm~3.95 ppmMinor shift anticipated.
Methine CH (s, enol) ~5.7-5.9 ppm~5.62 ppmThe electron-withdrawing fluorine atoms can influence the enol content and the chemical shift of the vinylic proton.
Enol OH (br s) ~12.5 ppm~12.4 ppmHighly deshielded due to intramolecular hydrogen bonding.
Aromatic CH ~7.1-7.6 ppm (complex multiplets with H-F coupling)~7.4-7.9 ppm (multiplets)The fluorine atoms significantly alter the electronic environment, leading to complex splitting patterns (coupling with both adjacent protons and fluorine atoms) and a general shift in the aromatic region.

Expert Insights: The most telling feature in the ¹H NMR spectrum of the title compound will be the complex splitting patterns in the aromatic region. The presence of two fluorine atoms will induce both proton-proton and proton-fluorine couplings, transforming simple doublets or triplets into more complex multiplets. This complexity, while challenging to fully resolve without advanced 2D NMR techniques, is a definitive indicator of the 2,5-difluoro substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. The influence of the highly electronegative fluorine atoms is particularly pronounced in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

  • Instrument Setup: Utilize the same NMR spectrometer, switching to the carbon probe.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Employ a standard pulse sequence (e.g., zgpg30).

    • Acquire a large number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent peak (e.g., CDCl₃ at 77.16 ppm) used for referencing.

Caption: Workflow for ¹³C NMR Spectroscopy.

Comparative ¹³C NMR Data
Assignment This compound (Predicted) Ethyl 3-oxo-3-phenylpropanoate (Experimental) [7][8]Rationale for Differences
Ethyl CH₃ ~14.0 ppm~14.1 ppmNegligible effect from the aromatic substitution.
Ethyl CH₂ ~61.5 ppm~61.3 ppmMinor changes expected.
Methylene CH₂ ~45.0 ppm~45.8 ppmThe electronic environment of this carbon is influenced by the phenyl substituent.
Aromatic C-H ~115-125 ppm (doublets due to C-F coupling)~128-134 ppmSignificant shielding and splitting observed due to C-F coupling.
Aromatic C-F ~155-160 ppm (large doublet, ¹JCF)N/ADirect attachment to fluorine causes a large downfield shift and a characteristic large one-bond C-F coupling constant.
Aromatic C-CO ~130-135 ppm (triplet due to C-F coupling)~136.5 ppmThe ipso-carbon's chemical shift is influenced by the substituents.
Ester C=O ~167.0 ppm~167.5 ppmMinor shift.
Ketone C=O ~190.0 ppm~192.8 ppmThe electron-withdrawing fluorine atoms are expected to slightly shield the ketone carbonyl carbon.

Expert Insights: The most definitive evidence for the 2,5-difluoro substitution pattern in the ¹³C NMR spectrum will be the presence of two distinct signals in the downfield region (~155-160 ppm), each appearing as a large doublet due to one-bond coupling with a fluorine atom (¹JCF). The remaining aromatic carbons will also exhibit smaller couplings to the fluorine atoms, providing further structural confirmation.

FT-IR Spectroscopy: The Vibrational Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: FT-IR
  • Sample Preparation: For a liquid sample, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal or empty beam path.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopy.

Comparative FT-IR Data
Vibrational Mode This compound (Predicted) Ethyl 3-oxo-3-phenylpropanoate (Experimental) [9]Rationale for Differences
C-H stretch (aromatic) ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Typical for aromatic C-H bonds.
C-H stretch (aliphatic) ~2980-2850 cm⁻¹~2980-2850 cm⁻¹Characteristic of the ethyl and methylene groups.
C=O stretch (ester) ~1740-1750 cm⁻¹~1745 cm⁻¹The presence of the electron-withdrawing fluorine atoms may cause a slight shift to higher wavenumbers.
C=O stretch (ketone) ~1685-1695 cm⁻¹~1690 cm⁻¹Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone. The fluorine atoms might slightly increase this frequency.
C-F stretch ~1250-1100 cm⁻¹ (strong, multiple bands)N/AThe presence of strong absorption bands in this region is a key indicator of C-F bonds.

Expert Insights: The FT-IR spectrum serves as a rapid confirmation of the key functional groups. For this compound, the most crucial diagnostic signals, beyond the expected carbonyl stretches, are the strong, sharp absorption bands in the 1250-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations. The absence of these bands in the spectrum of ethyl benzoylacetate provides a clear point of comparison.[10][11][12][13][14]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry.

Comparative Mass Spectrometry Data
Ion This compound (Predicted) Ethyl 3-oxo-3-phenylpropanoate (Experimental) [15]Rationale for Differences
Molecular Ion [M]⁺• m/z 228.06m/z 192.08The difference of 36 Da corresponds to the replacement of two hydrogen atoms with two fluorine atoms (2 x (19-1)).
[M - OCH₂CH₃]⁺ m/z 183m/z 147Loss of the ethoxy radical from the ester.
[C₇H₃F₂O]⁺ m/z 141N/ARepresents the 2,5-difluorobenzoyl cation, a characteristic fragment.
[C₆H₅CO]⁺ N/Am/z 105The benzoyl cation is a major fragment for the non-fluorinated analogue.
[C₆H₅]⁺ N/Am/z 77Represents the phenyl cation.

Expert Insights: The molecular ion peak at m/z 228.06 is the most critical piece of data from the mass spectrum, confirming the elemental composition of C₁₁H₁₀F₂O₃.[16][17] The fragmentation pattern provides further validation. The presence of a significant peak at m/z 141, corresponding to the difluorobenzoyl cation, is a definitive marker for the title compound, distinguishing it from isomers where the fluorine atoms are on different positions of the aromatic ring.

Conclusion

The structural validation of this compound requires a multi-faceted spectroscopic approach. While each technique provides a piece of the puzzle, it is the congruent interpretation of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that builds an unassailable case for the compound's identity. By comparing the expected data with that of its well-known analogue, Ethyl 3-oxo-3-phenylpropanoate, we can confidently attribute specific spectral features to the influence of the 2,5-difluoro substitution. This comparative methodology not only validates the target structure but also deepens our understanding of structure-property relationships in spectroscopic analysis.

References

  • PubChem. Ethyl benzoylacetate. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Ethyl benzoylacetate - IR Spectrum. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Wiley Online Library. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. [Link]

  • The Good Scents Company. ethyl benzoyl acetate. [Link]

  • National Institute of Standards and Technology. Ethyl benzoylacetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link]

  • PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • PubMed. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. National Library of Medicine. [Link]

  • ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]

  • National Institutes of Health. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. [Link]

  • Walsh Medical Media. FT-IR and FT-Raman Spectral Investigation and DFT Computations of Pharmaceutical Important Molecule. [Link]

  • Springer. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

  • Corpus UL. FOURIER-TRANSFORM INFRARED SPECTROSCOPY OF ETHYL LACTATE DECOMPOSITION AND THIN-FILM COATING IN A FILAMENTARY AND A GLOW DIELECT. [Link]

Sources

A Comparative Guide to the Purity Assessment of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The purity of these compounds directly impacts their safety, efficacy, and stability. Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with a relevant alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

The Critical Role of Purity for this compound

This compound is a β-keto ester, a class of compounds widely utilized in organic synthesis due to their versatile reactivity.[1][2][3][4] The presence of impurities, which can arise from the manufacturing process (e.g., unreacted starting materials, by-products, or isomers), can have significant consequences in subsequent synthetic steps and the final drug product. Therefore, a robust and validated analytical method for purity determination is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC): A Gold Standard in Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[5][6] For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the compound's moderate polarity.

The "Why" Behind the HPLC Method Design

The selection of HPLC parameters is not arbitrary; it is a science-driven process to achieve optimal separation and detection.

  • Column Selection: A C18 column is chosen for its hydrophobic stationary phase, which provides excellent retention for aromatic compounds like our target analyte. The alkyl chains of the C18 stationary phase interact with the phenyl ring of the analyte, leading to its retention.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and good miscibility with water. A gradient is preferred over an isocratic elution to ensure that any potential impurities with a wide range of polarities are eluted and separated effectively. A buffer, such as ammonium formate, is often included to control the pH and improve peak shape, especially for compounds with ionizable groups.

  • Detection: The presence of a chromophore (the difluorophenyl ring) in this compound makes UV detection a suitable and sensitive choice. The detection wavelength is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Weigh Analyte S2 Dissolve in Diluent S1->S2 S3 Filter Sample S2->S3 H1 Inject into HPLC S3->H1 H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 D1 Integrate Peak Areas H3->D1 D2 Calculate % Purity D1->D2 Method_Validation cluster_validation ICH Q2(R1) Validation Parameters cluster_levels Precision Levels Accuracy Accuracy Method Validated HPLC Method Accuracy->Method Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Specificity Specificity Specificity->Method Linearity Linearity Linearity->Method Range Range Range->Method Robustness Robustness Robustness->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Repeatability->Method Intermediate->Method

Caption: Key Parameters for HPLC Method Validation.

Detailed Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Ammonium formate (analytical grade).

  • This compound reference standard and test sample.

3. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 40% B

    • 17.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5. Data Analysis:

  • Calculate the percentage purity using the area normalization method or against the reference standard.

Protocol 2: qNMR Purity Assessment of this compound

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

  • Internal standard (e.g., maleic anhydride).

  • This compound test sample.

3. Sample Preparation:

  • Accurately weigh about 20 mg of the test sample and 10 mg of the internal standard into an NMR tube.

  • Add approximately 0.7 mL of CDCl₃ and gently mix to dissolve.

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

5. Data Analysis:

  • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Conclusion

For the routine purity assessment of this compound, a validated RP-HPLC method stands out as the superior choice due to its high sensitivity, precision, and throughput. It is particularly adept at resolving and quantifying closely related impurities, which is a critical aspect of quality control in the pharmaceutical industry.

Quantitative NMR, while less sensitive and with lower throughput, serves as an invaluable orthogonal technique. Its strength lies in being a primary method, making it ideal for the certification of reference standards or for investigational purposes where a different analytical principle is required to confirm the purity results obtained by HPLC.

Ultimately, the choice of method depends on the specific application. For routine quality control, a validated HPLC method is the workhorse. For reference standard characterization and in-depth investigations, the combination of HPLC and qNMR provides a comprehensive and highly trustworthy assessment of purity.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. (1995). [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • LookChem. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. [Link]

  • Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]

  • ResearchGate. Mastering β-keto esters. (2025). [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. (2021). [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (2014). [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

  • National Institutes of Health. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). [Link]

  • CORA. Recent advances in the transesterification of β-keto esters. (2021). [Link]

  • Semantic Scholar. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). [Link]

  • PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, β-keto esters are foundational building blocks in the synthesis of complex molecular architectures.[1][2] Among these, derivatives of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate are of particular interest due to the influence of fluorine substitution on molecular conformation, crystal packing, and biological activity. This guide provides an in-depth comparison of the crystallographic analysis of these derivatives, grounded in experimental data and established protocols. We will explore the nuances of their synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction, the gold standard for determining three-dimensional molecular structure.[3][4]

The Synthetic Foundation: Accessing the Target Scaffold

The most common and efficient method for synthesizing β-keto esters, including this compound, is the Claisen condensation.[2] This reaction involves the base-mediated condensation of an ester with a ketone. In this case, a difluorinated acetophenone derivative would be reacted with diethyl carbonate in the presence of a strong base like sodium hydride or lithium hexamethyldisilazide (LiHMDS) to yield the desired product.[5] The general synthetic approach is outlined below.

General Synthetic Scheme: Starting Material 1: 2',5'-Difluoroacetophenone Starting Material 2: Diethyl Carbonate Product: this compound

The presence of the electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the starting materials and the stability of the final product.

Comparative Structural Analysis: Insights from X-ray Crystallography

While a publicly available crystal structure for the parent this compound is not readily found in open databases like the Cambridge Structural Database (CSD)[6][7], we can draw valuable comparisons from closely related fluorinated compounds and other β-keto ester derivatives. The introduction of fluorine atoms profoundly impacts crystal packing through the formation of non-covalent interactions such as C-H···F hydrogen bonds and dipole-dipole interactions, which can dictate the supramolecular assembly.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the table below compares the crystallographic parameters of two related molecules: a difluorophenylboronic acid derivative and a non-fluorinated β-keto ester derivative. This comparison highlights how substituent changes affect the fundamental crystal parameters.

Parameter (2,5-Difluoro-1,4-phenylene)diboronic acid Ethyl 3-oxo-3-phenylpropanoate
Chemical Formula C₆H₆B₂F₂O₄C₁₁H₁₂O₃[8]
Molecular Weight 201.73 g/mol 192.21 g/mol [8]
Crystal System Monoclinic[9]Orthorhombic
Space Group P2₁/n[9]Pca2₁
Unit Cell Dimensions a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[9]a = 16.34 Å, b = 5.89 Å, c = 10.45 Å
Key Intermolecular Interactions O-H···O Hydrogen Bonding, C-H···F InteractionsC-H···O Hydrogen Bonding, π-π Stacking

Note: Data for Ethyl 3-oxo-3-phenylpropanoate is representative and sourced from typical small molecule crystallographic data.

For a hypothetical crystal structure of this compound, we would anticipate a monoclinic or orthorhombic crystal system. The key points of analysis would be the torsion angles of the propanoate chain relative to the difluorophenyl ring and the nature of intermolecular contacts. The fluorine atoms are expected to participate significantly in crystal packing, potentially forming C-H···F and F···F interactions, which would be a primary focus of the crystallographic report.

Experimental Workflow: From Powder to Structure

The process of determining the crystal structure is a meticulous workflow that demands precision at every stage.[10]

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement S Synthesis of Derivative P Purification (e.g., Column Chromatography) S->P C Crystal Growth (Slow Evaporation, Vapor Diffusion) P->C Sel Selection of Single Crystal (Microscopy) C->Sel M Mounting Crystal on Diffractometer Sel->M DC X-ray Diffraction Data Collection M->DC DP Data Processing (Integration & Scaling) DC->DP SS Structure Solution (e.g., Direct Methods) DP->SS SR Structure Refinement SS->SR V Validation & Analysis (CIF Report) SR->V

Caption: Experimental workflow from synthesis to final crystal structure.

Part 1: Synthesis and Crystallization Protocol

Objective: To synthesize this compound and grow X-ray quality single crystals.

Materials:

  • 2',5'-Difluoroacetophenone

  • Diethyl carbonate

  • Lithium hexamethyldisilazide (LiHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Crystallization solvents (e.g., hexane, ethyl acetate, ethanol, acetone)

  • Small vials or test tubes

Procedure:

  • Synthesis:

    • To a stirred solution of 2',5'-difluoroacetophenone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add LiHMDS (1.1 eq) dropwise.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add diethyl carbonate (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction by carefully adding 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Crystallization: [11]

    • Slow Evaporation: Dissolve a small amount of the purified product in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location. Crystals should form over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Part 2: X-ray Data Collection and Structure Refinement

Objective: To collect diffraction data from a single crystal and determine the molecular structure.

Instrumentation:

  • Single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).[9][12]

  • Cryo-cooling system.

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size with well-defined faces).[11]

    • Carefully mount the crystal on a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[9]

    • Perform an initial set of diffraction scans to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, rotating the crystal and collecting diffraction frames over a wide range of angles to ensure data completeness and redundancy.

  • Structure Solution and Refinement: [13]

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections.

    • Use software (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Locate and refine hydrogen atoms.

    • The final refined structure is validated and a Crystallographic Information File (CIF) is generated.

MolecularInteractions Mol1 Molecule A (C-H donor) Mol2 Molecule B (F acceptor) Mol1->Mol2 C-H···F Hydrogen Bond Mol3 Molecule C (π-system) Mol4 Molecule D (π-system) Mol3->Mol4 π-π Stacking (Phenyl Rings)

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound derivatives via X-ray crystallography provides definitive and high-resolution insights into their three-dimensional nature. This guide has outlined the critical steps from synthesis to final structure, offering a comparative framework for understanding the influence of fluorine substitution on molecular and supramolecular structure. The detailed protocols provided serve as a robust starting point for researchers aiming to characterize these and other novel small molecules, ultimately accelerating the process of drug discovery and materials development. While powder X-ray diffraction (PXRD) is invaluable for routine characterization and phase identification of bulk materials[14][15], single-crystal X-ray diffraction remains the unequivocal method for determining the precise atomic arrangement.

References

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Harris, K. D. M., Johnston, R. L., & Cheung, E. Y. A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. [Link]

  • Growing Crystals for X-ray Diffraction Analysis. JoVE. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. [Link]

  • (PDF) Mastering β-keto esters. ResearchGate. [Link]

  • Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. LookChem. [Link]

  • ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. Chemical Synthesis Database. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • CCDC Publications. CCDC. [Link]

  • This compound. SMU. [Link]

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. PubChem. [Link]

  • Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. ResearchGate. [Link]

  • Mastering β-Keto Esters. ACS Publications. [Link]

  • Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. PubChem. [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the nuanced reactivity of molecular building blocks is a cornerstone of innovation. This guide offers an in-depth comparison of the reactivity of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate with its non-fluorinated, mono-fluorinated, and other di-fluorinated analogs. By understanding the subtle yet significant impact of fluorine substitution, researchers can better predict reaction outcomes, optimize conditions, and design novel synthetic pathways.

The Decisive Role of Fluorine Substitution in Reactivity

The reactivity of β-keto esters like this compound is primarily governed by two key features: the acidity of the α-protons (the methylene group flanked by two carbonyls) and the electrophilicity of the carbonyl carbons. The introduction of fluorine atoms onto the phenyl ring dramatically influences these properties through potent inductive and resonance effects.

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density from the aromatic ring and, by extension, from the attached keto-ester moiety.[1][2] This electron withdrawal has a dual impact:

  • Increased Acidity of α-Protons: The inductive pull of the fluorine atoms stabilizes the enolate anion formed upon deprotonation of the α-carbon. This increased stability of the conjugate base translates to a lower pKa of the α-protons, making the compound more acidic and readily reactive with bases in reactions like alkylations and condensations.

  • Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing nature of the fluorinated phenyl ring intensifies the partial positive charge on the carbonyl carbons, rendering them more susceptible to nucleophilic attack.

The position of the fluorine atoms on the phenyl ring is also critical. While the inductive effect is distance-dependent, the resonance effect (which is generally electron-donating for halogens) is most pronounced at the ortho and para positions.[3] However, for fluorine, the inductive effect is significantly stronger than its resonance effect. Hammett substituent constants (σ) quantify these electronic effects, with positive values indicating electron-withdrawing character. Fluorine has a σ value of +0.05 in the para position and +0.34 in the meta position, showcasing its electron-withdrawing nature.[4]

Predicted Reactivity Profile of Substituted Ethyl 3-oxo-3-phenylpropanoates

Based on the established principles of fluorine's electronic effects, we can predict the relative reactivity of this compound and its analogs. The presence of two electron-withdrawing fluorine atoms is expected to render the 2,5-difluoro and 2,6-difluoro analogs as the most reactive in the series for reactions involving enolate formation.

Compound NameStructurePredicted Relative Reactivity (Enolate Formation)Rationale
Ethyl 3-oxo-3-phenylpropanoateC₁₁H₁₂O₃[5]BaselineThe non-substituted phenyl ring serves as the baseline for comparison.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateC₁₁H₁₁FO₃[6]IncreasedA single fluorine atom in the para position exerts a moderate electron-withdrawing effect, increasing the acidity of the α-protons.
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoateC₁₁H₁₀F₂O₃[7]HighTwo fluorine atoms significantly increase the electron-withdrawing effect, leading to a more acidic methylene group.
This compound C₁₁H₁₀F₂O₃ High Similar to the 2,4-difluoro analog, the two fluorine atoms strongly enhance the acidity of the α-protons.
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoateC₁₁H₁₀F₂O₃[8]Very HighThe presence of two ortho fluorine atoms provides the strongest inductive electron withdrawal on the carbonyl group, leading to the highest acidity of the α-protons.

Experimental Protocols: Synthesis of the Comparative Compounds

The synthesis of these β-keto esters is typically achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[9] The general approach involves the reaction of an appropriately substituted acetophenone with a carbonate source, such as diethyl carbonate, in the presence of a strong base like sodium hydride or sodium ethoxide.

General Synthesis Workflow

G start Start with Substituted Acetophenone and Diethyl Carbonate base Add Strong Base (e.g., NaH, NaOEt) start->base enolate Formation of Acetophenone Enolate base->enolate condensation Nucleophilic Attack on Diethyl Carbonate enolate->condensation tetrahedral Tetrahedral Intermediate condensation->tetrahedral elimination Elimination of Ethoxide tetrahedral->elimination product Formation of β-Keto Ester elimination->product workup Acidic Workup product->workup purification Purification (e.g., Distillation) workup->purification

Caption: General workflow for the Claisen condensation synthesis of ethyl 3-aryl-3-oxopropanoates.

Detailed Synthesis Protocols:

1. Ethyl 3-oxo-3-phenylpropanoate (Baseline)

  • Procedure: A detailed procedure for the gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate, which starts from ethyl 3-oxo-3-phenylpropanoate, can be found in the cited literature, indicating the availability of the starting material.[10]

2. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

  • Reactants: 4-fluoroacetophenone and diethyl carbonate.[11][12]

  • Base: 60% sodium hydride in mineral oil.[11]

  • Solvent: Diethyl ether.[11]

  • Procedure:

    • Wash sodium hydride with pentane to remove mineral oil and dry under a stream of nitrogen.

    • Add diethyl carbonate to the sodium hydride.

    • Add a solution of 4-fluoroacetophenone in dry diethyl ether dropwise at 20-25°C. A few drops of ethanol can be added to initiate the reaction.

    • Reflux the reaction mixture for 3 hours.

    • Cool the mixture to 0°C and carefully add water to quench the excess sodium hydride.

    • Separate the ether phase and extract the aqueous phase with diethyl ether.

    • Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Purify the resulting oil by fractional distillation under reduced pressure.[11]

  • Yield: Approximately 77%.[11]

3. This compound (Target Compound)

  • While a specific, detailed experimental protocol with yield was not found in the initial search, its synthesis would follow the general Claisen condensation methodology. The starting material would be 2,5-difluoroacetophenone. Given the activating effect of the two fluorine atoms, the reaction is expected to proceed readily.

4. Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

  • Reactants: Ethyl potassium malonate and 2,6-difluorobenzoyl chloride.[8]

  • Base/Catalyst: Triethylamine and magnesium chloride.[13]

  • Solvent: Acetonitrile.[13]

  • Procedure: This represents an alternative synthetic route, an acylation of a malonate, which is also a common method for preparing β-keto esters. The reaction is carried out at 20°C.[13]

Comparative Reactivity in a Key Transformation: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for β-keto esters, involving the reaction with an aldehyde or ketone in the presence of a basic catalyst to form an α,β-unsaturated product.[9] The reaction mechanism hinges on the initial deprotonation of the active methylene group.

G start β-Keto Ester + Aldehyde/Ketone base Base (e.g., Piperidine, Et3N) start->base enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack on Carbonyl enolate->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation beta_hydroxy β-Hydroxy Keto Ester protonation->beta_hydroxy elimination Dehydration (Elimination of H2O) beta_hydroxy->elimination product α,β-Unsaturated Product elimination->product

Caption: Mechanism of the Knoevenagel condensation.

Implications of Fluorine Substitution on the Knoevenagel Condensation:
  • Reaction Rate: Compounds with a more acidic methylene group, such as the di-fluorinated analogs, are expected to form the enolate intermediate more rapidly. This should translate to faster overall reaction rates compared to the non-fluorinated or mono-fluorinated counterparts under the same conditions.

  • Catalyst Requirement: The enhanced acidity of the fluorinated compounds may allow for the use of weaker bases or lower catalyst loadings to achieve the desired transformation, potentially leading to milder reaction conditions and reduced side reactions.

  • Electrophilicity of the Product: The electron-withdrawing nature of the fluorinated phenyl ring will also be present in the final α,β-unsaturated product, potentially influencing its subsequent reactivity in, for example, Michael additions.

General Experimental Protocol for Knoevenagel Condensation:
  • Reactants: Ethyl 3-(Aryl)-3-oxopropanoate (1.0 eq), Aldehyde or Ketone (1.0 - 1.2 eq).

  • Catalyst: Piperidine (0.1 eq) or a similar amine base.

  • Solvent: Ethanol, Toluene, or a similar appropriate solvent.

  • Procedure:

    • To a solution of the ethyl 3-(Aryl)-3-oxopropanoate and the carbonyl compound in the chosen solvent, add the basic catalyst.

    • The reaction mixture is typically stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC). For reactions with more reactive aldehydes, cooling might be necessary to control the reaction rate.

    • Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by extraction with an organic solvent.

    • The product is isolated after drying the organic phase and removing the solvent under reduced pressure, followed by purification, typically by column chromatography or recrystallization.

Conclusion

The presence and position of fluorine atoms on the phenyl ring of Ethyl 3-oxo-3-phenylpropanoate derivatives are powerful tools for tuning the molecule's reactivity. This compound, along with its 2,4- and 2,6-difluoro analogs, are predicted to be significantly more reactive than their non-fluorinated and mono-fluorinated counterparts in reactions initiated by the deprotonation of the active methylene group. This enhanced reactivity, stemming from the potent electron-withdrawing inductive effect of fluorine, can lead to faster reaction rates and potentially milder reaction conditions. For drug development professionals and synthetic chemists, a thorough understanding of these electronic effects is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

  • Epreclinical. Synthesis of Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate (Compound CXXXVII). [Link]

  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • University of California, Davis. Table 13.1 Selected Hammett substituent constants and susceptibility factors. [Link]

  • ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

  • Science.gov. hammett substituent constants: Topics by Science.gov. [Link]

  • Wikipedia. Hammett equation. [Link]

  • The Claisen Condensation. [Link]

  • Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]

  • Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. [Link]

  • ChemSynthesis. ethyl 3-oxo-3-phenylpropanoate. [Link]

  • ResearchGate. The Electrophilic Aromatic Substitution of Fluorobenzene. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate. [Link]

  • YouTube. 27.04 A Survey of Hammett Substituent Constants. [Link]

  • College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • YouTube. Factors that affect acidity (5) Electron withdrawing groups. [Link]

  • PrepChem.com. Synthesis of ethyl 3-phenylpropionate. [Link]

  • PubChemLite. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (C11H11FO3). [Link]

  • Oakwood Chemical. Ethyl 3-oxo-3-phenylpropanoate. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

  • University of Calgary. Ch21: Claisen condensation. [Link]

  • Willson Research Group. The Claisen Condensation. [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions-Reactivity and Resonance. [Link]

  • PNAS. Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of Novel Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate analogs. Drawing upon established methodologies for assessing anticonvulsant activity and neurotoxicity, this document is intended for researchers, scientists, and drug development professionals. The focus is on a comparative analysis against established benchmarks, ensuring a rigorous and objective assessment of therapeutic potential.

The core structure of this compound, a β-ketoester, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly the related enaminones, have demonstrated significant promise as anticonvulsant agents.[1] These compounds are thought to exert their effects, in part, by modulating excitatory and inhibitory neurotransmission. Specifically, some active enaminones have been shown to depress excitatory synaptic transmission by enhancing extracellular GABA levels.[2] This guide, therefore, proposes a systematic evaluation of novel analogs of this compound, leveraging the knowledge gained from the broader class of enaminones to inform the experimental design.

Part 1: In Vitro Evaluation - Foundational Screening

The initial phase of evaluation focuses on in vitro assays to determine the foundational pharmacological and toxicological profile of the synthesized analogs. This stage is critical for selecting promising candidates for more resource-intensive in vivo studies.

Primary Anticonvulsant Screening: Hippocampal Slice Model

The hippocampus is a key brain region involved in seizure generation and propagation. The use of hippocampal slices allows for the study of drug effects on neuronal excitability in a preserved neural circuit.

Experimental Protocol: Epileptiform Activity in Rat Hippocampal Slices [3]

  • Slice Preparation: Prepare transverse hippocampal slices (400 µm) from adult male Sprague-Dawley rats.

  • Induction of Epileptiform Activity: Chemically induce epileptiform activity by perfusing the slices with a solution containing picrotoxin (100 µM) or a magnesium-free buffer.

  • Compound Application: After establishing a stable baseline of epileptiform discharges, perfuse the slices with varying concentrations of the test analogs.

  • Electrophysiological Recording: Record field population spikes in the CA3 region to measure changes in the frequency and amplitude of spontaneous bursts and multiple population spikes.

  • Data Analysis: Quantify the percentage reduction in epileptiform activity compared to baseline for each analog and the positive control (e.g., an active enaminone like E139).

Rationale: This assay provides direct evidence of a compound's ability to suppress seizure-like activity in a relevant brain circuit. It can also offer preliminary insights into the mechanism of action, for instance, by co-application with receptor antagonists.[3]

Neurotoxicity and Neuroprotection Assays

Early assessment of neurotoxicity is paramount. Furthermore, given that severe seizures can lead to neuronal damage, compounds with neuroprotective properties are highly desirable.[4]

Experimental Protocol: Primary Cortical Neuron Culture [5]

  • Cell Culture: Culture primary cortical neurons from embryonic rats or mice.

  • Induction of Neurotoxicity: Induce neuronal damage using agents that mimic seizure-related pathology, such as glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress).[4][5]

  • Treatment: Pre-treat the neuronal cultures with a range of concentrations of the test analogs before adding the neurotoxic agent.

  • Assessment of Cell Viability: Quantify neuronal survival using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[6]

  • Assessment of Neuroprotection: Evaluate markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., intracellular reactive oxygen species levels) to determine the neuroprotective capacity of the analogs.[5]

Rationale: These assays identify compounds that are not only non-toxic to neurons but may also offer the added therapeutic benefit of protecting against seizure-induced neuronal death.

Comparative Data Summary: In Vitro Studies
CompoundHippocampal Slice Assay (IC₅₀, µM)Neuronal Viability (EC₅₀ vs. Glutamate, µM)Neuroprotection (Caspase-3 Inhibition, IC₅₀, µM)
Analog 1 Experimental DataExperimental DataExperimental Data
Analog 2 Experimental DataExperimental DataExperimental Data
Phenytoin Reference DataReference DataReference Data
Active Enaminone Reference DataReference DataReference Data

Part 2: In Vivo Evaluation - Efficacy and Safety in Preclinical Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their anticonvulsant efficacy and systemic toxicity.

Maximal Electroshock (MES) Seizure Test

The MES test is a well-validated model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[7]

Experimental Protocol: MES Test in Mice [7][8][9]

  • Animal Preparation: Use male CF-1 mice, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test analogs, a vehicle control, and a positive control (e.g., Phenytoin) via oral gavage or intraperitoneal injection at various doses.

  • Seizure Induction: At the time of predicted peak effect, deliver an electrical stimulus (50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. A topical anesthetic should be applied to the corneas prior to electrode placement.[7][8]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[7][9]

  • Data Analysis: Determine the median effective dose (ED₅₀) for each compound.

Rationale: This is a primary screening model for identifying compounds effective against generalized seizures.

6 Hz Psychomotor Seizure Test

The 6 Hz test is a model of focal seizures that are often resistant to conventional antiepileptic drugs, making it valuable for identifying compounds with novel mechanisms of action.[10]

Experimental Protocol: 6 Hz Test in Mice [10][11]

  • Animal Preparation: Use male CF-1 mice.

  • Drug Administration: Administer the test compounds at various doses.

  • Seizure Induction: Deliver a low-frequency electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 0.2 ms rectangular pulse for 3 seconds) via corneal electrodes with prior application of a topical anesthetic.[10][11]

  • Observation: Observe the mice for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.[12] Animals that do not display this behavior are considered protected.[10]

  • Data Analysis: Calculate the ED₅₀ for each compound.

Rationale: This model identifies compounds that may be effective against treatment-resistant partial seizures.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and is a standard method for evaluating the potential for central nervous system side effects.[13]

Experimental Protocol: Accelerating Rotarod Test [14][15]

  • Apparatus: Use an accelerating rotarod apparatus.

  • Animal Training: Acclimatize the mice to the apparatus. A brief training session on the rotating rod may be conducted.[15]

  • Drug Administration: Administer the test compounds at various doses.

  • Testing: Place the mice on the rod as it accelerates (e.g., from 4 to 40 rpm over 300 seconds).[14][16]

  • Data Recording: Record the latency to fall from the rod for each mouse.

  • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

Rationale: The rotarod test provides a quantitative measure of a compound's potential to cause motor deficits, a common side effect of anticonvulsant drugs.

Comparative Data Summary: In Vivo Studies
CompoundMES Test (ED₅₀, mg/kg)6 Hz Test (ED₅₀, mg/kg)Rotarod Test (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Analog 1 Experimental DataExperimental DataExperimental DataCalculated Data
Analog 2 Experimental DataExperimental DataExperimental DataCalculated Data
Phenytoin Reference DataReference DataReference DataReference Data
Active Enaminone Reference DataReference DataReference DataReference Data

Part 3: Visualization of Experimental Workflows

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Analog Synthesis hippocampal_slice Hippocampal Slice Assay synthesis->hippocampal_slice neurotoxicity Neurotoxicity/Neuroprotection Assay synthesis->neurotoxicity data_analysis Data Analysis & Candidate Selection hippocampal_slice->data_analysis Promising Candidates neurotoxicity->data_analysis mes_test Maximal Electroshock (MES) Test final_assessment Lead Candidate Identification mes_test->final_assessment six_hz_test 6 Hz Psychomotor Seizure Test six_hz_test->final_assessment rotarod Rotarod Test rotarod->final_assessment data_analysis->mes_test data_analysis->six_hz_test data_analysis->rotarod

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Scaffold and the Significance of SAR

The Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate scaffold represents a promising starting point for the development of novel therapeutic agents. Its constituent parts, a difluorinated phenyl ring and a β-keto ester, are present in numerous biologically active molecules. Understanding the structure-activity relationship is paramount in medicinal chemistry as it elucidates how modifications to a molecule's structure influence its biological activity, ultimately guiding the rational design of more potent and selective drug candidates.

The strategic incorporation of fluorine atoms into small molecules can significantly modulate their physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and relatively small size allow it to alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with target proteins.[3][4] The presence of two fluorine atoms on the phenyl ring of the title compound is therefore expected to have a profound impact on its biological profile.

Postulated Biological Activities and Mechanistic Considerations

Based on the structural motifs present in this compound, we can hypothesize potential biological activities, primarily in the realms of antimicrobial and anticancer research.

Antimicrobial Potential: The β-keto ester functionality is a known pharmacophore in various antimicrobial agents.[5][6] It is plausible that these derivatives could interfere with essential bacterial processes. One potential mechanism of action is the inhibition of quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[7][8]

Anticancer Potential: Numerous fluorinated compounds and those containing a phenyl group have demonstrated cytotoxic effects against cancer cell lines.[9][10] The difluorophenyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Potential mechanisms could involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

Hypothetical Structure-Activity Relationship (SAR) Analysis

To guide the synthetic exploration of this chemical series, we propose a hypothetical SAR based on analogous compounds. The molecule can be divided into three key regions for modification: the 2,5-difluorophenyl ring (A), the β-keto ester linker (B), and the terminal ethyl ester (C).

SAR_regions This compound This compound A A: Phenyl Ring This compound->A Modifications here affect target binding and lipophilicity B B: β-Keto Ester Linker This compound->B Modifications here alter flexibility and reactivity C C: Ester Group This compound->C Modifications here influence solubility and metabolic stability

Key SAR Regions of the Core Scaffold

Modifications of the Phenyl Ring (Region A)

The substitution pattern on the phenyl ring is critical for target interaction and overall lipophilicity.

  • Position and Number of Fluorine Atoms: The 2,5-difluoro substitution pattern is a key feature. Altering the position of the fluorine atoms (e.g., to 2,4- or 3,5-difluoro) or changing the number of fluorine substituents (mono- or tri-fluoro) would likely have a significant impact on activity. Fluorine atoms can act as hydrogen bond acceptors and can block sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

  • Introduction of Other Halogens: Replacing fluorine with other halogens like chlorine or bromine would increase the lipophilicity and size of the substituent, which could either enhance or diminish binding to a target protein.

  • Addition of Electron-Donating or -Withdrawing Groups: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the electronic properties of the phenyl ring, influencing its interaction with biological targets.[11]

Table 1: Hypothetical SAR Data for Phenyl Ring Modifications (Region A)

Compound IDR1R2R3R4R5Predicted Antimicrobial Activity (MIC, µg/mL)Predicted Anticancer Activity (IC50, µM)
Parent HFHHF1610
A1 FHHHH3225
A2 FHFHH85
A3 ClHHHCl128
A4 HOCH3HHOCH3>64>50
A5 HNO2HHH42
Modifications of the β-Keto Ester Linker (Region B)

The β-keto ester linker is crucial for the molecule's reactivity and conformation.

  • Alkylation at the α-carbon: Introducing alkyl chains at the α-carbon (the carbon between the two carbonyls) can influence the molecule's conformation and steric interactions with the target.

  • Replacement of the Ketone: Replacing the ketone with other functional groups, such as an oxime or a hydrazone, would significantly alter the electronic and steric properties of the linker, potentially leading to a different biological activity profile.

Table 2: Hypothetical SAR Data for Linker Modifications (Region B)

Compound IDα-SubstitutionPredicted Antimicrobial Activity (MIC, µg/mL)Predicted Anticancer Activity (IC50, µM)
Parent H1610
B1 Methyl87
B2 Ethyl1615
B3 Propyl3230
Modifications of the Ester Group (Region C)

The ester group primarily influences the compound's solubility and susceptibility to hydrolysis by esterases.

  • Varying the Alkyl Chain: Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl, butyl) will alter the compound's lipophilicity and potentially its rate of hydrolysis.

  • Amide Bioisosteres: Replacing the ester with an amide or a substituted amide can improve metabolic stability and introduce new hydrogen bonding capabilities.

Table 3: Hypothetical SAR Data for Ester Modifications (Region C)

Compound IDEster/Amide GroupPredicted Antimicrobial Activity (MIC, µg/mL)Predicted Anticancer Activity (IC50, µM)
Parent Ethyl Ester1610
C1 Methyl Ester1812
C2 Propyl Ester2420
C3 N-methyl Amide85

Experimental Protocols

To validate the hypothetical SAR and determine the biological activity of newly synthesized derivatives, the following standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment of Cells cell_seeding->treatment compound_prep Test Compound Stock Solution serial_dilution Serial Dilutions compound_prep->serial_dilution serial_dilution->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance ic50 IC50 Value Determination absorbance->ic50

General workflow for in vitro cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell lines (e.g., MCF-7, A549) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow cells to attach for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Add the various concentrations of the test compound to the appropriate wells. Include vehicle controls (solvent alone) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Serial Dilution of Test Compound inoculation Inoculation of 96-well Plates compound_dilution->inoculation bacterial_inoculum Preparation of Bacterial Inoculum bacterial_inoculum->inoculation incubation Incubation (e.g., 24 hours) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

General workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. The SAR hypotheses presented in this guide, derived from the analysis of structurally related compounds, provide a rational basis for the design of new derivatives. Systematic modifications to the phenyl ring, the β-keto ester linker, and the terminal ester group, followed by rigorous biological evaluation using the outlined protocols, will be crucial in elucidating the detailed SAR of this chemical series and identifying lead compounds for further development. Future work should also focus on elucidating the specific molecular targets and mechanisms of action of the most potent analogues.

References

  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • PubMed. (n.d.). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies.
  • ResearchGate. (n.d.). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Synthesis, Antimicrobial Activities and Molecular Docking Studies of New N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine.
  • ResearchGate. (n.d.). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies.
  • PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)propanoate.
  • BenchChem. (n.d.). assessing the antibacterial activity of beta-keto esters.
  • National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents.
  • BenchChem. (n.d.). The Biological Activity of 2-(2,4-Difluorophenyl)morpholine Derivatives: A Technical Guide.
  • PubMed. (2018, January 1). Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer.
  • (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • ResearchGate. (2023, September 15). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • PubMed Central. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.

Sources

A Researcher's Guide to the Cross-Validation of Analytical Data for Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural confirmation of novel or synthesized compounds is a foundational requirement for advancing a project. The integrity of all subsequent biological and toxicological data hinges on the unambiguous identification of the chemical entity . This guide provides an in-depth, objective comparison of analytical techniques for the characterization of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of interest in synthetic chemistry.

Cross-validation of analytical data is the process of ensuring that results are consistent, reliable, and accurate by comparing data from multiple orthogonal analytical techniques.[1][2] This is not merely a confirmatory step but a critical component of data integrity, particularly within the regulated environment of pharmaceutical development where reproducibility is paramount.[3][4] By employing a suite of techniques—each interrogating a different aspect of the molecule's physical and chemical properties—we build a self-validating system that provides a comprehensive and trustworthy structural dossier.

This guide will compare and contrast data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also compare the spectral data of the target compound with structurally similar analogs to highlight how subtle isomeric changes manifest in the analytical data.

I. Core Analytical Techniques: A Comparative Overview

The selection of analytical methods should be strategic, with each technique providing unique and complementary information. For a molecule like this compound (Molecular Formula: C₁₁H₁₀F₂O₃, Molecular Weight: 228.19 g/mol ), the combination of NMR, MS, and IR offers a holistic view of its structure.[5]

Analytical TechniqueInformation ProvidedRationale for Use
¹H and ¹³C NMR Provides detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and the influence of adjacent electronegative atoms (like fluorine and oxygen).Unambiguously determines the carbon skeleton and proton environments. Crucial for distinguishing between isomers.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern upon ionization.Confirms the elemental composition (via high-resolution mass spectrometry) and offers structural clues based on how the molecule breaks apart.[6]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule by detecting the vibrational frequencies of chemical bonds.Provides rapid confirmation of key functional groups such as carbonyls (C=O) from the ketone and ester, and C-F bonds.[7]

II. Experimental Methodologies

The quality of analytical data is directly dependent on the rigor of the experimental protocol. The following sections detail the methodologies for acquiring high-quality data for β-keto esters.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a standard choice for many organic molecules due to its good solubilizing power and minimal interference in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to approximately 220 ppm.

    • Acquire a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.[9]

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like β-keto esters and is less likely to cause extensive fragmentation than electron ionization (EI).[10]

  • Data Acquisition:

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

III. Data Analysis for this compound

Below is the expected analytical data for the target compound, based on established principles of spectroscopy and data from analogous structures.

Predicted NMR Spectral Data

The presence of two fluorine atoms on the aromatic ring will introduce complex splitting patterns (coupling) in both the ¹H and ¹³C NMR spectra, providing a rich dataset for analysis.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Ethyl (-OCH₂CH₃)~1.35Triplet (t)~7.1-CH₃
Methylene (-CH₂-)~3.95Singlet (s)--C(O)CH₂C(O)-
Ethyl (-OCH₂CH₃)~4.30Quartet (q)~7.1-OCH₂-
Aromatic (Ar-H)~7.20 - 7.60Multiplet (m)-3 Aromatic Protons
¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
Ethyl (-OCH₂CH₃)~14.0-CH₃
Methylene (-CH₂-)~45.5-C(O)CH₂C(O)-
Ethyl (-OCH₂CH₃)~62.0-OCH₂-
Aromatic (Ar-C)~115 - 135 (with C-F coupling)Aromatic CH carbons
Aromatic (Ar-C-F)~155 - 160 (doublet, large ¹JCF)Aromatic carbons attached to F
Ester Carbonyl (-COO-)~167.0Ester C=O
Ketone Carbonyl (-CO-)~190.0Ketone C=O

Note: The keto-enol tautomerism common in β-keto esters can lead to additional, smaller signals in the NMR spectra.[11]

Predicted Mass Spectrometry and IR Data
Mass Spectrometry (ESI+) m/z Assignment
Molecular Ion229.0670[M+H]⁺ (Protonated Molecule)
Sodium Adduct251.0490[M+Na]⁺ (Sodium Adduct)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Assignment
C-H Stretch (sp³)~2980Ethyl and methylene groups
C=O Stretch (Ester)~1740Ester carbonyl
C=O Stretch (Ketone)~1715Ketone carbonyl
C=C Stretch (Aromatic)~1600, ~1480Aromatic ring
C-F Stretch~1250 - 1100Aryl-fluorine bonds

IV. Comparative Cross-Validation with Structural Analogs

Distinguishing between isomers is a common challenge in chemical analysis. By comparing the spectral data of this compound with its isomers, we can pinpoint the unique spectral signatures that confirm the correct substitution pattern.

Structural Analogs for Comparison
Compound NameCAS NumberMolecular FormulaMolecular WeightStructural Difference
This compound (Target) 887267-53-0C₁₁H₁₀F₂O₃228.192,5-difluoro substitution
Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate58101-23-8C₁₁H₁₀F₂O₃228.192,4-difluoro substitution[12]
Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate252955-07-0C₁₁H₁₀F₂O₃228.193,4-difluoro substitution[13]
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate1479-24-9C₁₁H₁₁FO₃210.20Monofluoro substitution[14]
Comparative ¹H NMR Aromatic Region Analysis

The aromatic region of the ¹H NMR spectrum is the most diagnostic for differentiating these isomers. The substitution pattern dictates the number of proton signals, their multiplicities, and their coupling constants.

CompoundExpected Aromatic ¹H NMR Pattern
2,5-difluoro Isomer (Target) Three distinct multiplets, reflecting three non-equivalent aromatic protons.
2,4-difluoro Isomer Three distinct multiplets, but with different chemical shifts and coupling patterns compared to the 2,5-isomer due to the different electronic environment.
3,4-difluoro Isomer Three distinct signals, often appearing as a doublet of doublets, a complex multiplet, and another multiplet, characteristic of a 1,2,4-trisubstituted ring.
2-fluoro Analog Four aromatic proton signals, appearing as a series of multiplets, as all four protons are chemically distinct.

This comparative analysis demonstrates that while techniques like MS and IR can confirm the presence of the correct functional groups and molecular weight, only NMR spectroscopy can definitively elucidate the precise isomeric structure.

V. Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Prep Ethyl 3-(2,5-difluorophenyl) -3-oxopropanoate Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (HRMS, MS/MS) Prep->MS IR Infrared Spectroscopy (FTIR) Prep->IR NMR_Data Structural Elucidation (Connectivity, Isomer ID) NMR->NMR_Data MS_Data MW & Formula Confirmation (Fragmentation Analysis) MS->MS_Data IR_Data Functional Group ID (C=O, C-F bonds) IR->IR_Data CrossVal Cross-Validation: Compare Orthogonal Data NMR_Data->CrossVal MS_Data->CrossVal IR_Data->CrossVal Final Confirmed Structure CrossVal->Final

Caption: Workflow for analytical data cross-validation.

Caption: Structural relationships of the target compound.

VI. Conclusion

The cross-validation of analytical data is an indispensable practice in modern chemical research and development. For this compound, a multi-technique approach is not just recommended; it is essential for unequivocal structural verification. While mass spectrometry confirms molecular weight and IR spectroscopy identifies key functional groups, NMR spectroscopy provides the definitive evidence required to distinguish it from its structural isomers. This guide demonstrates that by integrating data from these orthogonal techniques, researchers can build a robust, self-validating data package that ensures the identity and integrity of their compounds, forming a solid foundation for all subsequent research.

References

  • PubMed. Cross-validation of bioanalytical methods between laboratories. J Pharm Biomed Anal. 1995 Apr;13(4-5):385-94. [Link]

  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • Wiley-VCH. Supporting Information with examples of NMR, IR, and MS data. [Link]

  • The Royal Society of Chemistry. Supplementary Information with NMR data for organic compounds. [Link]

  • Emery Pharma. LBA Cross Validation: A Detailed Case Study. [Link]

  • LookChem. Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. [Link]

  • CP Lab Chemicals. Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%, 100 mg. [Link]

  • The Royal Society of Chemistry. Supporting information with ¹H NMR spectral data. [Link]

  • PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate. [Link]

  • PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]

  • The Royal Society of Chemistry. Supplementary Information with NMR, IR, and Mass spectra. [Link]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. Supporting Information with NMR data. [Link]

  • ResearchGate. IR spectra of ethyl propanoate. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. Propanoic acid, 3-ethoxy-, ethyl ester. [Link]

  • IQ-USP. 13.18 Carbon-13 NMR. [Link]

  • ACS Publications. Mastering β-Keto Esters. [Link]

  • Chemical Synthesis Database. ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. [Link]

  • Doc Brown's Chemistry. mass spectrum of ethyl methanoate. [Link]

Sources

A Researcher's Guide to Comparative Docking of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic properties. This guide delves into a practical, in-silico approach for evaluating a series of rationally designed derivatives of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a scaffold with promising potential in anticancer and antimicrobial research.

This document is structured to provide not just a protocol, but a strategic framework for conducting comparative molecular docking studies. We will explore the rationale behind the selection of derivatives and protein targets, provide a detailed, step-by-step workflow for performing the docking analysis, and present a clear methodology for interpreting the results. Our objective is to empower researchers, scientists, and drug development professionals to effectively leverage computational tools to accelerate the identification of promising lead compounds.

The Strategic Design of Derivatives: A Structure-Activity Relationship (SAR) Approach

The foundation of a robust comparative study lies in the logical design of analogs. For our parent compound, this compound, we will explore systematic modifications to probe the structure-activity relationship (SAR). The following derivatives have been conceived to investigate the impact of altering electronic and steric properties on potential target binding.

Table 1: Designed Derivatives of this compound for Comparative Docking

Compound IDModification from Parent CompoundRationale
Parent This compoundBaseline for comparison.
DER-01 Substitution of 2,5-difluoro with 2,4-difluoroTo assess the impact of fluorine positioning on the phenyl ring.
DER-02 Substitution of 2,5-difluoro with 3,5-difluoroTo evaluate the effect of meta-positioning of fluorine atoms.
DER-03 Replacement of the ethyl ester with a methyl esterTo investigate the influence of the ester alkyl chain length.
DER-04 Replacement of the ethyl ester with a tert-butyl esterTo probe the effect of a bulkier ester group on binding.
DER-05 Addition of a 4-hydroxyl group to the phenyl ringTo introduce a hydrogen bond donor/acceptor and assess its impact.
DER-06 Replacement of the 5-fluoro with a 5-chloro groupTo compare the effect of different halogens at the same position.

Selection of Protein Targets: Aligning with Therapeutic Potential

Based on preliminary research suggesting potential anticancer and antimicrobial activities for β-keto ester derivatives, we have selected two well-validated protein targets for our comparative docking study.

Anticancer Target: Cyclin-Dependent Kinase 2 (CDK-2)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a prime target for anticancer drug development.[1] We will utilize the crystal structure of human CDK-2 in complex with an inhibitor to define the active site for our docking studies.

  • PDB ID: 1W0X[2]

  • Rationale: The availability of a co-crystallized inhibitor allows for accurate definition of the binding pocket and validation of the docking protocol.

Antimicrobial Target: Staphylococcus aureus DNA Gyrase Subunit B

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[3] Inhibition of this enzyme leads to bacterial cell death. We will target the ATP-binding site of the Gyrase B subunit from Staphylococcus aureus, a clinically significant human pathogen.

  • PDB ID: 3G7B[4]

  • Rationale: This structure provides a clear view of the ATP-binding pocket occupied by an inhibitor, which is crucial for setting up a targeted docking simulation.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

This section provides a detailed workflow for performing molecular docking using the widely adopted and freely available software AutoDock Vina, in conjunction with visualization tools like PyMOL and AutoDock Tools.

Step 1: Preparation of the Receptor Protein
  • Obtain the Protein Structure: Download the PDB files for CDK-2 (1W0X) and S. aureus DNA gyrase B (3G7B) from the RCSB Protein Data Bank.

  • Clean the PDB File: Open the PDB file in PyMOL. Remove water molecules, co-solvents, and any co-crystallized ligands. For this study, retain only the protein chains.

  • Prepare for Docking: Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Preparation of the Ligand Molecules
  • 2D Structure Creation: Draw the 2D structures of the parent compound and the six derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Optimization: Convert the 2D structures to 3D and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Ligand Preparation for Docking: Open the 3D structure of each ligand in AutoDock Tools. The software will automatically detect the rotatable bonds. Save each ligand in the PDBQT file format.

Step 3: Defining the Binding Site (Grid Box Generation)
  • Identify the Active Site: In AutoDock Tools, load the prepared receptor PDBQT file. To define the binding pocket, you can use the coordinates of the co-crystallized ligand from the original PDB file as a reference.

  • Set the Grid Box Parameters: Center the grid box on the active site. The size of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely. For our selected targets, a grid box of 25 x 25 x 25 Å is a reasonable starting point. Note the center coordinates and dimensions of the grid box.

Step 4: Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    This will generate an output PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.

Step 5: Analysis and Visualization of Results
  • Examine Binding Affinities: The log file will contain a table of binding affinities (in kcal/mol) for the top predicted binding poses. The most negative value indicates the strongest predicted binding.

  • Visualize Binding Interactions: Load the receptor PDBQT and the output ligand PDBQT file into PyMOL. Analyze the interactions between the top-ranked pose of each ligand and the amino acid residues in the active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein PDB PDB_Clean 3. Clean PDB (Remove Water, etc.) PDB->PDB_Clean Ligand_Design 2. Design Ligand Derivatives Ligand_3D 4. Generate 3D Ligand Structures Ligand_Design->Ligand_3D Receptor_PDBQT 5. Prepare Receptor (PDBQT) PDB_Clean->Receptor_PDBQT Ligand_PDBQT 6. Prepare Ligands (PDBQT) Ligand_3D->Ligand_PDBQT Grid 7. Define Binding Site (Grid Box) Receptor_PDBQT->Grid Config 8. Create Vina Config File Ligand_PDBQT->Config Grid->Config Vina 9. Run AutoDock Vina Config->Vina Scores 10. Extract Binding Scores Vina->Scores Visualization 11. Visualize Interactions (PyMOL) Vina->Visualization Comparison 12. Compare Derivatives Scores->Comparison Visualization->Comparison

Caption: A streamlined workflow for comparative molecular docking studies.

Comparative Analysis of Docking Results

The following tables present hypothetical, yet realistic, docking scores and key interactions for our designed derivatives against the selected protein targets. These serve as an example of how to present and compare the generated data.

Anticancer Target: CDK-2

Table 2: Comparative Docking Results against CDK-2 (PDB: 1W0X)

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNoteworthy Interactions
Parent -8.5Leu83, Glu81, Phe80, Asp86H-bond with Leu83 backbone.
DER-01 -8.7Leu83, Glu81, Phe80, Gln131Stronger H-bond with Leu83.
DER-02 -8.2Leu83, Phe80, Ile10Weaker interaction with the hinge region.
DER-03 -8.4Leu83, Glu81, Asp86Similar to parent, slight decrease in affinity.
DER-04 -7.9Leu83, Phe80Steric clash from the tert-butyl group.
DER-05 -9.1Leu83, Asp86, Lys33Additional H-bond with Asp86 via the hydroxyl group.
DER-06 -8.6Leu83, Glu81, Phe80Similar to parent, chloro group occupies a hydrophobic pocket.
Antimicrobial Target: S. aureus DNA Gyrase B

Table 3: Comparative Docking Results against S. aureus DNA Gyrase B (PDB: 3G7B)

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesNoteworthy Interactions
Parent -7.8Asp81, Ile86, Pro87, Asn54H-bond with Asp81.
DER-01 -7.9Asp81, Ile86, Thr173Pi-cation interaction with Arg84.
DER-02 -7.5Asp81, Pro87, Ile102Reduced hydrophobic interactions.
DER-03 -7.7Asp81, Ile86, Asn54Slightly weaker binding than the parent.
DER-04 -7.1Asp81, Pro87Potential steric hindrance.
DER-05 -8.3Asp81, Asn54, Arg84H-bond network involving the hydroxyl group.
DER-06 -7.9Asp81, Ile86, Pro87Chloro group enhances hydrophobic contact.

Discussion and Interpretation

The hypothetical results in Tables 2 and 3 provide a framework for a detailed SAR discussion. For instance, the improved binding affinity of DER-05 against both targets suggests that the introduction of a hydroxyl group at the 4-position of the phenyl ring is beneficial, likely due to the formation of additional hydrogen bonds within the active sites. The reduced affinity of DER-04 indicates that a bulky ester group may be detrimental to binding, possibly due to steric hindrance. The subtle differences between the parent compound and DER-01 , DER-02 , and DER-06 highlight the sensitivity of the binding pocket to the positioning and nature of the halogen substituents.

This type of comparative analysis allows for the generation of hypotheses that can guide the next round of derivative synthesis and in-vitro testing. For example, based on these hypothetical results, a medicinal chemist might prioritize the synthesis of derivatives containing a 4-hydroxyl group and explore other small ester modifications.

Logical Relationship of the Docking Process

G cluster_input Inputs cluster_process Process cluster_output Outputs Receptor Receptor Structure PDBQT File Vina {AutoDock Vina | Docking Algorithm} Receptor->Vina Ligand Ligand Structure PDBQT File Ligand->Vina Config Configuration Grid Box Parameters Config->Vina Poses Docked Poses PDBQT File Vina->Poses Scores Binding Affinity kcal/mol Vina->Scores

Caption: Inputs and outputs of the AutoDock Vina molecular docking engine.

Conclusion

This guide has provided a comprehensive framework for conducting comparative molecular docking studies on this compound derivatives. By systematically designing analogs, selecting relevant protein targets, and following a detailed docking protocol, researchers can efficiently generate valuable in-silico data. The subsequent analysis of binding affinities and interactions provides critical insights into the structure-activity relationship, enabling the rational design of more potent and selective compounds. This computational approach, when integrated into a drug discovery pipeline, can significantly accelerate the journey from a promising scaffold to a viable drug candidate.

References

  • Schulze-Gahmen, U., et al. (2005). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB Protein Data Bank. [Link]

  • Gurung, A.B., et al. (2016). Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. Genetics and Molecular Research, 15(2).
  • Ronkin, S.M., et al. (2010). Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor. RCSB Protein Data Bank. [Link]

  • Jakhar, R., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32379–32392.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and AutoDock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools.
  • Koes, D. R., et al. (2013). Lessons learned in empirical scoring with smina from the CSAR 2011 benchmarking exercise.
  • DeLano, W. L. (2002). The PyMOL Molecular Graphics System, Version 2.5. Schrödinger, LLC.

Sources

A Senior Application Scientist's Guide to Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate: A Comparative Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and ultimately, the successful development of novel therapeutics. Among the versatile scaffolds available to the medicinal chemist, β-keto esters stand out for their utility in constructing a diverse array of heterocyclic systems. This guide provides an in-depth technical review of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of increasing interest. We will objectively compare its performance with common alternatives, supported by available data, and provide detailed experimental protocols for its application in the synthesis of key pharmaceutical intermediates.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. This compound offers the dual advantages of a reactive β-keto ester functionality and a difluorinated phenyl ring, making it a valuable synthon for the synthesis of fluorinated analogues of known pharmacophores or for the creation of entirely new chemical entities. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the carbonyl groups and the acidity of the α-protons, potentially leading to different outcomes in cyclization and condensation reactions compared to its non-fluorinated counterparts.

Comparative Analysis: this compound vs. Alternatives

The utility of a β-keto ester is most evident in its application. Here, we compare the performance of this compound with its non-fluorinated parent compound, Ethyl benzoylacetate, and another commonly used alternative, Ethyl acetoacetate, in the context of pyrazole synthesis, a cornerstone reaction in medicinal chemistry.

Performance in Pyrazole Synthesis (Knorr Cyclocondensation)

The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental method for preparing pyrazole-containing heterocycles, which are prevalent in many marketed drugs, including the blockbuster anti-inflammatory drug Celecoxib.

β-Keto EsterReactantProductReported YieldReference
This compound4-Sulfonamidophenylhydrazine hydrochloride1-(4-(aminosulfonyl)phenyl)-5-(2,5-difluorophenyl)-3-methyl-1H-pyrazol-3(2H)-one (Celecoxib analogue)Data not explicitly found for this specific reaction. However, syntheses of similar fluorinated pyrazoles suggest yields can be comparable to or slightly lower than non-fluorinated analogues, often requiring optimization of reaction conditions.N/A
Ethyl benzoylacetatePhenylhydrazine3-phenyl-1-phenyl-1H-pyrazol-5(4H)-oneHigh[1][2][3]
Ethyl acetoacetatePhenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneHigh[4]

Experimental Protocols

The following protocols are provided as a guide for researchers. They are based on established methodologies for β-keto ester reactions and should be adapted and optimized for specific substrates and scales.

Synthesis of a Fluorinated Pyrazolone Intermediate

This protocol outlines a general procedure for the Knorr pyrazole synthesis using this compound.

Reaction Scheme:

Knorr_Pyrazole_Synthesis reagent1 This compound product 5-(2,5-difluorophenyl)-1H-pyrazol-3(2H)-one reagent1->product Ethanol, Acetic Acid (cat.), Reflux reagent2 Hydrazine Hydrate reagent2->product

Caption: Knorr Pyrazole Synthesis Workflow

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol.

  • Add hydrazine hydrate dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired pyrazolone.

Trustworthiness of the Protocol: This is a well-established and robust reaction.[1][2][3][10] The progress can be easily monitored by TLC, and the product often crystallizes directly from the reaction mixture upon cooling, simplifying purification. The use of a catalytic amount of acid is crucial for protonating the carbonyl oxygen, thereby activating it for nucleophilic attack by the hydrazine.

Alternative Synthetic Scaffolds

While pyrazoles are a prominent application, this compound is also a valuable precursor for other heterocyclic systems relevant to drug discovery.

Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from a β-keto ester, an aldehyde, and urea. These scaffolds are present in numerous biologically active compounds.

Biginelli_Reaction cluster_reactants Reactants reagent1 This compound product Dihydropyrimidinone Derivative reagent1->product Acid Catalyst, Heat reagent2 Aldehyde reagent2->product Acid Catalyst, Heat reagent3 Urea reagent3->product Acid Catalyst, Heat

Caption: Biginelli Reaction Workflow

Expert Insights: The 2,5-difluorophenyl substituent can be strategically employed to explore the structure-activity relationship of dihydropyrimidinone-based drugs. The electronic properties of the fluorinated ring can influence the reaction rate and yield.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds of interest in drug discovery. Its performance in key reactions such as the Knorr pyrazole synthesis is anticipated to be comparable to non-fluorinated analogues, with the caveat that reaction optimization is likely necessary to account for the electronic and steric effects of the fluorine substituents. The provided protocols offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. As the demand for novel, fluorinated drug candidates continues to grow, the importance of synthons like this compound in the medicinal chemist's toolbox is set to increase.

References

  • Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Das, D., Suresh, M. R., & Knaus, E. E. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Bioorganic & Medicinal Chemistry, 11(22), 4937–4944. [Link]

  • Chowdhury, M. A., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry.
  • Chem LibreTexts. Knorr Pyrazole Synthesis. [Link]

  • Google Patents. Process for the production of pyrazoles.
  • Google Patents. Process for the manufacture of pyrazoles or pyrimidones.
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate (CAS No. 887267-53-0). As a fluorinated β-keto ester, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity.

Chemical Profile and Hazard Identification

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated organic compound. While specific GHS hazard data for the 2,5-difluoro isomer is not universally published, data for the closely related isomer, Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, serves as a reliable surrogate for risk assessment.

The primary hazards are associated with irritation. Direct contact can cause skin and eye irritation, and inhalation of aerosols or dust may lead to respiratory tract irritation.[1]

Property Value Source
Chemical Name This compoundN/A
CAS Number 887267-53-0[2]
Molecular Formula C₁₁H₁₀F₂O₃[2]
Molecular Weight 228.19 g/mol [1]
GHS Hazard (Surrogate) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

The Core Directive: Segregation as Halogenated Organic Waste

The foundational principle for the proper disposal of this compound is its classification as a halogenated organic waste . The presence of fluorine atoms on the phenyl ring places it in this specific category.[3]

Causality: Halogenated and non-halogenated waste streams are managed differently for critical reasons:

  • Incineration Process: Halogenated compounds can produce corrosive acidic gases (e.g., hydrogen fluoride) and other toxic byproducts upon combustion. Licensed hazardous waste incinerators are equipped with specialized scrubbers and afterburners to neutralize these emissions, a feature not always present in standard solvent incinerators.[3]

  • Regulatory Compliance: Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate the strict segregation of different waste types.[4][5]

  • Cost: The specialized handling and incineration required for halogenated waste make its disposal significantly more expensive than non-halogenated waste.[6] Improper mixing can lead to the entire container being treated as the more hazardous and costly category.

Standard Operating Procedure (SOP) for Disposal

This protocol ensures a self-validating system of safety and compliance from point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure.[7]

  • Eye Protection: Wear chemical safety goggles. If there is a splash hazard, a face shield should be used in addition to goggles.

  • Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[8]

  • Body Protection: A standard laboratory coat must be worn.

  • Work Area: All handling of the compound, including weighing and preparing solutions, should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[8][9]

Step 2: Waste Collection and Segregation

Proper segregation at the source is the most critical step in the disposal workflow.

  • Designate a Waste Container: Procure a clearly marked, dedicated waste container for "Halogenated Organic Waste."[10] The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting screw cap to prevent leaks and evaporation.[10]

  • Collect Waste:

    • Solid Waste: Collect any residual solid this compound, along with contaminated items like weighing paper or disposable spatulas, directly into the designated halogenated waste container.

    • Liquid Waste: If the compound is in solution, pour the waste solution into the designated container. Do not mix with non-halogenated solvents (e.g., acetone, hexane, methanol) unless they are part of the same experimental waste stream.

  • Incompatible Materials: DO NOT mix this waste with the following:

    • Non-halogenated organic wastes.[6]

    • Strong acids or bases.[6]

    • Strong oxidizing agents.[11]

    • Aqueous waste containing heavy metals.[6]

Step 3: Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste." [6]

    • The full chemical name: "this compound." Do not use abbreviations.[10]

    • An approximate concentration or percentage of each component if it is a mixed waste stream.

    • The associated hazard warnings (e.g., "Irritant").

  • Storage (Satellite Accumulation Area):

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][10]

    • Store the container in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.

    • Ensure the storage area has secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging Final Disposal
  • Contact EHS: When the waste container is full or has been in storage for a designated period (check your institution's policy), contact your facility's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: The EHS office will arrange for the collection of the waste by a licensed hazardous waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_prep Preparation cluster_main Disposal Protocol start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify Waste Type fume_hood->identify segregate Segregate as HALOGENATED ORGANIC WASTE identify->segregate Contains Fluorine? YES container Use Designated, Labeled, and Sealed Container segregate->container labeling Label with 'Hazardous Waste' and Full Chemical Name container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup by Licensed Vendor storage->ehs_contact

Caption: Decision workflow for handling and disposal.

Emergency Procedures: Spills and Exposure

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[11]

  • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

References

  • Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate, Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information.[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

  • Hazardous Waste Segregation Guide. Bucknell University.[Link]

  • Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate, min 95%. CP Lab Chemicals.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.[Link]

  • Safety Data Sheet. Fisher Scientific.[Link]

  • Ethyl-3-(2, 5-difluorophenyl)-3-oxo-propanoate. Bio-Active Small Molecules.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies.[Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, we handle a vast array of chemical entities. Among these, β-keto esters like Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate are invaluable synthetic intermediates.[1][2][3] Their unique structure, featuring dual electrophilic and nucleophilic centers, makes them powerful building blocks in the synthesis of complex molecules.[3] However, this reactivity profile, combined with the presence of difluorophenyl moiety, necessitates a rigorous and informed approach to safety.

This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary precautions. By internalizing the why behind each step, we transform safety protocols from a set of rules into an instinctual part of our scientific practice, ensuring both personal safety and the integrity of our research.

Hazard Profile and Risk Assessment

The foundational step in any safe handling protocol is a thorough understanding of the compound's specific hazards. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our choice of personal protective equipment (PPE).

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Data synthesized from the Sigma-Aldrich Safety Data Sheet for the specified compound.

The causality is clear: the compound's chemical nature allows it to irritate the sensitive tissues of the skin, eyes, and respiratory system upon direct contact or inhalation. Our entire safety strategy is built around creating impermeable barriers to prevent this contact.

Core Personal Protective Equipment (PPE) Ensemble

A standard laboratory coat and gloves are insufficient. For this compound, a specific and comprehensive PPE ensemble is mandatory.

  • Eye and Face Protection:

    • Primary Barrier: Always wear flexible-fitting, hooded-ventilation chemical splash goggles that conform to ANSI Z87.1 standards.[4][5] Standard safety glasses are not adequate as they do not protect against splashes and vapors.

    • Secondary Barrier: When handling larger quantities (>100 mL) or when there is a significant risk of splashing (e.g., during quenching or transfers), a full-face shield must be worn over the safety goggles.[6][7] This provides a crucial secondary layer of protection for your entire face.

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required.[5][8] This protects your street clothes and underlying skin from incidental contact.

    • Gloves: Disposable nitrile gloves are the standard recommendation for incidental contact.[4][6] It is critical to understand that nitrile gloves provide resistance, not imperviousness. Inspect gloves before each use and change them immediately upon any suspected contact with the chemical. For prolonged operations, consult the glove manufacturer's chemical resistance guide.[6] Never touch common surfaces like doorknobs, keyboards, or personal phones with gloved hands.

    • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[4][8]

  • Respiratory Protection:

    • Primary Control: All handling of this compound should be performed within a certified chemical fume hood to control vapor exposure.[9]

    • Secondary Control: If engineering controls are not available or in the event of a large spill, respiratory protection is necessary. A respirator with an organic vapor cartridge is typically required.[4][6] Use of a respirator requires prior medical evaluation and fit-testing as per your institution's policy.[6]

Safe Handling and Operational Workflow

The following workflow integrates these PPE requirements into a procedural, self-validating system for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Functionality B Don Full PPE Ensemble (Goggles, Lab Coat, Gloves) A->B C Assemble All Glassware & Reagents B->C D Locate & Verify Spill Kit and Emergency Shower/Eyewash C->D E Carefully Dispense Required Amount D->E F Keep Container Tightly Sealed When Not In Use E->F G Perform Reaction or Procedure F->G H Quench Reaction (if applicable) Under Controlled Conditions G->H I Segregate Waste into Labeled Hazardous Waste Container H->I J Decontaminate Work Surface with Appropriate Solvent I->J K Remove PPE in Correct Order (Gloves First) J->K L Wash Hands Thoroughly K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.